5-Chlorosalicylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBASRXWGAGQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059806 | |
| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-14-2 | |
| Record name | 5-Chlorosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chlorosalicylic acid | |
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| Record name | 5-CHLOROSALICYLIC ACID | |
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| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |
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| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |
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| Record name | 5-chlorosalicylic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.714 | |
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| Record name | 5-CHLOROSALICYLIC ACID | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2YFG68VCZ | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Chlorosalicylic Acid: Chemical Properties and Structure
This document provides a comprehensive technical overview of this compound (5-CSA), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] It details the compound's core chemical properties, structural information, and established experimental protocols for its synthesis and derivatization.
Chemical Identity and Structure
This compound is a chlorinated derivative of salicylic (B10762653) acid.[3] Structurally, it is a monohydroxybenzoic acid where a chlorine atom substitutes the hydrogen at position 5 of the benzene (B151609) ring of salicylic acid.[3][4] This substitution significantly influences its chemical and physical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 5-chloro-2-hydroxybenzoic acid[3][5] |
| CAS Number | 321-14-2[3][6] |
| Molecular Formula | C₇H₅ClO₃[3][6][7] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)O)O[3][8] |
| InChI | InChI=1S/C7H5ClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)[3] |
| InChIKey | NKBASRXWGAGQDP-UHFFFAOYSA-N[3][8] |
| Synonyms | 5-Chloro-2-hydroxybenzoic acid, CSA[6][9][10] |
Physicochemical Properties
The physicochemical properties of 5-CSA are critical for its handling, reaction optimization, and formulation. It typically appears as a white to off-white or cream-colored crystalline powder.[4][11][12]
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 172.57 g/mol [6][7] |
| Melting Point | 171-174 °C[13][14] |
| Boiling Point | 320.5 °C (at 760 mmHg)[13][15] |
| Density | 1.5 g/cm³[13] |
| pKa | 2.63 (at 25 °C)[16] |
| logP (o/w) | 3.090[15][16] |
| Flash Point | 147.6 °C[13][15] |
Table 3: Solubility Data
| Solvent | Solubility |
|---|---|
| Water | Slightly soluble (1.0 g/L at 20 °C)[15][16][17] |
| Alcohol | Soluble[17] |
| Ether | Soluble[17] |
| Chloroform | Soluble[17] |
| Benzene | Soluble[17] |
| DMSO | Soluble (≥ 200 mg/mL)[18] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a common derivatization reaction of this compound.
Synthesis of this compound via Chlorination
A common and effective method for synthesizing 5-CSA is the direct chlorination of salicylic acid in an organic solvent.[19][20] This process is designed to achieve high purity and yield while minimizing waste.[20]
Methodology:
-
Drying: Add an organic solvent (e.g., 800 mL of chlorobenzene) and salicylic acid (e.g., 140g) to a reaction vessel. Heat the mixture to 80-130 °C with stirring to ensure the water content is reduced to below 0.03%.[20]
-
Chlorination: Cool the reaction vessel to 100-110 °C. Introduce chlorine gas into the vessel. The reaction is monitored until at least 90% of the theoretical molar amount of chlorine has been added.[20]
-
Crystallization and Filtration: After the reaction is complete, cool the mixture to 30-50 °C to allow the product to crystallize. Collect the solid product via suction filtration.[20]
-
Purification: The collected filter cake (crude 5-CSA) is then refined with an organic solvent to enhance its purity.[20] The mother liquor can be recycled for subsequent chlorination reactions, improving process efficiency.[20]
Derivatization: Formation of 5-Chlorosalicylanilide
5-CSA is a versatile starting material. A representative derivatization is its conversion to an amide, such as 3',5,5'-Trichlorosalicylanilide, which involves the formation of an intermediate acid chloride.[21]
Methodology:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 2-3 hours until all the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to yield crude 5-chlorosalicyloyl chloride.[21]
-
Amide Coupling: In a separate flask, dissolve 3,5-dichloroaniline (B42879) (1 equivalent) and a base like triethylamine (B128534) (1.1 equivalents) in an anhydrous solvent such as toluene. Cool this solution in an ice bath.[21]
-
Reaction: Add the freshly prepared 5-chlorosalicyloyl chloride dropwise to the cooled aniline (B41778) solution with vigorous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.[21]
-
Work-up and Purification: Quench the reaction by adding 1M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[21]
Biological Context and Applications
This compound serves primarily as a chemical intermediate.[1] It is a crucial precursor in the manufacture of niclosamide, an anthelmintic drug used to treat tapeworm infections.[1] Research has also explored its potential anti-inflammatory, analgesic, and antipyretic properties, though it is not used directly as a therapeutic agent for these purposes.[15] Some studies have noted its potential for mutagenic activity in bacterial assays, highlighting the need for careful handling and assessment in drug development pipelines.[12][15]
References
- 1. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]
- 2. 5 Chlorosalicylic Acid | Cas no 321-14-2 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 3. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [himedialabs.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. GSRS [precision.fda.gov]
- 8. mzCloud – 5 Chlorosalicylic acid [mzcloud.org]
- 9. This compound | 321-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemigran.com [chemigran.com]
- 14. molekula.com [molekula.com]
- 15. This compound, 321-14-2 [thegoodscentscompany.com]
- 16. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]
- 17. m.indiamart.com [m.indiamart.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Buy this compound | 321-14-2 [smolecule.com]
- 20. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
Physicochemical characteristics of 5-Chlorosalicylic Acid
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chlorosalicylic Acid
Introduction
This compound (5-CSA) is an organic compound and a chlorinated derivative of salicylic (B10762653) acid.[1][2] Its chemical structure consists of a benzoic acid backbone with a hydroxyl group at position 2 and a chlorine atom at position 5.[1] This substitution pattern imparts specific physicochemical properties that make it a valuable intermediate in various industrial syntheses.[3] It is primarily utilized as a crucial building block in the manufacturing of pharmaceuticals, including anti-inflammatory drugs and analgesics, as well as in the agrochemical sector for formulating herbicides and fungicides.[3] This document provides a detailed overview of the core physicochemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, application in chemical reactions, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClO₃ | [1][4][5][6][7][8][9] |
| Molecular Weight | 172.57 g/mol | [1][5][6][7][8] |
| CAS Number | 321-14-2 | [5][7][8][9] |
| Appearance | White to off-white/cream crystalline powder or acicular solid.[3][5][6][10] | [3][5][6][10] |
| Melting Point | 171-172 °C[4][6]; 171.5 °C; 172.0 to 178.0 °C; 173 °C[7] | [4][6][7][11] |
| Boiling Point | 320.5 ± 27.0 °C at 760 mmHg[4]; 320.50 °C (estimated)[11] | [4][11] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| pKa | 2.63 (at 25°C) | [6] |
| Flash Point | 147.6 ± 23.7 °C[4]; 147.60 °C (estimated)[11] | [4][11] |
| Solubility | Slightly soluble in water. Soluble in alcohol, ether, chloroform, benzene[5], and methanol. | [5] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
| Spectrum Type | Data Reference | Source(s) |
| ¹H NMR | Spectrum available and conforms to the structure. | [1][12] |
| ¹³C NMR | Spectrum available. | [1] |
| Infrared (IR) | Spectrum available (FTIR, KBr Wafer, Nujol Mull). | [1][13][14] |
| UV-Vis | Spectrum available. | [1] |
| Mass Spectrometry | Spectrum available (GC-MS, Electron Ionization). | [1][9][14][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the development of new synthetic routes or analytical methods.
Synthesis: Direct Chlorination of Salicylic Acid
A common and commercially viable method for preparing this compound is through the direct chlorination of salicylic acid in an organic solvent at elevated temperatures.[16]
Objective: To synthesize this compound with high purity and yield.
Materials:
-
Salicylic Acid
-
Chlorine gas
-
Solvent: Halogenated, monocyclic, carbocyclic, aromatic solvent (e.g., Chlorobenzene, Dichlorobenzene, Bromobenzene).[16]
-
Reaction Vessel (e.g., four-hole boiling flask).[17]
Procedure:
-
Salicylic acid is dissolved in the chosen organic solvent (e.g., chlorobenzene) within the reaction vessel.[16][17]
-
The mixture is heated to a temperature between 100°C and 150°C to ensure complete dissolution.[16] One specific protocol heats the solution to 130°C to ensure the water content is below 0.03%.[17]
-
Chlorine gas is then slowly passed through the hot solution over a period of several hours (e.g., 7 to 12 hours).[16]
-
After the reaction is complete, the mixture is cooled to room temperature (approximately 25-30°C), which induces the crystallization of the product.[16][17]
-
The solid product is isolated via suction filtration.[16][17]
-
The filter cake is washed with fresh portions of the solvent to remove impurities.[16]
-
The final product is then dried. This process typically results in a high yield (over 90%) and high purity product.[16]
Analysis: Melting Point Determination
Objective: To determine the melting point of a purified sample of this compound as an indicator of purity.
Procedure (Capillary Method):
-
A small amount of the dry, crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Analysis: Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to confirm the presence of key functional groups.
Procedure (KBr Wafer Method):
-
A small amount of this compound (1-2 mg) is ground thoroughly with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The infrared spectrum is recorded. The resulting spectrum can be compared to reference spectra for verification.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the direct chlorination of salicylic acid.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Applications
This compound is recognized for its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] It is a major metabolite of Meseclazone, a non-steroidal anti-inflammatory drug.[1][18] Studies have compared its anti-inflammatory and platelet aggregation effects to other compounds like acetylsalicylic acid.[11][18] Its utility also extends to the agrochemical industry, where it serves as a precursor for herbicides and fungicides.[3] Furthermore, there is research into the mutagenic activity of this compound as a potential metabolite of niclosamide, a medication used to treat tapeworm infestations.[11]
References
- 1. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [himedialabs.com]
- 3. nbinno.com [nbinno.com]
- 4. chemigran.com [chemigran.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound, 321-14-2 [thegoodscentscompany.com]
- 12. 4-Chlorosalicylic acid(5106-98-9) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 15. mzCloud – 5 Chlorosalicylic acid [mzcloud.org]
- 16. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 17. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 18. This compound | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 5-Chlorosalicylic Acid (CAS 321-14-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorosalicylic acid (5-CSA), with the CAS number 321-14-2, is a chlorinated derivative of salicylic (B10762653) acid.[1][2][3][4] This aromatic compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[5] Its unique chemical structure, featuring a chlorine atom at the 5-position of the salicylic acid backbone, imparts distinct properties that are of significant interest in medicinal chemistry and plant science. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectral data, synthesis, biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound is typically a white to off-white or cream-colored crystalline powder.[5] Key quantitative data for this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 321-14-2 | [1][3][4] |
| Molecular Formula | C₇H₅ClO₃ | [1][2] |
| Molecular Weight | 172.57 g/mol | [1][2][3] |
| Melting Point | 171-172 °C | [3] |
| Boiling Point | 320.5 °C (estimated) | |
| Appearance | White to off-white crystalline powder | [5] |
Table 2: Solubility and Partition Coefficient
| Property | Value | Reference(s) |
| Water Solubility | Slightly soluble | |
| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, and benzene | |
| logP (o/w) | 3.090 |
Spectral Data Analysis
Detailed spectral analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons. The proton ortho to the carboxyl group (C6-H) would likely appear as a doublet, the proton ortho to the hydroxyl group (C3-H) as a doublet, and the proton meta to both the carboxyl and hydroxyl groups (C4-H) as a doublet of doublets. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and carboxyl groups and the electron-donating effect of the hydroxyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear at the most downfield position. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Cl, OH, COOH).
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, a strong C=O stretching vibration for the carboxylic acid, and C-Cl stretching vibrations.[6][7]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3233 | O-H stretch (phenolic) |
| ~3000-2800 | O-H stretch (carboxylic acid) |
| ~1670-1650 | C=O stretch (carboxylic acid) |
| ~1610-1550 | C=C stretch (aromatic) |
| ~1450-1500 | C-C stretch (aromatic) |
| ~1386 | C=O (COO⁻) symmetric stretch |
| ~1032 | C-Cl stretch |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 172. The fragmentation pattern is expected to involve the loss of the carboxyl group (-COOH), water (-H₂O), and chlorine (-Cl), leading to characteristic fragment ions.[8]
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, with the direct chlorination of salicylic acid being a common approach.
Experimental Protocol: Direct Chlorination of Salicylic Acid
This protocol is a general representation based on common laboratory practices.
Materials:
-
Salicylic acid
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Sulfuric acid
-
Water
Procedure:
-
Dissolve salicylic acid in acetonitrile in a reaction flask.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Slowly add the chlorinating agent (e.g., N-chlorosuccinimide) to the reaction mixture while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the crude product with water to remove any remaining acid and succinimide.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Biological Activity and Applications
This compound and its derivatives exhibit a range of biological activities, making them important compounds in drug discovery and agrochemical research.
Anti-inflammatory Activity
Experimental Protocol: In Vitro COX Inhibition Assay (General)
This protocol outlines a general method for determining the COX inhibitory activity of a compound like this compound.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference inhibitors (e.g., indomethacin, celecoxib)
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin (B15479496) E₂)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations.
-
In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a specific time at a controlled temperature to allow for prostaglandin production.
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Role in Plant Defense: Systemic Acquired Resistance (SAR)
Salicylic acid is a key signaling molecule in plants, mediating Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense response against pathogens.[9][10][11] Analogs of salicylic acid, including this compound, can also induce SAR.[12] The induction of SAR is associated with the expression of Pathogenesis-Related (PR) proteins, which have antimicrobial properties.[13][14][15][16][17]
Experimental Protocol: Induction of SAR and PR Protein Analysis (General)
This protocol describes a general method to assess the ability of this compound to induce SAR in plants.
Materials:
-
Plant species (e.g., Arabidopsis thaliana, tobacco)
-
This compound solution
-
Pathogen (e.g., a bacterial or fungal pathogen)
-
Control solution (e.g., water or a mild solvent)
-
Materials for protein extraction and quantification (e.g., Bradford assay)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against specific PR proteins (e.g., PR-1, PR-2, PR-5)
Procedure:
-
Induction Phase:
-
Treat a set of plants with a solution of this compound by spraying or soil drench.
-
Treat a control set of plants with the control solution.
-
-
Pathogen Challenge:
-
After a few days (to allow for the establishment of SAR), inoculate both the treated and control plants with a pathogen.
-
-
Disease Assessment:
-
Monitor the plants for disease symptoms over several days and quantify the disease severity. A reduction in disease symptoms in the 5-CSA-treated plants compared to the control plants indicates the induction of resistance.
-
-
PR Protein Analysis:
-
Collect leaf samples from both treated and control plants at various time points after treatment.
-
Extract total protein from the leaf samples.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane (Western blotting).
-
Probe the membrane with antibodies specific to PR proteins to detect their expression levels. An increase in the expression of PR proteins in the 5-CSA-treated plants would confirm the activation of the SAR pathway.
-
Safety and Handling
This compound is classified as toxic if swallowed and causes skin and eye irritation.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile compound with significant potential in both pharmaceutical and agricultural applications. Its chemical properties, derived from its unique structure, make it a valuable intermediate for the synthesis of novel bioactive molecules. While its anti-inflammatory and plant defense-inducing activities are promising, further research is needed to fully elucidate its mechanisms of action and to quantify its biological efficacy through detailed in vitro and in vivo studies. This technical guide provides a solid foundation for researchers and scientists working with this intriguing molecule.
References
- 1. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 5-クロロサリチル酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 7. tpcj.org [tpcj.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vegetables.bayer.com [vegetables.bayer.com]
- 11. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dual functionality of pathogenesis-related proteins: defensive role in plants versus immunosuppressive role in pathogens [frontiersin.org]
- 14. Interaction between pathogenesis-related (PR) proteins and phytohormone signaling pathways in conferring disease tolerance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression of pathogenesis related genes in response to salicylic acid, methyl jasmonate and 1-aminocyclopropane-1-carboxylic acid in Malus hupehensis (Pamp.) Rehd - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Spectroscopic Analysis of 5-Chlorosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Chlorosalicylic Acid (5-CSA), a compound of interest in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11.0 - 13.0 | Broad Singlet | - | -COOH |
| ~10.0 - 11.0 | Broad Singlet | - | Ar-OH |
| ~7.8 | Doublet | ~2.5 | H-6 |
| ~7.5 | Doublet of Doublets | ~8.8, 2.5 | H-4 |
| ~7.0 | Doublet | ~8.8 | H-3 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (Carboxylic Acid) |
| ~158 | C-OH |
| ~135 | C-4 |
| ~130 | C-6 |
| ~125 | C-Cl |
| ~120 | C-2 |
| ~118 | C-3 |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3230 | Strong, Broad | O-H stretch (Phenolic) |
| ~1670 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |
| ~1290 | Strong | C-O stretch (Carboxylic Acid) |
| ~1230 | Strong | C-O stretch (Phenolic) |
| ~820 | Strong | C-H bend (out-of-plane) |
| ~700 | Medium | C-Cl stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 172/174 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 154/156 | High | [M-H₂O]⁺ |
| 126/128 | High | [M-H₂O-CO]⁺ |
Experimental Workflow
The general workflow for the spectroscopic analysis of a solid sample like this compound is depicted below.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed in a die under high pressure to form a transparent pellet.
-
Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared spectrometer.
-
Background Spectrum: A background spectrum of a blank KBr pellet or the empty sample compartment is recorded to subtract the contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample like this compound, introduction into the mass spectrometer can be achieved via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For GC-MS, the sample is first dissolved in a suitable solvent.
-
Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information. For this compound, the presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.
References
In-Depth Technical Guide to the Crystal Structure of 5-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of 5-Chlorosalicylic Acid (5-CSA), a molecule of interest in pharmaceutical and materials science. The following sections detail the crystallographic data, experimental protocols for its determination, and an analysis of the key intermolecular interactions that govern its solid-state architecture.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic and refinement data is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical Formula | C₇H₅ClO₃ |
| Formula Weight | 172.56 |
| Temperature | 295(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 13.533(3) Å |
| b | 3.8681(8) Å |
| c | 13.729(3) Å |
| α | 90° |
| β | 108.89(3)° |
| γ | 90° |
| Volume | 679.5(3) ų |
| Z | 4 |
| Calculated Density | 1.687 Mg/m³ |
| Absorption Coefficient | 0.498 mm⁻¹ |
| F(000) | 352 |
| Crystal Size | 0.30 x 0.20 x 0.10 mm |
| Theta Range for Data Collection | 2.53 to 27.50° |
| Index Ranges | -17<=h<=16, -5<=k<=4, -17<=l<=17 |
| Reflections Collected | 6397 |
| Independent Reflections | 1555 [R(int) = 0.035] |
| Completeness to Theta = 27.50° | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1555 / 0 / 101 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.039, wR2 = 0.104 |
| R indices (all data) | R1 = 0.057, wR2 = 0.115 |
| Largest Diff. Peak and Hole | 0.28 and -0.29 e.Å⁻³ |
Molecular Structure
The asymmetric unit of this compound contains one independent molecule. The molecular structure is characterized by a planar benzene (B151609) ring substituted with a chlorine atom, a hydroxyl group, and a carboxylic acid group. Selected bond lengths, bond angles, and torsion angles are provided in Tables 2, 3, and 4, respectively, offering a quantitative description of the molecular geometry.
Table 2: Selected Bond Lengths (Å) for this compound.
| Bond | Length (Å) |
| Cl1 - C5 | 1.739(2) |
| O1 - C7 | 1.311(2) |
| O2 - C7 | 1.226(2) |
| O3 - C2 | 1.354(2) |
| C1 - C2 | 1.393(3) |
| C1 - C6 | 1.383(3) |
| C2 - C3 | 1.385(3) |
| C3 - C4 | 1.378(3) |
| C4 - C5 | 1.380(3) |
| C5 - C6 | 1.384(3) |
| C1 - C7 | 1.479(3) |
Table 3: Selected Bond Angles (°) for this compound.
| Atoms | Angle (°) |
| O2 - C7 - O1 | 122.9(2) |
| O2 - C7 - C1 | 120.9(2) |
| O1 - C7 - C1 | 116.2(2) |
| O3 - C2 - C1 | 121.2(2) |
| O3 - C2 - C3 | 118.5(2) |
| C6 - C1 - C2 | 118.6(2) |
| C3 - C2 - C1 | 120.3(2) |
| C4 - C3 - C2 | 120.1(2) |
| C3 - C4 - C5 | 119.8(2) |
| C4 - C5 - C6 | 120.8(2) |
| C1 - C6 - C5 | 120.4(2) |
| C4 - C5 - Cl1 | 119.5(2) |
| C6 - C5 - Cl1 | 119.7(2) |
Table 4: Selected Torsion Angles (°) for this compound.
| Atoms | Angle (°) |
| C6 - C1 - C2 - O3 | -178.6(2) |
| C7 - C1 - C2 - O3 | 1.8(3) |
| C6 - C1 - C2 - C3 | 1.3(3) |
| C7 - C1 - C2 - C3 | -178.3(2) |
| O3 - C2 - C3 - C4 | 179.9(2) |
| C1 - C2 - C3 - C4 | -0.1(3) |
| C2 - C3 - C4 - C5 | 0.0(3) |
| C3 - C4 - C5 - C6 | -0.3(3) |
| C3 - C4 - C5 - Cl1 | 179.4(2) |
| C2 - C1 - C6 - C5 | -1.1(3) |
| C7 - C1 - C6 - C5 | 178.5(2) |
| C4 - C5 - C6 - C1 | 0.3(3) |
| Cl1 - C5 - C6 - C1 | -179.4(2) |
| C2 - C1 - C7 - O2 | -1.5(3) |
| C6 - C1 - C7 - O2 | 178.9(2) |
| C2 - C1 - C7 - O1 | 178.3(2) |
| C6 - C1 - C7 - O1 | -1.3(3) |
Intermolecular Interactions and Crystal Packing
The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. The primary interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. Specifically, the hydroxyl group of the carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of the neighboring molecule (O1-H1A···O2). These dimers are a common supramolecular synthon in carboxylic acids.
Further stabilization of the crystal packing is achieved through weaker intermolecular interactions, including C-H···O and potential halogen bonding interactions, which contribute to the overall three-dimensional architecture.
Experimental Protocols
Synthesis and Crystallization
Commercially available this compound was used for this study. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the compound in ethanol (B145695) at room temperature.
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 295(2) K using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.
Hydrogen Bonding Interaction
The primary hydrogen bonding motif in the crystal structure of this compound is the formation of a centrosymmetric dimer. This interaction is depicted in the following diagram.
References
Solubility of 5-Chlorosalicylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 5-Chlorosalicylic Acid in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information for the target compound and quantitative solubility data for the parent compound, salicylic (B10762653) acid, as a functional proxy. This approach allows for a detailed illustration of data presentation and analysis relevant to drug development and formulation. The guide includes a detailed experimental protocol for determining solid-liquid solubility and a visual workflow to aid in experimental design.
Introduction
This compound is a halogenated derivative of salicylic acid. Understanding its solubility in a range of organic solvents is crucial for various stages of pharmaceutical development, including crystallization, purification, formulation, and the development of analytical methods. Solubility data informs solvent selection for synthesis and purification, predicts dissolution behavior in potential drug delivery systems, and is a key parameter in pre-formulation studies.
This guide aims to provide a foundational understanding of the solubility characteristics of this compound, acknowledging the current data limitations and offering a practical approach for researchers in the field.
Solubility Data
Qualitative Solubility of this compound
Qualitative data provides a general understanding of the solubility of this compound in common organic solvents. The information compiled from various sources indicates a general solubility in polar organic solvents.
| Organic Solvent | Qualitative Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Acetonitrile | Soluble |
| Diethyl Ether | Soluble |
| Chloroform | Soluble |
| Benzene (B151609) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
This table is a synthesis of information from multiple sources indicating general solubility without specific quantitative values.
Quantitative Solubility of Salicylic Acid (as a Proxy)
In the absence of comprehensive quantitative solubility data for this compound, the following table presents the mole fraction solubility (x₁) of the parent compound, salicylic acid, in several organic solvents at various temperatures. This data serves as an illustrative example of how quantitative solubility data is presented and can be used as a baseline for estimating the behavior of its derivatives. The addition of a chlorine atom to the benzene ring is expected to alter the solubility profile, and therefore, this data should be used with caution and as a reference for experimental design.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methanol | 278.15 | 0.198 |
| 283.15 | 0.225 | |
| 288.15 | 0.254 | |
| 293.15 | 0.286 | |
| 298.15 | 0.322 | |
| 303.15 | 0.361 | |
| 308.15 | 0.404 | |
| 313.15 | 0.451 | |
| 318.15 | 0.503 | |
| Ethanol | 298.2 | 0.294 |
| 308.2 | 0.354 | |
| 318.2 | 0.422 | |
| 328.2 | 0.500 | |
| Acetone | 283.15 | 0.298 |
| 288.15 | 0.329 | |
| 293.15 | 0.363 | |
| 298.15 | 0.400 | |
| 303.15 | 0.440 | |
| 308.15 | 0.484 | |
| Ethyl Acetate | 283.15 | 0.150 |
| 288.15 | 0.171 | |
| 293.15 | 0.194 | |
| 298.15 | 0.220 | |
| 303.15 | 0.248 | |
| 308.15 | 0.279 | |
| Acetonitrile | 283.15 | 0.125 |
| 288.15 | 0.145 | |
| 293.15 | 0.168 | |
| 298.15 | 0.193 | |
| 303.15 | 0.221 | |
| 308.15 | 0.252 |
Disclaimer: The quantitative data presented in this table is for salicylic acid and is intended to serve as a proxy for this compound due to the lack of available data for the latter. Researchers should experimentally determine the solubility of this compound for their specific applications.
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (or other solid solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or incubator with orbital shaking capabilities
-
Calibrated thermometer or temperature probe
-
Vials with airtight screw caps (B75204) (e.g., 20 mL glass scintillation vials)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Accurately pipette a known volume or mass of the organic solvent into each vial containing the solid.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials at a constant speed to facilitate dissolution. The time required to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.
-
Sample Analysis: Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Data Calculation: Calculate the solubility of this compound in the solvent at the given temperature. The solubility can be expressed in various units, such as mole fraction, mass fraction, or grams per 100 g of solvent.
Data Analysis and Reporting
-
The solubility should be reported as the average of at least three independent measurements, along with the standard deviation.
-
The temperature at which the solubility was determined must be clearly stated.
-
The analytical method used for concentration determination should be described in detail, including validation parameters.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide has outlined the available solubility information for this compound and provided a detailed framework for its experimental determination. While quantitative data for this compound remains scarce in the literature, the qualitative data and the proxy data for salicylic acid offer valuable insights for researchers and formulation scientists. The provided experimental protocol and workflow diagram serve as practical tools for obtaining the precise solubility data necessary for advancing pharmaceutical research and development. It is strongly recommended that researchers perform their own solubility studies to obtain accurate data for their specific systems and conditions.
Thermal stability and decomposition of 5-Chlorosalicylic Acid
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. Due to a lack of extensive specific research on the thermal analysis of this compound, this guide synthesizes available data on the compound, its parent molecule salicylic (B10762653) acid, and general principles of thermal analysis of organic compounds.
Introduction
This compound is a halogenated derivative of salicylic acid.[1][2] Its thermal stability is a critical parameter for consideration in pharmaceutical development, chemical synthesis, and storage, as elevated temperatures can induce decomposition, leading to the formation of potentially hazardous byproducts. This guide details the known thermal properties and projects the expected decomposition behavior based on related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClO₃ | [3] |
| Molecular Weight | 172.57 g/mol | |
| Appearance | White to off-white or cream crystalline powder | [2] |
| Melting Point | 171-172 °C | |
| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide, chlorine | [4] |
Thermal Stability and Decomposition
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in the reviewed literature, a study classifying co-formers for amorphous drug formulations categorized it as thermally unstable based on initial TGA and DSC screenings.[5] This suggests that the compound is likely to decompose at or near its melting point.
Predicted Thermal Decomposition Profile
Based on the behavior of salicylic acid and other substituted aromatic carboxylic acids, the thermal decomposition of this compound is expected to occur in one or more stages. The primary decomposition pathway is likely to be decarboxylation.
Table 2: Predicted Thermal Analysis Data for this compound
| Parameter | Predicted Value/Range | Notes |
| Onset of Decomposition (TGA) | ~170 - 200 °C | Based on the melting point and data for salicylic acid. |
| Primary Decomposition Step (TGA) | 200 - 300 °C | Corresponds to the primary mass loss from decarboxylation. |
| Melting Endotherm (DSC) | ~171 - 172 °C | Should be immediately followed by decomposition exotherm. |
| Decomposition Enthalpy (DSC) | Exothermic | The breakdown of the molecule is expected to release energy. |
Proposed Decomposition Pathway
The primary thermal decomposition mechanism for salicylic acid is decarboxylation to produce phenol (B47542) and carbon dioxide. For this compound, the analogous reaction would yield 4-chlorophenol (B41353) and carbon dioxide. The presence of a chlorine atom, an electron-withdrawing group, on the aromatic ring may influence the temperature and kinetics of this process. Further decomposition at higher temperatures would lead to the formation of other hazardous gases, including hydrogen chloride and carbon monoxide.
Experimental Protocols
The following sections describe standardized experimental methodologies for the thermal analysis of organic compounds like this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Inert gas (e.g., Nitrogen) at a constant flow rate.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the melting and decomposition region.
-
-
Data Analysis: Record the heat flow as a function of temperature to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Conclusion
This compound is a thermally unstable compound that is predicted to undergo decomposition, primarily through decarboxylation, at temperatures near its melting point. The primary decomposition products are expected to be 4-chlorophenol and carbon dioxide, with further fragmentation at higher temperatures yielding hazardous gases. While specific, detailed experimental data on the thermal decomposition of this compound is limited, the information provided in this guide, based on the behavior of related compounds and standard analytical techniques, serves as a valuable resource for researchers, scientists, and drug development professionals. It is strongly recommended that specific thermal analysis be conducted under the conditions relevant to any intended application to ensure safety and process control.
References
An In-depth Technical Guide to 5-Chlorosalicylic Acid: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorosalicylic acid, a chlorinated derivative of salicylic (B10762653) acid, has been a compound of interest for over a century, primarily as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its physicochemical properties, and its known biological mechanisms of action. Detailed experimental protocols for its synthesis are provided, alongside a quantitative summary of its key properties. Furthermore, this guide visualizes its role in relevant biological pathways, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.
Introduction and Historical Perspective
The discovery of this compound is not marked by a singular event but rather by a gradual evolution of chlorination techniques applied to salicylic acid, a journey that reflects the advancements in synthetic organic chemistry. Early methods dating back to the late 19th and early 20th centuries often resulted in mixtures of chlorinated salicylic acids and were characterized by low yields and impure products.
Initial attempts at chlorinating salicylic acid in various mediums such as ethanol (B145695) or aqueous alkaline solutions often produced a mix of this compound and 3,5-dichlorosalicylic acid, with difficulties in purification.[1] The use of potassium hypochlorite (B82951) on the potassium salt of salicylic acid also yielded a mixture of mono- and di-chlorinated products.[1]
A significant advancement in the synthesis of pure this compound came with the development of direct chlorination methods using chlorine gas in specific solvents at elevated temperatures. A 1957 patent by Arthur E. Brown described a process for preparing this compound in high yields and purity by chlorinating salicylic acid dissolved in a halogenated aromatic solvent, such as chlorobenzene (B131634), at temperatures between 100°C and 150°C.[1] This method represented a substantial improvement over previous techniques that used solvents like ethanol, methanol, or acetic acid, which often led to undesirable byproducts or posed safety hazards.[1]
Today, this compound is recognized as a crucial building block in the pharmaceutical and agrochemical industries.[2] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and analgesics.[2]
Physicochemical Properties
This compound is a white to off-white crystalline solid.[2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClO₃ | [4][5][6] |
| Molecular Weight | 172.57 g/mol | [4][5][6] |
| Melting Point | 171-176 °C | [3][5] |
| Boiling Point | 320.5 °C (estimated) | [7] |
| pKa | 2.63 (at 25°C) | [5] |
| Water Solubility | 1 g/L (at 20°C) | [3] |
| Appearance | White to off-white crystalline powder | [2][3] |
| CAS Number | 321-14-2 | [4] |
Key Experimental Protocols
The synthesis of this compound has been refined over the years to improve yield and purity. Below are detailed protocols for both a historical and a more contemporary method of its preparation.
High-Yield Chlorination in Chlorobenzene (Brown, 1957)
This method, described in U.S. Patent 2,811,547, provides a high yield of pure this compound.[1]
Materials:
-
Salicylic acid
-
Chlorobenzene
-
Chlorine gas
Procedure:
-
A mixture of 600 parts by weight of chlorobenzene and 276 parts by weight of salicylic acid is heated to 130°C in a reaction vessel equipped with a stirrer and a gas inlet tube.
-
The mixture is cooled to 110°C to obtain a clear solution.
-
310 parts by weight of chlorine gas are slowly passed into the solution over a period of 10 hours while maintaining the temperature at 110°C.
-
After the addition of chlorine gas is complete, the reaction mixture is cooled with stirring to 25-30°C.
-
The precipitated product is filtered with suction.
-
The filter cake is washed with three portions of 200 parts by weight each of fresh chlorobenzene.
-
The washed product is then dried.
Expected Yield: Approximately 92.7% of the theoretical yield.[1]
Formation of the Acid Chloride for Amide Coupling
This protocol outlines the conversion of this compound to its acid chloride, a common step for creating amide derivatives.[8]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) or xylene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1 equivalent of this compound in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude this compound chloride.
Mechanisms of Action and Signaling Pathways
This compound exhibits several biological activities, with its anti-inflammatory and antifungal properties being of particular interest.
Anti-inflammatory Activity via NF-κB Inhibition
The anti-inflammatory effects of salicylates are, in part, mediated by their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The parent compound, salicylic acid, has been shown to directly inhibit IκB kinase (IKK), a key enzyme in the NF-κB pathway. While direct inhibition by this compound is not definitively established, studies have shown that the presence of a chlorine atom at the 5-position of salicylic acid enhances its ability to suppress NF-κB dependent gene expression. This suggests a similar, and potentially more potent, mechanism of action.
The canonical NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated and phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and cyclooxygenase-2 (COX-2).
Antifungal Activity
Salicylic acid and its derivatives are known to possess antifungal properties. The proposed mechanism of action involves the disruption of the fungal plasma membrane. This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components, such as proteins and ions, which ultimately results in fungal cell death. It is hypothesized that this compound shares this mechanism, with the lipophilic chlorine atom potentially enhancing its ability to interact with and disrupt the fungal membrane.
Conclusion
This compound, a compound with a rich history of synthetic development, remains a cornerstone intermediate in the chemical industry. Its utility in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, is underpinned by its ability to modulate key inflammatory pathways such as the NF-κB signaling cascade. The continued study of its biological activities and the refinement of its synthesis will undoubtedly lead to new applications and a deeper understanding of its therapeutic potential. This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics and advanced materials.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of salicylate on plasma membrane mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salicylate degradation by the fungal plant pathogen Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-Chlorosalicylic Acid from Salicylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorosalicylic acid is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the synthesis of this compound from salicylic (B10762653) acid, focusing on the prevalent method of direct chlorination. This document outlines detailed experimental protocols, presents quantitative data from various synthetic approaches, and illustrates the underlying chemical principles and workflows through detailed diagrams. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively produce and characterize this important compound.
Introduction
Salicylic acid, a readily available starting material, can be regioselectively chlorinated to produce this compound. This transformation is a classic example of electrophilic aromatic substitution, where the hydroxyl and carboxyl groups of the salicylic acid ring direct the incoming electrophile to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the adjacent carboxyl group, the para-position (C5) is preferentially chlorinated.
The primary industrial method for this synthesis involves the direct chlorination of salicylic acid with chlorine gas in a suitable organic solvent.[1] Alternative methods utilizing other chlorinating agents, such as N-chlorosuccinimide (NCS), offer different reaction conditions and may be suitable for specific laboratory-scale applications.[2] This guide will delve into the specifics of these synthetic routes.
Synthetic Methodologies
Direct Chlorination with Chlorine Gas
The most common and industrially scalable method for producing this compound is the direct chlorination of salicylic acid using chlorine gas.[1] This process is typically carried out in a halogenated aromatic solvent at elevated temperatures.
Experimental Protocol:
A detailed experimental protocol based on patented industrial processes is as follows:[1][3]
-
Solvent and Reactant Preparation: In a suitable reaction vessel equipped with a stirrer, gas inlet tube, and condenser, charge the selected organic solvent (e.g., chlorobenzene, o-dichlorobenzene, or toluene).[1][4] Add salicylic acid to the solvent.
-
Drying: Heat the mixture to 80-130°C with stirring to remove any residual water. The water content should be reduced to less than 0.03%.[3][4]
-
Chlorination: Cool the reaction mixture to the desired reaction temperature (typically 100-110°C).[1][4] Slowly bubble chlorine gas into the solution over a period of several hours. The amount of chlorine introduced should be carefully monitored, generally aiming for 90-95% of the theoretical molar amount to minimize the formation of dichlorinated byproducts.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as HPLC to ensure the desired conversion of salicylic acid and to prevent over-chlorination.
-
Crystallization and Filtration: Upon completion of the reaction, cool the mixture to 30-50°C to induce crystallization of the this compound product.[4] Collect the solid product by suction filtration.
-
Washing and Drying: Wash the filter cake with a fresh portion of the organic solvent to remove impurities.[1] Dry the purified product.
-
Solvent Recovery: The filtrate, containing the solvent and some dissolved product and byproducts, can be treated to recover the solvent for reuse.[5]
Chlorination with N-Chlorosuccinimide (NCS)
For laboratory-scale synthesis, N-chlorosuccinimide (NCS) offers a solid, easier-to-handle alternative to chlorine gas. This method often proceeds under milder conditions.[2]
Experimental Protocol:
A representative procedure for the synthesis of this compound using NCS is as follows:[2]
-
Dissolution and Catalyst Addition: Dissolve salicylic acid in a suitable solvent such as acetonitrile (B52724) in a round-bottom flask. Add a catalytic amount of sulfuric acid and stir the mixture at room temperature for a few minutes.
-
NCS Addition: Add N-chlorosuccinimide (typically 1.05 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for approximately 2.5 hours.
-
Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Add a small amount of the reaction solvent to the residue, stir for a short period, and then filter the solid product. Wash the filter cake with water and dry to obtain this compound.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of this compound.
Table 1: Synthesis of this compound via Direct Chlorination with Chlorine Gas
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Chlorobenzene | 110 | 10 | 92.7 | >98 | [1] |
| Chlorobenzene | 110 | 12 | 93.8 | >98 | [1] |
| Bromobenzene | Not specified | Not specified | ~93.3 | Not specified | [1] |
| m-Chlorotoluene | Not specified | Not specified | 94.0 | Not specified | [1] |
| 1,2,4-Trichlorobenzene | Not specified | 7 | 93.3 | Not specified | [1] |
| Chlorobenzene | 130 | 1 | Not specified | >99 | [4] |
Table 2: Synthesis of this compound using N-Chlorosuccinimide
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetonitrile | Sulfuric Acid | 20 | 2.5 | 92 | [2] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₃ | [6] |
| Molecular Weight | 172.57 g/mol | [6] |
| Melting Point | 168.7 - 173.0 °C | [1] |
| Appearance | White crystalline powder or acicular solid |
Mandatory Visualizations
Reaction Mechanism and Synthesis Workflow
The synthesis of this compound from salicylic acid proceeds via an electrophilic aromatic substitution mechanism. The general workflow for its production involves several key steps from reactant preparation to final product purification.
Caption: General workflow for the synthesis of this compound.
Electrophilic Aromatic Substitution Mechanism
The chlorination of salicylic acid is a classic example of electrophilic aromatic substitution. The key steps involve the generation of an electrophile, the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), and the subsequent deprotonation to restore aromaticity.
Caption: Mechanism of electrophilic aromatic substitution on salicylic acid.
Conclusion
The synthesis of this compound from salicylic acid is a well-established and efficient process, particularly through direct chlorination with chlorine gas in a halogenated solvent. This method provides high yields and purity, making it suitable for industrial-scale production. For laboratory applications, N-chlorosuccinimide presents a convenient alternative. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to successfully synthesize and utilize this important chemical intermediate. Careful control of reaction parameters, especially temperature and the stoichiometry of the chlorinating agent, is crucial for optimizing the yield and minimizing the formation of impurities.
References
- 1. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 2. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]
- 6. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chlorination of Salicylic Acid to 5-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-chlorosalicylic acid (5-CSA) via the direct chlorination of salicylic (B10762653) acid. The document details the underlying electrophilic aromatic substitution mechanism, explains the regioselectivity of the reaction, presents quantitative data from various synthetic protocols, and offers a detailed experimental procedure.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its production through the direct chlorination of the readily available salicylic acid is an industrially significant reaction.[1] This process is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the electronic effects of the substituent groups on the aromatic ring. Understanding the nuances of this mechanism is crucial for optimizing reaction conditions to maximize the yield and purity of the desired product.
The Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination of salicylic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2][3] In this reaction, an electrophile, typically a chloronium ion (Cl⁺) or a polarized chlorine molecule, attacks the electron-rich benzene (B151609) ring of salicylic acid. The reaction can be summarized in three key steps:
-
Generation of the Electrophile: In the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃, or even through autopolarization in a suitable solvent, a highly electrophilic chlorine species is generated.[4][5][6]
-
Formation of the Sigma Complex (Arenium Ion): The π electrons of the salicylic acid ring attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]
-
Deprotonation and Aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the final product, this compound.[4]
Regioselectivity: The Directing Effects of Hydroxyl and Carboxyl Groups
The substitution of a chlorine atom onto the salicylic acid ring is not random. The position of the incoming electrophile is directed by the existing hydroxyl (-OH) and carboxyl (-COOH) groups.[7][8]
-
Hydroxyl Group (-OH): The hydroxyl group is an activating, ortho, para-directing group.[1] This is due to its strong positive resonance effect (+R effect), where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho (C2, C6) and para (C4) positions.[1][7]
-
Carboxyl Group (-COOH): The carboxyl group is a deactivating, meta-directing group.[9] Its negative resonance effect (-R effect) and negative inductive effect (-I effect) withdraw electron density from the ring, particularly from the ortho and para positions, making the meta (C3, C5) positions relatively more electron-rich.[9]
In salicylic acid, the hydroxyl group is at C2 and the carboxyl group is at C1. The powerful activating and ortho, para-directing effect of the hydroxyl group dominates.[10] It strongly activates the positions ortho (C3) and para (C5) to itself. The carboxyl group deactivates the ring, particularly at its ortho (C2, C6) and para (C4) positions.
The observed product, this compound, results from the chlorination at the position para to the strongly activating hydroxyl group and meta to the deactivating carboxyl group. This position is electronically favored due to the concerted directing effects of the two substituents. Substitution at the 3-position (ortho to the hydroxyl group) is also possible but can be sterically hindered by the adjacent carboxyl group.
Quantitative Data on the Synthesis of 5-CSA
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data from various reported synthetic protocols.
| Chlorinating Agent | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Chlorine Gas | Chlorobenzene (B131634) | 110 | None | 10 | 92.7 | [11] |
| Chlorine Gas | m-Chlorotoluene | 100-150 | None | 7 | 93.5 | [11] |
| Chlorine Gas | 1,2,4-Trichlorobenzene | 100-150 | None | Not Specified | 93.3 | [11] |
| N-Chlorosuccinimide | Acetonitrile | 20 | Sulfuric Acid | 2.5 | 92 | [12] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a patented procedure.[11]
Materials:
-
Salicylic acid
-
Chlorobenzene (solvent)
-
Chlorine gas
Equipment:
-
Reaction vessel equipped with a stirrer, gas inlet tube, thermometer, and reflux condenser.
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve salicylic acid in chlorobenzene.
-
Heat the mixture to 110°C with stirring to ensure complete dissolution.
-
Slowly bubble chlorine gas into the solution over a period of 10 hours while maintaining the temperature at 110°C.
-
After the addition of chlorine gas is complete, cool the reaction mixture to 25-30°C with continuous stirring.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the filter cake with fresh chlorobenzene to remove any unreacted starting material and byproducts.
-
Dry the purified this compound.
Byproducts:
The primary byproducts of this reaction are 3-chlorosalicylic acid and 3,5-dichlorosalicylic acid.[13] Careful control of reaction conditions, such as temperature and the rate of chlorine addition, is crucial to minimize the formation of these impurities.[13]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathway and a general experimental workflow for the chlorination of salicylic acid.
Caption: The electrophilic aromatic substitution mechanism for the chlorination of salicylic acid.
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. youtube.com [youtube.com]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 12. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. ias.ac.in [ias.ac.in]
Potential Biological Activities of 5-Chlorosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorosalicylic Acid (5-CSA) is a halogenated derivative of salicylic (B10762653) acid, a well-known compound with a long history of medicinal use. The addition of a chlorine atom to the salicylic acid backbone at the 5-position modifies its physicochemical properties, leading to a unique profile of biological activities. This technical guide provides an in-depth overview of the known and potential biological activities of 5-CSA, with a focus on its inhibitory effects on key enzymes, its anti-inflammatory and antimicrobial properties, and its role in plant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and plant science.
Core Biological Activities
Carbonic Anhydrase Inhibition
5-CSA has been identified as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory potency of 5-CSA against two human cytosolic carbonic anhydrase isozymes, hCA I and hCA II, has been quantified. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.
| Isozyme | IC50 (µM) |
| hCA I | 4.07[2] |
| hCA II | 0.72[2] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)
The inhibitory activity of 5-CSA against hCA I and hCA II was determined using an esterase assay with 4-nitrophenyl acetate (B1210297) as the substrate.[2]
-
Principle: The assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of 5-CSA. The enzymatic reaction involves the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, a colored product that can be quantified spectrophotometrically.
-
Reagents:
-
Human carbonic anhydrase I and II (purified)
-
4-Nitrophenyl acetate (substrate)
-
Tris-SO4 buffer (pH 7.4)
-
This compound (inhibitor)
-
-
Procedure:
-
Prepare a reaction mixture containing 1.4 mL of 0.05 M Tris-SO4 buffer (pH 7.4), 0.1 mL of the enzyme solution, and varying concentrations of 5-CSA.
-
Pre-incubate the mixture for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 1.0 mL of 3 mM 4-nitrophenyl acetate.
-
Monitor the change in absorbance at 348 nm over a period of 3 minutes at 25°C using a spectrophotometer.
-
A reference measurement is obtained using a cuvette without the enzyme solution.
-
Calculate the percentage of inhibition for each concentration of 5-CSA and determine the IC50 value from the dose-response curve.
-
Anti-Inflammatory Activity via NF-κB Inhibition
Salicylic acid and its derivatives are known to possess anti-inflammatory properties, partly through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. While direct quantitative data for 5-CSA is limited, studies on its derivatives strongly suggest its potential as an NF-κB inhibitor.[1]
Quantitative Data: NF-κB Inhibition by 5-CSA Derivatives
The inhibitory activity of N-modified derivatives of 5-chlorosalicylamide (B1209129) on NF-κB dependent luciferase activity has been evaluated in HCT116 cells.
| Compound | Description | IC50 (µM) |
| 5-CSPA | N-(5-chlorosalicyloyl)phenethylamine | 15[1] |
| 5-CSPPA | N-(5-chlorosalicyloyl)3-phenylpropylamine | 17[1] |
| 5-CSHPA | N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine | 91[1] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is adapted for screening inhibitors of NF-κB activation in a cell-based luciferase reporter assay.
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway (e.g., by TNF-α) leads to the expression of luciferase. The inhibitory effect of a compound is measured by the reduction in luciferase activity.
-
Cell Line: HCT116 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Reagents:
-
HCT116-NF-κB-luciferase cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (stimulant)
-
This compound (test compound)
-
Luciferase assay reagent
-
-
Procedure:
-
Seed the HCT116-NF-κB-luciferase cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of 5-CSA for a specified pre-incubation period.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
After an incubation period, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition for each concentration of 5-CSA and determine the IC50 value.
-
Antimicrobial Activity
Salicylic acid and its derivatives have long been recognized for their antimicrobial properties. 5-CSA has been investigated for its antibacterial activity, showing potential for use in various applications.
Quantitative Data: Antibacterial Activity of Salicylic Acid Microcapsules
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
| Escherichia coli | 4 | 4 |
| Staphylococcus aureus | 4 | 4 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the MIC and MBC of 5-CSA against bacterial strains.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
-
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
96-well microtiter plates
-
-
Procedure (MIC):
-
Prepare a series of twofold dilutions of 5-CSA in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of 5-CSA in which no visible bacterial growth is observed.
-
-
Procedure (MBC):
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto an agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of 5-CSA that results in no bacterial growth on the agar plate.
-
Modulation of the Salicylic Acid Signaling Pathway in Plants
In plants, salicylic acid is a key signaling molecule involved in defense against pathogens. 5-CSA, as a structural analog of salicylic acid, can also modulate this pathway. It is considered a downstream activator, meaning it can induce defense responses without necessarily increasing the endogenous levels of salicylic acid itself.
Experimental Protocol: Analysis of Salicylic Acid Pathway Activation in Arabidopsis thaliana
This protocol describes a method to assess the activation of the salicylic acid pathway in plants by measuring the expression of a key defense-related gene, PATHOGENESIS-RELATED GENE 1 (PR-1).
-
Principle: Activation of the salicylic acid signaling pathway leads to the upregulation of defense-related genes, such as PR-1. The level of PR-1 mRNA can be quantified using reverse transcription-quantitative PCR (RT-qPCR).
-
Plant Material: Arabidopsis thaliana seedlings.
-
Reagents:
-
This compound solution
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and primers for PR-1 and a reference gene (e.g., ACTIN2)
-
-
Procedure:
-
Treat Arabidopsis seedlings with a solution of 5-CSA or a control solution.
-
Harvest leaf tissue at different time points after treatment.
-
Extract total RNA from the harvested tissue.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the PR-1 gene and a reference gene.
-
Analyze the qPCR data to determine the relative expression level of the PR-1 gene in 5-CSA-treated plants compared to control plants.
-
Conclusion
This compound exhibits a range of interesting biological activities that warrant further investigation for potential therapeutic and agricultural applications. Its ability to inhibit carbonic anhydrases, its inferred anti-inflammatory properties through NF-κB modulation, and its antimicrobial effects make it a promising lead compound for drug discovery. Furthermore, its role as an activator of the salicylic acid pathway in plants suggests its potential use in agriculture to enhance plant defense. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore the full potential of this multifaceted molecule. Further studies are needed to elucidate the precise mechanisms of action and to obtain more comprehensive quantitative data on its various biological effects.
References
An In-depth Technical Guide to 5-Chlorosalicylic Acid Derivatives and Their Potential Uses
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, serves as a versatile scaffold in medicinal and agricultural chemistry. Its derivatives have garnered significant attention for their diverse biological activities, ranging from anti-inflammatory and anticancer to antifungal and plant defense-inducing properties. This technical guide provides a comprehensive overview of the synthesis, potential applications, and underlying mechanisms of action of key this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Concepts: Synthesis and Biological Activity
The chemical structure of this compound, featuring a chlorine atom at the 5-position of the salicylic acid backbone, is fundamental to its reactivity and the biological properties of its derivatives.[1] The addition of various functional groups through derivatization of the carboxylic acid and hydroxyl moieties allows for the fine-tuning of their pharmacological and physicochemical properties.
Key biological activities of this compound derivatives include:
-
Anti-inflammatory Effects: Primarily through the inhibition of the NF-κB signaling pathway.
-
Antifungal Properties: Exhibiting inhibitory activity against various fungal strains.
-
Agrochemical Applications: Inducing systemic acquired resistance (SAR) in plants to protect against pathogens.
Data Presentation
Table 1: Anti-inflammatory Activity of N-(5-chlorosalicyloyl) Derivatives
| Compound | Derivative Structure | Target | IC50 (µM) | Reference |
| 5-CSPA | N-(5-chlorosalicyloyl)phenethylamine | NFκB Activity (Luciferase Assay) | 15 | [2] |
| 5-CSPPA | N-(5-chlorosalicyloyl)3-phenylpropylamine | NFκB Activity (Luciferase Assay) | 17 | [2] |
| 5-CSHPA | N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine | NFκB Activity (Luciferase Assay) | 91 | [2] |
Table 2: Antifungal Activity of Salicylic Acid Derivatives
| Compound | Fungal Strain | MIC (µM) | Reference |
| N-cyclohexyl-2-hydroxybenzamide | Candida albicans ATCC 90028 | 570.05 | [3][4] |
| N-cyclohexyl-2-hydroxybenzamide | Candida albicans CBS 5602 | 570.05 | [3][4] |
| N-cyclohexyl-2-hydroxybenzamide | Candida krusei CBS 573 | 570.05 | [3][4] |
| N-isobutyl-2-hydroxybenzamide | Candida albicans ATCC 90028 | 1293.73 | [4] |
| N-4-methoxybenzyl-2-hydroxybenzamide | Candida albicans ATCC 90028 | 485.83 | [4] |
Experimental Protocols
Synthesis of this compound Amide Derivatives
This protocol is a general method for the synthesis of amide derivatives of this compound.[5]
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Desired primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))
-
Dimethylformamide (DMF) (for carbodiimide (B86325) method)
-
Ethylcarbodiimide (EDC) or other carbodiimide coupling agent (for carbodiimide method)
-
Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) (for carbodiimide method)
-
Water
-
Organic solvent for extraction
-
Sodium sulfate
Procedure (via Acyl Chloride):
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound in an anhydrous aprotic solvent. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Reflux the mixture for a few hours to form the acyl chloride.
-
Isolation of Acyl Chloride: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting 5-chlorosalicyloyl chloride is used in the next step.
-
Amidation: In a separate flask, dissolve the desired amine and a base (e.g., TEA) in an anhydrous aprotic solvent. Cool the solution to 0°C. Add the freshly prepared 5-chlorosalicyloyl chloride dropwise to the amine solution with stirring.
-
Reaction Completion and Work-up: Allow the reaction to stir at room temperature for several hours. Quench the reaction with water.
-
Extraction and Purification: Extract the product with an organic solvent. Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Procedure (Carbodiimide Coupling Method): [5]
-
Reaction Setup: Dissolve this compound in DMF. Add 3 equivalents of a base (e.g., DIEA) while cooling the reaction to 0°C.
-
Addition of Coupling Agents: Add 2 equivalents of a carbodiimide (e.g., EDC) and 2 equivalents of HOBt or HOAt to the mixture.
-
Addition of Amine: Add 1.5 equivalents of the desired amine to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature for 30-60 minutes. Quench the reaction with water.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer with sodium sulfate, filter, and concentrate. Purify the product as described above.
NF-κB Dependent Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound derivatives on the NF-κB signaling pathway.[2]
Materials:
-
HCT116 cells (or other suitable cell line)
-
NF-κB dependent luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Transfect the cells with the NF-κB dependent luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the this compound derivatives for a specified period.
-
Stimulation: Induce NF-κB activation by treating the cells with TNF-α.
-
Cell Lysis: After the incubation period, lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Calculate the IC50 values for each compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against fungal strains.[3][4]
Materials:
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
This compound derivatives
-
Positive control antifungal agent (e.g., Fluconazole)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium, adjusting the concentration to a specific turbidity using a spectrophotometer.
-
Serial Dilution: Perform serial dilutions of the this compound derivatives and the positive control in the 96-well plates containing RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, determined visually or by measuring the optical density.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
This compound derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Salicylates have been shown to prevent the degradation of IκB, the inhibitory protein of NF-κB.[1] This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow for Anti-inflammatory Screening
The following diagram illustrates a typical workflow for screening this compound derivatives for their anti-inflammatory properties.
Caption: Workflow for screening this compound derivatives for anti-inflammatory activity.
Logic Diagram for Agrochemical Application
This compound and its derivatives can induce Systemic Acquired Resistance (SAR) in plants, a key mechanism for broad-spectrum disease resistance.
Caption: Logical flow of induced plant resistance by this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in both pharmaceutical and agrochemical sectors. Their anti-inflammatory properties, mediated through the inhibition of the NF-κB pathway, make them attractive candidates for the development of novel therapeutics for inflammatory diseases. Furthermore, their ability to induce systemic acquired resistance in plants offers a valuable tool for sustainable crop protection. The synthetic versatility of the this compound scaffold allows for the generation of diverse chemical libraries, enabling further exploration of structure-activity relationships and the optimization of lead compounds for enhanced efficacy and specificity. This guide provides a foundational resource for researchers to design and execute further studies in this exciting field.
References
Theoretical Exploration of 5-Chlorosalicylic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical studies on 5-Chlorosalicylic Acid (5-CSA), a significant derivative of salicylic (B10762653) acid.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational chemistry to elucidate the molecule's structural, vibrational, and electronic properties.
Introduction
This compound (5-chloro-2-hydroxybenzoic acid) is a halogenated derivative of salicylic acid with the molecular formula C₇H₅ClO₃.[3][4] Its chemical structure, featuring a chlorine atom at the C5 position of the salicylic acid backbone, imparts unique physicochemical properties that are of interest in medicinal chemistry and materials science. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the molecule's behavior at an atomic level. This guide will delve into the optimized molecular geometry, vibrational analysis, electronic properties, and potential intermolecular interactions of 5-CSA.
Computational Methodology
The theoretical data presented herein are predominantly derived from studies employing Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of many-body systems.
Geometry Optimization Protocol
The molecular geometry of this compound was optimized using the Gaussian suite of programs. The following protocol is standard for such calculations:
-
Initial Structure Input : The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).
-
Computational Method Selection : The DFT method is chosen, with the B3LYP hybrid functional being a common and reliable choice for organic molecules.
-
Basis Set Selection : The 6-311++G(d,p) basis set is frequently employed, as it provides a good balance between accuracy and computational cost for molecules of this size. This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
Optimization Run : A geometry optimization calculation is performed. This process iteratively adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface.
-
Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational frequencies.
Molecular Structure and Geometry
The optimized geometric parameters of this compound, as calculated by Arjunan et al. using the B3LYP/6-311++G(d,p) level of theory, are presented below. These calculations identified the most stable conformer for the analysis.
Optimized Bond Lengths and Bond Angles
The calculated bond lengths and bond angles provide a precise three-dimensional representation of the molecule.
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| C1-C2 | 1.405 | C6-C1-C2 | 118.6 |
| C2-C3 | 1.391 | C1-C2-C3 | 121.2 |
| C3-C4 | 1.390 | C2-C3-C4 | 119.5 |
| C4-C5 | 1.385 | C3-C4-C5 | 120.4 |
| C5-C6 | 1.393 | C4-C5-C6 | 119.8 |
| C6-C1 | 1.401 | C5-C6-C1 | 120.5 |
| C1-C7 | 1.479 | C2-C1-C7 | 122.3 |
| C7-O8 | 1.217 | C6-C1-C7 | 119.1 |
| C7-O9 | 1.353 | C1-C7-O8 | 124.0 |
| O9-H10 | 0.969 | C1-C7-O9 | 113.1 |
| C2-O11 | 1.349 | O8-C7-O9 | 122.9 |
| O11-H12 | 0.969 | C7-O9-H10 | 106.9 |
| C5-Cl13 | 1.748 | C1-C2-O11 | 120.2 |
| C3-C2-O11 | 118.6 | ||
| C2-O11-H12 | 108.3 | ||
| C4-C5-Cl13 | 119.5 | ||
| C6-C5-Cl13 | 120.7 |
Table 1: Calculated Optimized Geometric Parameters of this compound (B3LYP/6-311++G(d,p)).
Vibrational Analysis
Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for the characterization of molecular structures. The experimental and calculated vibrational frequencies for this compound have been extensively studied.
Experimental and Theoretical Vibrational Frequencies
The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound have been recorded and compared with theoretical wavenumbers calculated using the B3LYP/6-311++G(d,p) method.[5] The theoretical harmonic frequencies are often scaled to correct for anharmonicity and limitations in the computational method.
| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3242 | - | 3255 |
| O-H stretch (Phenolic) | - | 3098 | 3090 |
| C-H stretch | 3075 | 3077 | 3070 |
| C=O stretch | 1664 | 1665 | 1660 |
| C-C stretch (aromatic) | 1612, 1578 | 1614, 1580 | 1610, 1575 |
| O-H in-plane bend | 1445 | 1447 | 1440 |
| C-O stretch (Carboxylic acid) | 1292 | 1294 | 1290 |
| C-O stretch (Phenolic) | 1227 | 1229 | 1225 |
| C-Cl stretch | 795 | 797 | 790 |
Table 2: Selected Experimental and Calculated Vibrational Frequencies of this compound.
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and electronic transitions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity.[6][7]
While a specific data table for the HOMO-LUMO energies of this compound was not found in the reviewed literature, the standard protocol for their calculation is as follows:
-
Perform a geometry optimization and frequency calculation as described in Section 2.1.
-
Using the optimized geometry, perform a single-point energy calculation.
-
The output of this calculation will list the energies of all molecular orbitals. The highest energy orbital with an occupancy of 2 (for a closed-shell molecule) is the HOMO, and the lowest energy orbital with an occupancy of 0 is the LUMO.
-
The HOMO-LUMO gap is calculated as: ΔE = ELUMO - EHOMO.
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Quantum Chemical Blueprint of 5-Chlorosalicylic Acid: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
5-Chlorosalicylic acid (5-ClSA), a halogenated derivative of salicylic (B10762653) acid, is a compound of significant interest in medicinal chemistry and materials science.[1] Understanding its molecular structure, reactivity, and spectroscopic properties at a quantum level is crucial for designing novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, focusing on its geometric, vibrational, and electronic properties. The data presented herein is derived from Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules.[2][3]
Computational Methodology
The theoretical calculations summarized in this guide were predominantly performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4][5][6] This level of theory is well-regarded for its accuracy in predicting molecular properties. The 6-311++G(d,p) basis set was employed for these calculations, providing a flexible description of the electron distribution, including polarization and diffuse functions, which are essential for accurately modeling systems with hydrogen bonding and potential charge delocalization.[4][5][6]
The computational protocol involves the following key steps:
-
Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation (the most stable structure).
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to simulate infrared (IR) and Raman spectra.
-
Electronic Property Analysis: Key electronic descriptors, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated to understand the molecule's reactivity and electronic transitions.
Diagram: Computational Workflow for 5-ClSA Analysis
Caption: A flowchart illustrating the computational steps for analyzing this compound.
Results and Discussion
The geometry of this compound has been optimized to determine its most stable three-dimensional structure. The calculations confirm the presence of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the carboxylic acid group, forming a stable six-membered ring.[6] This interaction is a characteristic feature of salicylic acid and its derivatives and significantly influences the molecule's properties.[1][4]
Below is a table summarizing the key optimized geometrical parameters.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C-Cl | 1.745 |
| O-H (hydroxyl) | 0.972 | |
| C=O (carbonyl) | 1.215 | |
| C-O (hydroxyl) | 1.350 | |
| C-C (carboxyl) | 1.480 | |
| Bond Angles | C-C-Cl | 119.5 |
| C-C-O (hydroxyl) | 121.0 | |
| O-C=O (carboxyl) | 123.8 | |
| Dihedral Angle | C-C-C=O | ~180.0 |
Note: These values are representative and may vary slightly depending on the specific conformer and computational level.
Diagram: Molecular Structure of this compound
Caption: A 2D representation of the this compound molecule's atomic connectivity.
The vibrational frequencies for this compound have been calculated and compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra.[4] The theoretical calculations aid in the assignment of the observed spectral bands to specific molecular vibrations.
Key Vibrational Modes and Their Frequencies:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| O-H Stretch (hydroxyl) | ~3200 | ~3230 | - |
| C-H Stretch (aromatic) | 3050-3100 | 3070-3090 | 3070-3090 |
| C=O Stretch (carboxyl) | ~1660 | ~1665 | ~1665 |
| C-C Stretch (aromatic) | 1450-1600 | 1470-1590 | 1470-1590 |
| C-Cl Stretch | ~780 | ~785 | ~785 |
The good agreement between the calculated and experimental frequencies validates the accuracy of the computational model.[4] The O-H stretching frequency is notably lower than that of a free hydroxyl group, which is a direct consequence of the strong intramolecular hydrogen bonding.[6]
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.[7] A smaller energy gap implies higher reactivity.
Calculated Electronic Properties:
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.01 |
| HOMO-LUMO Gap (E_gap) | 4.84 |
The HOMO is primarily localized on the benzene (B151609) ring and the oxygen atoms of the hydroxyl and carboxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO is distributed over the carboxylic acid group and the benzene ring, suggesting these regions are susceptible to nucleophilic attack. The calculated HOMO-LUMO gap indicates that this compound is a moderately reactive molecule.
Diagram: HOMO-LUMO Interaction Logic
Caption: The relationship between HOMO, LUMO, and the chemical reactivity of the molecule.
Conclusion
Quantum chemical calculations, particularly using DFT at the B3LYP/6-311++G(d,p) level of theory, provide a powerful tool for the detailed characterization of this compound. The theoretical results for its geometric structure, vibrational spectra, and electronic properties are in strong agreement with available experimental data, confirming the validity of the computational approach. The presence of a strong intramolecular hydrogen bond is a dominant feature influencing its structure and spectroscopic behavior. The HOMO-LUMO analysis offers valuable insights into the molecule's reactivity, highlighting the potential sites for electrophilic and nucleophilic interactions. This detailed quantum chemical profile is invaluable for the rational design of new drugs and materials based on the this compound scaffold.
References
- 1. 3,5,6-Trichlorosalicylic acid | 40932-60-3 | Benchchem [benchchem.com]
- 2. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Search - ChEBI Database [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 5-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available safety and toxicity data for 5-Chlorosalicylic Acid (CAS No. 321-14-2). The information is intended to support risk assessment and ensure safe handling in a laboratory and drug development context. Data has been compiled from Safety Data Sheets (SDS), toxicological databases, and related scientific literature.
Chemical and Physical Properties
This compound is a chlorinated derivative of salicylic (B10762653) acid. It presents as an off-white to cream-colored crystalline powder.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₃ | [1] |
| Molecular Weight | 172.57 g/mol | [1][2][3] |
| CAS Number | 321-14-2 | [1][2][3] |
| Melting Point | 171-172 °C (340-342 °F) | |
| Appearance | Off-white to cream powder | [4] |
| Synonyms | 5-Chloro-2-hydroxybenzoic acid | [5][6] |
Toxicological Data
The available toxicological data for this compound is primarily focused on acute oral toxicity and genotoxicity. There is a notable lack of comprehensive data for other toxicity endpoints.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Reference |
| LD₅₀ | Rat | Oral | 250 mg/kg | Toxic if swallowed (GHS Category 3/4) | [2][5] |
| LD₅₀ | Dermal | - | Data not available | - | [3] |
| LC₅₀ | Inhalation | - | Data not available | - | [3] |
Irritation and Sensitization
| Endpoint | Result | Classification | Reference |
| Skin Irritation | Causes skin irritation | GHS Category 2 | [5][7] |
| Eye Irritation | Causes serious eye irritation | GHS Category 2A | [5][7] |
| Respiratory Irritation | May cause respiratory irritation | GHS STOT SE Category 3 | [7] |
| Skin Sensitization | Data not available | - |
Genotoxicity
| Test Type | Result | Remarks | Reference |
| Ames Test | Negative | (Lit.) |
Carcinogenicity, and Reproductive and Developmental Toxicity
There is no available data on the carcinogenic, reproductive, or developmental toxicity of this compound. It is not listed as a carcinogen by IARC, NTP, or OSHA.[2]
Ecotoxicity
| Endpoint | Species | Value | Exposure Time | Reference |
| EC₅₀ | Daphnia pulex (Water flea) | > 100 mg/L | 96 h |
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 / 4 | H301/H302: Toxic/Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Experimental Protocols
Detailed experimental protocols for the toxicological studies on this compound are not publicly available. The following are generalized protocols based on OECD guidelines for the respective tests.
Acute Oral Toxicity (LD₅₀) - General Protocol (Based on OECD Guideline 423)
This method allows for the determination of an LD₅₀ range with a reduced number of animals.
References
- 1. 5-氯水杨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. This compound [himedialabs.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
5-Chlorosalicylic Acid: A Versatile Starting Material in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorosalicylic acid is a halogenated derivative of salicylic (B10762653) acid that serves as a pivotal starting material in a myriad of organic syntheses. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the aromatic ring, imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₃ | |
| Molecular Weight | 172.57 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 171-176 °C | [2] |
| Solubility | Soluble in hot water, ethanol (B145695), ether, benzene, chloroform, and acetic acid. Sparingly soluble in cold water. | [2] |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organic Synthesis
This compound is a versatile building block for the synthesis of various organic molecules, including:
-
Substituted Benzamides: The carboxylic acid moiety can be readily converted to an acid chloride, which then reacts with various amines to form a diverse library of substituted benzamides. A notable example is the synthesis of Niclosamide, an anthelmintic drug.
-
Esters: The carboxylic acid can undergo Fischer esterification with various alcohols to produce the corresponding esters, which have applications as intermediates and in materials science.
-
Radiolabeled Compounds: Its structure allows for multi-step synthetic sequences to introduce radioactive isotopes, creating valuable tools for diagnostic imaging and biological research.[3]
-
Agrochemicals: It serves as a precursor for the synthesis of certain herbicides and fungicides.[1][4]
Experimental Protocols
Synthesis of 5-Chlorosalicyloyl Chloride
The conversion of this compound to its corresponding acid chloride is a crucial first step for several subsequent reactions, particularly for the synthesis of amides and esters.
Reaction Scheme:
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, suspend this compound (1 equivalent) in an excess of thionyl chloride (SOCl₂; approximately 2-3 equivalents).
-
Slowly heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves completely.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 5-chlorosalicyloyl chloride can be used directly in the next step without further purification.
Synthesis of Substituted Benzamides (General Procedure)
The following is a general protocol for the synthesis of N-substituted benzamides from 5-chlorosalicyloyl chloride.
Reaction Scheme:
Protocol:
-
Dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 5-chlorosalicyloyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for the Synthesis of Substituted Benzamides:
General workflow for the synthesis of N-substituted 5-chlorosalicylamides.
Application Example: Synthesis of Niclosamide
Niclosamide is an anthelmintic drug synthesized from this compound and 2-chloro-4-nitroaniline (B86195).
Reaction Scheme:
Quantitative Data for Niclosamide Synthesis:
| Method | Reagents | Solvent | Yield | Reference |
| Method 1 | This compound, 2-chloro-4-nitroaniline, PCl₃ | Chlorobenzene (B131634) | 68.7% | |
| Method 2 | This compound, 2-chloro-4-nitroaniline, Quaternary alkylphosphonium salt | Solvent-free (melting) | 82.5% | |
| Method 3 | This compound, 2-chloro-4-nitroaniline, Thionyl chloride | Xylene | >80% |
Protocol for Niclosamide Synthesis (Method 1):
-
Dissolve this compound (3.44 g, 20.0 mmol) and 2-chloro-4-nitroaniline (3.44 g, 20.0 mmol) in chlorobenzene in a reaction flask.
-
Heat the mixture to 135°C.
-
Add a solution of phosphorus trichloride (B1173362) (PCl₃) (2.4 g, 17.5 mmol) in chlorobenzene dropwise to the reaction mixture.
-
Maintain the reaction at 135°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate and wash it.
-
Recrystallize the crude product from ethyl acetate (B1210297) or acetone (B3395972) to obtain pure Niclosamide.
Fischer Esterification of this compound
Reaction Scheme:
Protocol for Methyl 5-Chlorosalicylate Synthesis:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of methanol (B129727).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude methyl 5-chlorosalicylate by recrystallization or column chromatography.
Multi-step Synthesis of a Radiolabeled Compound Precursor
This compound can be used as a starting material in a multi-step synthesis to prepare precursors for radiolabeling, which are valuable in medical imaging and research. The following is a protocol for the synthesis of a tosylate precursor for [¹⁸F] labeling.[3]
Protocol:
-
Esterification: Treat this compound with one equivalent of 18M sulfuric acid in refluxing methanol for 20 hours to yield methyl 5-chlorosalicylate.[3]
-
Iodination: After recrystallization from isopropyl ether, treat the methyl 5-chlorosalicylate with the sodium salt of N-chloro-p-toluenesulfonamide in dimethylformamide in the presence of an excess of sodium iodide to obtain methyl 5-chloro-3-iodosalicylate.[3]
-
Alkylation: React the product from the previous step with 2-bromoethanol (B42945) in refluxing acetone in the presence of excess potassium carbonate for 10 hours to give methyl 5-chloro-3-iodo-2-(2-hydroxyethoxy)benzoate.[3]
-
Hydrolysis: Hydrolyze the ester in ethanol containing 3N NaOH to yield 5-chloro-3-iodo-2-(2-hydroxyethoxy)benzoic acid.[3]
-
Amide Coupling: Treat the acid with 1,1'-carbonyldiimidazole (B1668759) in DMF for 1 hour, followed by condensation with (S)-3-aminoquinuclidine to form the corresponding amide.[3]
-
Tosylation: Protect the free hydroxyl group as a tosylate by reacting with p-toluenesulfonyl chloride. This tosylate is the precursor for radiolabeling.[3]
Workflow for the Synthesis of a Radiolabeling Precursor:
Multi-step synthesis of a tosylate precursor for radiolabeling from this compound.
Conclusion
This compound is a readily available and highly versatile starting material in organic synthesis. Its functional groups can be selectively manipulated to generate a wide array of valuable compounds with applications in medicinal chemistry and agrochemistry. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this important building block.
References
Synthetic Routes Utilizing 5-Chlorosalicylic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-chlorosalicylic acid in the synthesis of bioactive molecules. The following sections outline synthetic routes to anti-inflammatory agents and potential antitubercular compounds, complete with quantitative data, detailed methodologies, and visual diagrams to facilitate understanding and replication.
Application Note 1: Synthesis of N-Aryl/Alkyl-5-chlorosalicylamides as Potent Anti-inflammatory Agents via NF-κB Inhibition
This compound serves as a versatile scaffold for the development of potent inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key therapeutic strategy for a variety of inflammatory diseases. This application note details the synthesis of a series of N-aryl/alkyl-5-chlorosalicylamides and presents their biological activity.
The synthesis begins with the activation of this compound to its corresponding acyl chloride, followed by amidation with various amines. A notable example is the synthesis of N-(5-chlorosalicyloyl)phenethylamine (5-CSPA), which has demonstrated significant inhibitory effects on NF-κB.[1]
Experimental Protocols
Protocol 1.1: Synthesis of 5-Chlorosalicyloyl Chloride
-
Materials: this compound, Thionyl chloride (SOCl₂), Dry Dichloromethane (DCM), Catalytic amount of N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in dry DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 5-chlorosalicyloyl chloride, which can be used in the next step without further purification.
-
Protocol 1.2: General Procedure for the Synthesis of N-Aryl/Alkyl-5-chlorosalicylamides
-
Materials: 5-Chlorosalicyloyl chloride, Substituted amine (e.g., phenethylamine, 3-phenylpropylamine, 4-hydroxyphenethylamine), Triethylamine (B128534) (Et₃N), Dry Dichloromethane (DCM).
-
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.1 eq) in dry DCM.
-
Cool the solution to 0 °C and add a solution of 5-chlorosalicyloyl chloride (1.0 eq) in dry DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted-5-chlorosalicylamide.
-
Data Presentation
| Compound | Amine Used | IC₅₀ (μM) for NF-κB Inhibition[1] |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | Phenethylamine | 15 |
| N-(5-chlorosalicyloyl)3-phenylpropylamine | 3-Phenylpropylamine | 17 |
| N-(5-chlorosalicyloyl)4-hydroxyphenethylamine | 4-Hydroxyphenethylamine | 91 |
Signaling Pathway
The synthesized N-aryl/alkyl-5-chlorosalicylamides are proposed to inhibit the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Salicylates and their derivatives can inhibit this pathway, preventing the degradation of IκBα and thus retaining NF-κB in the cytoplasm.[2][3]
Caption: Inhibition of the NF-κB signaling pathway by 5-chlorosalicylamide derivatives.
Application Note 2: Synthesis of 5-Chlorosalicyloyl Hydrazones as Potential Antitubercular Agents
Hydrazide-hydrazone derivatives are a class of compounds known for their wide range of biological activities, including antitubercular effects.[4][5][6] this compound can be readily converted to its corresponding hydrazide, which serves as a key intermediate for the synthesis of a library of hydrazones by condensation with various aldehydes. This application note provides a protocol for the synthesis of 5-chlorosalicyloyl hydrazide and its subsequent conversion to hydrazone derivatives.
Experimental Protocols
Protocol 2.1: Synthesis of Methyl 5-chlorosalicylate
-
Materials: this compound, Methanol (B129727), Sulfuric acid.
-
Procedure:
-
A solution of this compound (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid.
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (B1210297) and washed with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give methyl 5-chlorosalicylate, which can be used directly in the next step.
-
Protocol 2.2: Synthesis of 5-Chlorosalicyloyl Hydrazide
-
Materials: Methyl 5-chlorosalicylate, Hydrazine (B178648) hydrate (B1144303), Ethanol (B145695).
-
Procedure:
-
A solution of methyl 5-chlorosalicylate (1.0 eq) in ethanol is treated with an excess of hydrazine hydrate (5.0 eq).
-
The reaction mixture is refluxed for 8-12 hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield pure 5-chlorosalicyloyl hydrazide.
-
Protocol 2.3: General Procedure for the Synthesis of 5-Chlorosalicyloyl Hydrazones
-
Materials: 5-Chlorosalicyloyl hydrazide, Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde), Ethanol, Glacial acetic acid (catalytic amount).
-
Procedure:
-
To a solution of 5-chlorosalicyloyl hydrazide (1.0 eq) in ethanol, add the substituted aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.
-
The reaction mixture is refluxed for 3-5 hours.
-
The product precipitates upon cooling.
-
The solid is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.
-
Data Presentation
While specific antitubercular activity data for 5-chlorosalicyloyl hydrazones was not found in the initial search, the following table provides a template for recording such data. The synthesis of similar hydrazone derivatives has been reported to yield compounds with significant antitubercular activity.[4][5]
| Compound | Aldehyde Used | Yield (%) | M.P. (°C) | MIC (µg/mL) against M. tuberculosis H37Rv |
| N'-benzylidene-5-chlorosalicylhydrazide | Benzaldehyde | TBD | TBD | TBD |
| N'-(4-chlorobenzylidene)-5-chlorosalicylhydrazide | 4-Chlorobenzaldehyde | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Experimental Workflow
Caption: Synthetic workflow for the preparation of potential antitubercular hydrazones.
Application Note 3: this compound as a Scaffold for Kinase Inhibitor Design
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 5-chlorosalicylamide moiety can serve as a valuable scaffold in the design of novel kinase inhibitors. The chloro- and hydroxyl-substituents on the phenyl ring can be strategically utilized to form key interactions within the ATP-binding pocket of various kinases, such as hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity. While a specific, detailed protocol for a kinase inhibitor starting directly from this compound was not identified in the literature reviewed, this section provides a conceptual framework for its use in kinase inhibitor design.
Design Strategy
A common strategy in kinase inhibitor design is to have a "hinge-binding" motif that forms hydrogen bonds with the kinase hinge region. The salicylamide core can be elaborated with different functionalities to target specific regions of the kinase active site. The 5-chloro substituent can be positioned to interact with specific residues, potentially conferring selectivity.
General Synthetic Approach
-
Activation: Convert this compound to an activated form, such as the acyl chloride or by using peptide coupling reagents.
-
Coupling: React the activated this compound with a suitable amine-containing fragment that is designed to interact with other regions of the kinase active site. This fragment could be a heterocyclic moiety known to bind to the hinge region or a linker leading to a solubilizing group.
-
Further Elaboration: The phenolic hydroxyl group can be further modified, for example, by etherification, to introduce additional functionalities that can interact with the solvent-exposed region of the kinase.
Logical Relationship Diagram
Caption: Conceptual design of a kinase inhibitor using a this compound scaffold.
References
- 1. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
Application of 5-Chlorosalicylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorosalicylic acid is a versatile halogenated derivative of salicylic (B10762653) acid that serves as a crucial building block in medicinal chemistry.[1][2] Its unique structural features, including the carboxylic acid, hydroxyl group, and the chlorine atom at the 5-position, provide a scaffold for the synthesis of a diverse range of therapeutic agents.[2] This document provides detailed application notes and protocols for the use of this compound in the development of novel pharmaceuticals, with a focus on its application in the synthesis of anti-inflammatory, anthelmintic, and anticancer agents.
I. Application in the Synthesis of Niclosamide (Anthelmintic Agent)
This compound is a key precursor in the synthesis of Niclosamide, an anthelmintic drug used to treat tapeworm infections.[1][3][4] Niclosamide functions by uncoupling mitochondrial oxidative phosphorylation, leading to a collapse of the mitochondrial membrane potential in parasites.[1]
Mechanism of Action: Niclosamide
Niclosamide's primary mechanism of action against tapeworms is the inhibition of glucose uptake and oxidative phosphorylation in the mitochondria of the parasites. This disruption of energy metabolism leads to the death of the tapeworm.
Experimental Protocol: Synthesis of Niclosamide
This protocol describes the synthesis of Niclosamide from this compound and 2-chloro-4-nitroaniline (B86195).[3]
Materials:
-
This compound
-
2-chloro-4-nitroaniline
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Ethyl acetate (B1210297) or acetone (B3395972) for recrystallization
Procedure:
-
In a reaction vessel, dissolve this compound (3.44g, 20.0 mmol) and 2-chloro-4-nitroaniline (3.44g, 20.0 mmol) in chlorobenzene.
-
Heat the mixture to 135°C.
-
Slowly add a solution of PCl₃ (2.4g, 17.5 mmol) dissolved in chlorobenzene dropwise to the reaction mixture.
-
Maintain the reaction at 135°C for 3 hours.
-
Cool the reaction solution to room temperature.
-
Filter the resulting solid and wash it.
-
Recrystallize the crude product from ethyl acetate or acetone to obtain pure N-(2-chloro-4-nitro-phenyl)-5-chloro-2-hydroxy-benzamide (Niclosamide).
Expected Yield: Approximately 68.7% (6.8g).[3]
Diagram: Synthesis of Niclosamide
Caption: Workflow for the synthesis of Niclosamide.
II. Application in the Development of Anti-inflammatory Agents
This compound derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of the NF-κB signaling pathway.[5][6][7][8] The NF-κB pathway is a critical regulator of genes involved in immunity and inflammation.[5]
Lead Compounds and Biological Activity
Several N-substituted derivatives of 5-chlorosalicylamide (B1209129) have been identified as potent NF-κB inhibitors.[5]
| Compound | Target | IC₅₀ (µM) | Cell Line | Assay |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB | 15 | HCT116 | Luciferase Assay |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB | 17 | HCT116 | Luciferase Assay |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NF-κB | 91 | HCT116 | Luciferase Assay |
Data sourced from PubMed.[5]
Signaling Pathway: NF-κB Inhibition
Diagram: Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound derivatives.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound derivatives on NF-κB activation using a luciferase reporter assay.[5]
Materials:
-
HCT116 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound derivatives (test compounds)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HCT116 cells in appropriate media.
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the reporter gene for 24-48 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of the this compound derivatives for a predetermined time (e.g., 1-2 hours).
-
-
Stimulation:
-
Induce NF-κB activation by treating the cells with an appropriate stimulus, such as LPS or TNF-α, for a specific duration (e.g., 6-8 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
III. Application in the Development of Anticancer Agents
Recent studies have highlighted the potential of this compound derivatives as anticancer agents, particularly as inhibitors of tubulin polymerization.[9][10] Tubulin is a critical component of the cytoskeleton, and its polymerization is essential for cell division.
Lead Compounds and Biological Activity
A series of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives have been synthesized and evaluated for their antiproliferative activity.[9][10]
| Compound | Target | GI₅₀ (µM) vs. Caco-2 | GI₅₀ (µM) vs. HCT-116 | GI₅₀ (µM) vs. MCF-7 | GI₅₀ (µM) vs. MDA-MB-231 |
| 24 | Tubulin Polymerization | >100 | 11.2 | 0.03 | 0.05 |
| 33 | Tubulin Polymerization | 0.2 | 0.3 | 11.8 | 11.2 |
Data represents the concentration that results in a 50% inhibition of cell growth (GI₅₀) and is sourced from MedChemComm (RSC Publishing).[10]
Experimental Protocol: Tubulin Polymerization Assay
This protocol outlines a method to assess the inhibitory effect of this compound derivatives on tubulin polymerization.[9][10]
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., PEM buffer)
-
This compound derivatives (test compounds)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation:
-
Prepare solutions of tubulin, GTP, and test compounds in polymerization buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 30-60 minutes) at 37°C. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance versus time for each compound concentration.
-
Determine the rate of polymerization and the extent of inhibition compared to a control (without the test compound).
-
Calculate the IC₅₀ value for tubulin polymerization inhibition.
-
Diagram: Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for screening this compound derivatives for anticancer activity.
IV. Other Medicinal Chemistry Applications
This compound and its derivatives have also been explored for other therapeutic applications:
-
Antibacterial Agents: Some derivatives have shown activity against various bacterial strains.[11][12]
-
Carbonic Anhydrase Inhibitors: this compound itself has been identified as an inhibitor of carbonic anhydrase.[13]
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its application has led to the development of the established drug Niclosamide and shows significant promise in the discovery of new anti-inflammatory and anticancer agents. The protocols and data presented in this document provide a foundation for researchers to further explore the therapeutic potential of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 4. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Thueringer Entomologenverband [ento.gentaur.de]
Application Notes and Protocols: The Role of 5-Chlorosalicylic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
5-Chlorosalicylic acid, a chlorinated derivative of salicylic (B10762653) acid, is a versatile building block in the synthesis of various agrochemicals. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the benzene (B151609) ring, allows for diverse chemical modifications, leading to compounds with fungicidal, herbicidal, and plant defense-activating properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key agrochemicals, with a primary focus on the widely used molluscicide and fungicide, Niclosamide. Additionally, it explores its potential in the development of other agrochemical classes and its role as a plant defense activator.
Synthesis of this compound
This compound is typically synthesized via the direct chlorination of salicylic acid. Various methods have been developed to optimize this process, primarily focusing on the choice of solvent and reaction conditions to achieve high purity and yield.
Experimental Protocol: Chlorination of Salicylic Acid
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Salicylic acid
-
Chlorobenzene (B131634) (or another suitable halogenated aromatic solvent)
-
Chlorine gas
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, gas inlet, condenser, and thermometer
Procedure:
-
Dissolve salicylic acid in chlorobenzene in the reaction vessel.
-
Heat the mixture to a temperature between 100°C and 150°C.
-
Once the desired temperature is reached, bubble chlorine gas through the solution while stirring continuously.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion of the reaction, stop the chlorine flow and purge the vessel with nitrogen gas to remove any residual chlorine.
-
Cool the reaction mixture to room temperature to allow the this compound to crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified this compound.
Application in Fungicide Synthesis: The Case of Niclosamide
This compound is a crucial precursor for the synthesis of Niclosamide (2',5-dichloro-4'-nitrosalicylanilide), a compound with well-established molluscicidal and emerging fungicidal applications.
Synthesis of Niclosamide from this compound
The synthesis of Niclosamide involves the amidation of this compound with 2-chloro-4-nitroaniline (B86195). The reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species.
Experimental Protocols for Niclosamide Synthesis
Several synthetic routes for Niclosamide have been reported, with variations in catalysts, solvents, and reaction conditions affecting the final yield.
Protocol 1: Using Phosphorus Trichloride (B1173362) (PCl₃)
-
Reactants: this compound, 2-chloro-4-nitroaniline
-
Catalyst/Reagent: Phosphorus trichloride (PCl₃)
-
Solvent: Chlorobenzene
-
Procedure:
-
Dissolve this compound and 2-chloro-4-nitroaniline in chlorobenzene.
-
Heat the mixture to reflux.
-
Add PCl₃ dropwise to the refluxing solution.
-
Continue refluxing for several hours.
-
Cool the reaction mixture and collect the precipitated Niclosamide by filtration.
-
Wash the product with a suitable solvent and dry.
-
Protocol 2: Using Thionyl Chloride (SOCl₂)
-
Reactants: this compound, 2-chloro-4-nitroaniline
-
Catalyst/Reagent: Thionyl chloride (SOCl₂)
-
Solvent: Toluene (B28343)
-
Procedure:
-
React this compound with thionyl chloride in toluene to form the acyl chloride intermediate.
-
In a separate vessel, dissolve 2-chloro-4-nitroaniline in toluene.
-
Slowly add the acyl chloride solution to the aniline (B41778) solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Collect the precipitated Niclosamide by filtration, wash, and dry.
-
Protocol 3: Solvent-Free Synthesis
-
Reactants: this compound, o-chloro-p-nitroaniline
-
Catalyst: Quaternary alkylphosphonium salt
-
Procedure:
-
Mix the reactants with the catalyst.
-
Heat the mixture under melting conditions (90-105 °C) for 1-2 hours with stirring.
-
Cool the mixture and treat with hot water to precipitate the crude product.
-
Filter and dry the product.[1]
-
Quantitative Data on Niclosamide Synthesis
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| PCl₃ | Toluene | 100-105 | 9-10 | 91.1 | [2] |
| PCl₃ | Chlorobenzene | 135 | 3 | 68.7 | [3] |
| Quaternary alkylphosphonium salt | Solvent-free | 90-105 | 1-2 | 82.5 | [4] |
Mode of Action: Uncoupling of Oxidative Phosphorylation
The primary mode of action for Niclosamide and other salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of target organisms.[5] This process disrupts the production of ATP, the main energy currency of the cell, leading to metabolic failure and cell death.
Other Agrochemical Applications of this compound Derivatives
While Niclosamide is the most prominent agrochemical derived from this compound, the structural motif of salicylanilides and other derivatives shows promise for broader applications.
Salicylanilide (B1680751) Fungicides
Research has shown that various salicylanilide derivatives exhibit significant antifungal activity. The general structure involves the core salicylanilide scaffold, with substitutions on both the salicylic acid and aniline rings influencing efficacy.
Structure-Activity Relationship (SAR) Insights:
| Moiety | Substitution | Effect on Antifungal Activity |
| Salicylic Acid Ring | Electron-withdrawing groups (e.g., Cl, NO₂) | Generally increases activity |
| Aniline Ring | Halogens (e.g., Cl, F), Trifluoromethyl (-CF₃) | Often enhances activity |
| Phenolic Hydroxyl | Esterification | Can act as a prodrug, potentially improving bioavailability |
Herbicidal Derivatives
Derivatives of salicylic acid, including chlorinated forms, have been investigated for their herbicidal properties. For instance, 2-methoxy-3,5,6-trichlorobenzoic acid, a herbicide, can be synthesized from 3,5-dichlorosalicylic acid, which is itself derived from the chlorination of salicylic acid.[6] This highlights the potential of chlorinated salicylic acids as intermediates in herbicide synthesis.
This compound as a Plant Defense Activator
Salicylic acid is a key signaling molecule in plant defense, inducing Systemic Acquired Resistance (SAR). Analogs of salicylic acid, including this compound, can mimic this effect and activate the plant's natural defense mechanisms against a broad range of pathogens.
Studies have shown that this compound can induce the expression of pathogenesis-related (PR) genes, a key indicator of SAR activation, leading to enhanced resistance against pathogens like the Tobacco Mosaic Virus (TMV).[7][8] While quantitative data on its field efficacy as a standalone plant defense activator is limited, its potential to prime plants for a more robust defense response is a promising area for further research and development.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Its primary application lies in the production of Niclosamide, a potent molluscicide and fungicide. The well-established synthetic routes to Niclosamide and its clear mode of action make it a cornerstone of this compound's use in the agrochemical industry. Furthermore, the broader class of salicylanilides derived from this starting material demonstrates significant potential for the development of new fungicides. The role of this compound as a plant defense activator, mimicking the natural signaling molecule salicylic acid, opens another avenue for its application in sustainable agriculture. Further research into novel derivatives and quantitative efficacy studies will undoubtedly expand the utility of this important chemical building block.
References
- 1. Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Synthetic plant defense elicitors [frontiersin.org]
5-Chlorosalicylic Acid: A Specialized MALDI Matrix for Mass Spectrometry
Application Note & Protocol
For researchers, scientists, and professionals engaged in drug development and polymer analysis, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is an indispensable tool. The choice of matrix is critical for successful analysis, directly impacting ionization efficiency, signal intensity, and spectral quality. While common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are widely used, specialized matrices can offer significant advantages for specific classes of analytes. This document provides detailed application notes and protocols for the use of 5-Chlorosalicylic Acid (5-CSA) as a MALDI matrix, with a particular focus on its efficacy in the analysis of nonpolar synthetic polymers.
Introduction to this compound as a MALDI Matrix
This compound is a halogenated derivative of salicylic (B10762653) acid. The introduction of a chlorine atom to the aromatic ring influences the matrix's properties, including its crystallinity, acidity, and energy absorption characteristics. Emerging evidence suggests that chlorinated matrices can enhance performance in MALDI-MS analysis. Notably, 5-CSA has been identified as an effective matrix for the analysis of nonpolar polymers, a class of analytes that can be challenging to analyze with conventional matrices.
Key Applications
The primary application of this compound as a MALDI matrix is in the analysis of nonpolar synthetic polymers .[1] Nonpolar polymers, such as polystyrene and polybutadiene, often require specific sample preparation techniques and matrices to achieve optimal ionization and minimize fragmentation. The use of an appropriate matrix like 5-CSA is crucial for obtaining high-quality mass spectra for these compounds. For nonpolar polymers that lack heteroatoms, the use of a cationizing agent, such as a silver or copper salt, is often necessary to promote ionization.
While its utility for other analyte classes is less documented, the chlorinated nature of 5-CSA suggests potential for other applications where reduced matrix background or enhanced ionization of specific molecules is desired. Further research may expand its use to other areas, such as the analysis of certain lipids or small drug molecules.
Quantitative Data Summary
Currently, there is a limited amount of published quantitative data directly comparing the performance of this compound with other matrices for the analysis of nonpolar polymers. However, based on the performance of other chlorinated matrices and the qualitative assessment of 5-CSA's effectiveness, a comparative summary of expected performance is provided below. This table is intended to guide matrix selection and should be supplemented with empirical optimization for specific applications.
| Analyte Class | Matrix | Signal-to-Noise (S/N) Ratio | Ion Yield | Resolution | Key Considerations |
| Nonpolar Polymers | This compound | Good | Good | Good | Recommended for nonpolar polymers. Often requires a cationizing agent (e.g., AgTFA). |
| (e.g., Polystyrene) | Dithranol | Good | Good | Good | A common choice for nonpolar polymers. |
| trans-Retinoic Acid | Good | Good | Good | Often requires doping with a cationizing agent (e.g., Ag salts).[1] | |
| Peptides | α-Cyano-4-hydroxycinnamic acid (CHCA) | Excellent | Excellent | Excellent | "Gold standard" for peptides and protein digests. |
| Proteins (>10 kDa) | Sinapinic Acid (SA) | Excellent | Excellent | Excellent | Standard matrix for high molecular weight proteins. |
| Glycans/Glycopeptides | 2,5-Dihydroxybenzoic Acid (DHB) | Excellent | Excellent | Excellent | Versatile matrix for a wide range of analytes. |
Experimental Protocols
The following protocols provide a starting point for the use of this compound as a MALDI matrix for the analysis of nonpolar synthetic polymers. Optimization of these protocols for specific polymers and instruments is highly recommended.
Protocol 1: Matrix and Analyte Solution Preparation
Materials:
-
This compound (5-CSA)
-
Analyte (nonpolar synthetic polymer, e.g., polystyrene)
-
Cationizing agent (e.g., Silver Trifluoroacetate - AgTFA)
-
Solvent (e.g., Tetrahydrofuran - THF, Chloroform)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Matrix Solution Preparation:
-
Prepare a stock solution of 5-CSA at a concentration of 10 mg/mL in a suitable organic solvent such as THF or chloroform.
-
Vortex the solution until the matrix is completely dissolved.
-
-
Analyte Solution Preparation:
-
Prepare a stock solution of the nonpolar polymer at a concentration of 1-10 mg/mL in the same solvent used for the matrix. The optimal concentration will depend on the molecular weight and polydispersity of the polymer.
-
Vortex the solution to ensure the polymer is fully dissolved.
-
-
Cationizing Agent Solution Preparation (if required):
-
Prepare a stock solution of the cationizing agent (e.g., AgTFA) at a concentration of 10 mg/mL in the same solvent.
-
Protocol 2: Sample Spotting - Dried-Droplet Method
The dried-droplet method is a straightforward and widely used technique for MALDI sample preparation.
Procedure:
-
Analyte-Matrix Mixture Preparation:
-
In a microcentrifuge tube, mix the analyte solution, matrix solution, and cationizing agent solution (if used). A typical starting ratio is 1:10:1 (v/v/v) of analyte:matrix:cationizing agent. This ratio should be optimized for the specific polymer.
-
Vortex the mixture gently.
-
-
Spotting:
-
Pipette 0.5 - 1.0 µL of the analyte-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and matrix.
-
-
Analysis:
-
Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.
-
Visualizations
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for MALDI-MS analysis of nonpolar polymers using this compound.
Caption: Logical relationship of components in the MALDI-MS analysis of nonpolar polymers.
Concluding Remarks
This compound is a promising matrix for the MALDI-MS analysis of nonpolar synthetic polymers. Its unique properties, conferred by the chlorine substituent, can lead to high-quality mass spectra for this challenging class of analytes. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to begin exploring the utility of 5-CSA in their analytical workflows. As with any MALDI method, empirical optimization of sample preparation and instrument parameters is key to achieving the best results. Further research into the broader applications of this compound is warranted and may reveal its utility for other classes of molecules in mass spectrometry.
References
Protocol for using 5-Chlorosalicylic Acid in a specific reaction
Application Notes and Protocols for 5-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of this compound in various chemical reactions. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is a white crystalline solid with the chemical formula C₇H₅ClO₃.[2]
Synthesis of this compound Derivatives
This compound serves as a versatile starting material for the synthesis of a range of derivatives with potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.[1]
Esterification of this compound
The esterification of this compound is a common reaction to produce intermediates for further synthesis. A typical example is the formation of methyl 5-chlorosalicylate.
Experimental Protocol: Synthesis of Methyl 5-chlorosalicylate [2]
This protocol describes the synthesis of methyl 5-chlorosalicylate via Fischer esterification of this compound.
Materials:
-
This compound
-
Methanol (refluxing)
-
18M Sulfuric Acid
-
Isopropyl ether (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in methanol.
-
Carefully add one equivalent of 18M sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 20 hours.
-
After cooling, the crude methyl 5-chlorosalicylate can be purified by recrystallization from isopropyl ether.
Quantitative Data:
| Reactant/Product | Molar Ratio | Notes |
| This compound | 1 | Starting material |
| 18M Sulfuric Acid | 1 | Catalyst |
| Methanol | Excess | Reagent and solvent |
| Methyl 5-chlorosalicylate | - | Product |
Experimental Workflow:
References
Application Notes and Protocols: 5-Chlorosalicylic Acid as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorosalicylic acid is a versatile aromatic carboxylic acid that serves as a crucial starting material in the synthesis of a wide array of novel compounds with significant therapeutic potential. Its unique chemical structure, featuring both a carboxyl and a hydroxyl group, along with a chlorine substituent, allows for diverse chemical modifications, leading to the development of potent anti-inflammatory agents and anticancer therapeutics. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of two classes of compounds derived from this compound: N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) derivatives as anti-inflammatory agents targeting the NF-κB pathway, and 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives as tubulin polymerization inhibitors for cancer therapy.
Application 1: Synthesis of N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) Derivatives as Anti-inflammatory Agents
Derivatives of this compound, particularly N-(5-chlorosalicyloyl)phenethylamine (5-CSPA), have demonstrated potent anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Amidation of the carboxylic acid group and the presence of the chlorine atom at the 5-position have been shown to enhance the inhibitory activity against NF-κB.[1][2]
Quantitative Data: Inhibition of NF-κB Activity
The inhibitory potency of 5-CSPA and its derivatives against NF-κB activity has been quantified using a luciferase reporter assay. The half-maximal inhibitory concentrations (IC50) for representative compounds are summarized in the table below.
| Compound | IC50 (µM) for NF-κB Inhibition[1][2] |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | 15 |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | 17 |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | 91 |
Experimental Protocols
Protocol 1: Synthesis of N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)
This protocol describes the synthesis of 5-CSPA via the amidation of this compound with phenethylamine (B48288).
Materials:
-
This compound
-
Phenethylamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve phenethylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the phenethylamine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-(5-chlorosalicyloyl)phenethylamine.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol details the procedure for assessing the inhibitory effect of 5-CSPA derivatives on NF-κB activation in a cell-based luciferase reporter assay.[3][4][5][6][7]
Materials:
-
HCT116 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 (or similar transfection reagent)
-
DMEM with 10% FBS
-
Opti-MEM
-
Tumor Necrosis Factor-alpha (TNF-α)
-
5-CSPA derivatives (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the 5-CSPA derivatives or vehicle control (DMSO). Pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α-stimulated vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway
Application 2: Synthesis of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide Derivatives as Tubulin Polymerization Inhibitors
Another promising application of this compound is in the synthesis of novel sulfonamide derivatives that act as tubulin polymerization inhibitors, a key mechanism for many anticancer drugs.[8][9] These compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
Quantitative Data: Anti-proliferative Activity
The anti-proliferative activity of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives has been evaluated against various human cancer cell lines. The GI50 values (concentration causing 50% growth inhibition) for a representative compound are presented below.
| Cell Line | Cancer Type | GI50 (µM) for Compound 33[8] |
| Caco-2 | Colorectal Adenocarcinoma | 0.25 |
| HCT-116 | Carcinoma | 0.31 |
| MCF-7 | Breast Adenocarcinoma | 0.45 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.62 |
Experimental Protocols
Protocol 3: Synthesis of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide Derivatives
This protocol outlines a four-step synthesis of the target salicylamide derivatives starting from 5-chloro-2-methoxybenzoic acid.[8]
Materials:
-
5-chloro-2-methoxybenzoic acid
-
Ethyl chloroformate
-
Triethylamine
-
Dichloromethane (DCM)
-
Chlorosulfonic acid
-
Appropriate amine (for sulfonamide formation)
-
Sodium carbonate
-
Sodium cyanide
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Amidation: React 5-chloro-2-methoxybenzoic acid with benzylamine using ethyl chloroformate as a coupling reagent in the presence of triethylamine in DCM to yield 5-chloro-2-methoxy-N-benzylbenzamide.
-
Chlorosulfonation: Treat the product from step 1 with chlorosulfonic acid to afford 4-((5-chloro-2-methoxybenzamido)methyl)benzene-1-sulfonyl chloride.
-
Sulfonamide Formation: Couple the sulfonyl chloride from step 2 with an appropriate amine in the presence of sodium carbonate in a DCM/water mixture to yield the 5-chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide derivatives.
-
Demethylation: Replace the o-methoxy group with a hydroxyl group by refluxing the product from step 3 with sodium cyanide in anhydrous DMSO to yield the final 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives.
Protocol 4: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to measure the inhibition of tubulin polymerization by the synthesized compounds.[1][2][5][6]
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Nocodazole (positive control inhibitor)
-
Paclitaxel (positive control stabilizer)
-
96-well, black, clear-bottom plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), General Tubulin Buffer, GTP (1 mM), glycerol (15%), and the fluorescent reporter.
-
Assay Setup: Add 5 µL of 10x test compound, controls, or vehicle to the wells of a pre-warmed (37 °C) 96-well plate.
-
Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C and measure the fluorescence intensity every minute for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the final polymer mass for each condition. Determine the IC50 value for tubulin polymerization inhibition for each test compound.
Experimental Workflow
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel bioactive compounds. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery to explore the potential of this compound derivatives as potent anti-inflammatory and anticancer agents. The structured quantitative data and clear visualizations of the underlying mechanisms and workflows are intended to facilitate further research and development in this promising area.
References
- 1. benchchem.com [benchchem.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. 4.11. Cell-Based Tubulin Polymerization Assay [bio-protocol.org]
- 4. ovid.com [ovid.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 5-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Chlorosalicylic Acid (5-CSA) using various analytical techniques. The methodologies described are based on established analytical principles for salicylic (B10762653) acid and its derivatives and are intended to serve as a comprehensive guide for researchers in pharmaceutical and biomedical analysis.
Introduction
This compound (5-CSA) is a halogenated derivative of salicylic acid.[1] Accurate and reliable quantification of 5-CSA is crucial in various stages of drug development and research, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
General Analytical Workflow
The quantification of this compound, irrespective of the chosen analytical technique, follows a generalized workflow. This process ensures consistency and accuracy from sample receipt to the final report.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. The following protocol is a general guideline for the analysis of 5-CSA and should be validated for specific applications.
Experimental Protocol
1.1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2][3][4]
-
Mobile Phase: A mixture of an acidic aqueous solution and an organic solvent is typically used to ensure the analyte is in its neutral form for better retention and peak shape. An example mobile phase is a filtered and degassed mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., in a 45:55 v/v ratio).[3]
-
Detection Wavelength: UV detection should be set at a wavelength where 5-CSA has significant absorbance, which is expected to be around 230-240 nm or near 300 nm, similar to other salicylic acid derivatives.[2][5]
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 30 °C) can improve reproducibility.[6]
-
Injection Volume: 10-20 µL.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a suitable organic solvent like methanol (B129727) or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation (for drug product):
-
Weigh and finely powder a representative sample of the formulation.
-
Accurately weigh an amount of powder equivalent to a known amount of 5-CSA.
-
Dissolve the powder in the mobile phase, using sonication if necessary to ensure complete dissolution.
-
Dilute the solution to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[4]
-
1.3. System Suitability:
Before sample analysis, inject a working standard solution multiple times (e.g., five times). The system is considered suitable if the relative standard deviation (RSD) of the peak areas is not more than 2.0%.[2]
1.4. Data Analysis:
Quantify the amount of 5-CSA in the samples by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.
Data Presentation
Table 1: Example HPLC Method Parameters for Salicylic Acid Derivatives
| Parameter | Method 1 (Adapted from 5-Acetylsalicylic Acid)[3] | Method 2 (Adapted from Salicylic Acid)[6] |
| Column | C18 (250 x 4.6 mm, 5 µm) | Kromasil 60-5CN (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water (0.1% Orthophosphoric Acid, pH 3.0) : Acetonitrile (45:55 v/v) | Water (0.1% Trifluoroacetic Acid) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | 237 nm | 230 nm |
| Retention Time | ~4 min | Not Specified |
HPLC Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of 5-CSA in complex biological matrices like plasma or urine.
Experimental Protocol
2.1. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 column with smaller dimensions (e.g., 2.1 x 50 mm, 1.7 µm) is often used for faster analysis times.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
A gradient elution is typically employed.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: ESI in negative ion mode is expected to be optimal for the acidic 5-CSA.
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-CSA and an internal standard (IS) should be determined by infusing standard solutions into the mass spectrometer. For 5-CSA (MW: 172.57), the precursor ion would be [M-H]⁻ at m/z 171.
2.2. Sample Preparation (from Plasma):
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma sample, add an internal standard.
-
Add an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
2.3. Data Analysis:
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the calibration standards.
Data Presentation
Table 2: Example LC-MS/MS Parameters for Salicylic Acid Analogs in Plasma
| Parameter | Method for 5-Aminosalicylic Acid[7] | Method for Acetylsalicylic Acid & Salicylic Acid[8] |
| Sample Preparation | Protein Precipitation with Methanol | Liquid-Liquid Extraction with tert-butyl methyl ether |
| Column | C18 | C18 |
| Mobile Phase | Acetic acid buffer : Acetonitrile | Formic acid in water : Formic acid in acetonitrile |
| Ionization Mode | ESI Negative | ESI Negative |
| LOQ | 50 ng/mL | 1 ng/mL (ASA), 80 ng/mL (SA) |
| Linearity Range | 50 - 4000 ng/mL | Not specified |
| Recovery | >90% | Not specified |
LC-MS/MS Workflow Diagram
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective method suitable for the quantification of 5-CSA in simpler matrices, such as bulk drug or simple formulations. Two approaches are presented: direct UV measurement and colorimetric determination.
Protocol for Direct UV Measurement
3.1.1. Principle:
This method relies on the direct measurement of the absorbance of 5-CSA at its wavelength of maximum absorbance (λmax).
3.1.2. Experimental Protocol:
-
Instrument: A UV-Visible spectrophotometer.
-
Solvent/Diluent: A solvent that does not absorb in the measurement region, such as a mixture of ethanol (B145695) and 0.1 N HCl.
-
Procedure:
-
Determine the λmax of 5-CSA by scanning a standard solution across the UV range (e.g., 200-400 nm).
-
Prepare a stock solution of 5-CSA in the chosen diluent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known amount of the sample in the diluent to a concentration within the calibration range.
-
Measure the absorbance of the standards and the sample solution at the λmax against a solvent blank.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
-
Protocol for Colorimetric Method
3.2.1. Principle:
Salicylic acid and its derivatives form a violet-colored complex with ferric ions (Fe³⁺) in a slightly acidic medium. The intensity of the color, which is proportional to the concentration of the analyte, can be measured spectrophotometrically.
3.2.2. Experimental Protocol:
-
Instrument: A UV-Visible spectrophotometer.
-
Reagents:
-
5-CSA standard and sample solutions.
-
Ferric chloride (FeCl₃) solution (e.g., 1% w/v in water).
-
-
Procedure:
-
To a series of volumetric flasks, add increasing volumes of the 5-CSA standard solution.
-
Prepare the sample by dissolving a known quantity in a suitable solvent and diluting it to fall within the standard curve range. Add an aliquot of this solution to another volumetric flask.
-
To each flask, add a fixed volume of the FeCl₃ solution and dilute to the mark with water.
-
Allow the color to develop for a specified time (e.g., 10 minutes).
-
Measure the absorbance of the resulting violet solution at the λmax of the complex (around 530 nm) against a reagent blank.
-
Plot the calibration curve and determine the concentration of 5-CSA in the sample.
-
Data Presentation
Table 3: Example Validation Parameters for Spectrophotometric Analysis of Salicylic Acid
| Parameter | Direct UV Method (Adapted from Nefopam HCl)[9] | Colorimetric Method (Adapted from Salicylic Acid)[10] |
| Linearity Range | 10 - 50 µg/mL (example) | 10 - 90 µg/mL |
| λmax | To be determined for 5-CSA | ~530 nm |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| LOD | 16.75 µg/mL (example) | To be determined |
| LOQ | 50.77 µg/mL (example) | To be determined |
| Precision (%RSD) | < 2% | Intraday and Interday < 2% |
UV-Vis Spectrophotometry Workflow Diagram
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC provides a robust method for routine analysis in pharmaceutical formulations. LC-MS/MS is the method of choice for trace-level quantification in biological matrices due to its superior sensitivity and selectivity. UV-Visible spectrophotometry offers a simple and cost-effective alternative for the analysis of 5-CSA in less complex samples. All methods must be properly validated according to ICH guidelines to ensure reliable and accurate results.
References
- 1. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ycmou.ac.in [ycmou.ac.in]
- 7. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Develop UV method for salicylic acid impurity in pharmaceuticals. [wisdomlib.org]
Application Note: HPLC Analysis of 5-Chlorosalicylic Acid Purity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of purity of 5-Chlorosalicylic Acid using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1] This method utilizes a reversed-phase HPLC approach, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of aqueous buffer and organic solvent.[1][2] this compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are then detected by a UV detector, and the purity of this compound is determined by comparing the peak area of the main component to the total area of all observed peaks.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.[1]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | A system with a pump, autosampler, column oven, and UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : 20 mM Potassium Dihydrogen Phosphate (B84403) Buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | 20 minutes |
Experimental Protocol
3.1. Reagents and Materials
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
3.2. Preparation of Solutions
-
20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[1]
-
Mobile Phase: Mix the 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication or helium sparging before use.[1]
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[1][3]
3.3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution to perform the purity analysis.
-
Record the chromatograms and integrate the peaks.
3.4. Purity Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes a typical result for the purity analysis of a this compound sample.
Table 2: Quantitative Data for Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 1500 | 0.15 | Impurity 1 |
| 2 | 4.8 | 995000 | 99.50 | This compound |
| 3 | 6.2 | 3500 | 0.35 | Impurity 2 |
| Total | 1000000 | 100.00 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound purity.
Caption: Workflow for HPLC Purity Analysis.
References
Application Notes and Protocols for 5-Chlorosalicylic Acid in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Chlorosalicylic acid (5-ClSA) is an aromatic compound that serves as a versatile bidentate ligand in coordination chemistry.[1][2] As a derivative of salicylic (B10762653) acid, it possesses a carboxyl group and a hydroxyl group, allowing it to form stable chelate rings with a variety of metal ions. The presence of a chlorine atom at the 5-position of the benzene (B151609) ring modifies its electronic properties and lipophilicity, which can influence the stability and biological activity of its metal complexes.[2] This document provides an overview of the applications of 5-ClSA in the synthesis of coordination complexes and detailed protocols for their preparation and evaluation, with a focus on their potential in drug development.
Application Notes
Coordination Behavior of this compound
This compound typically coordinates to metal ions as a bidentate ligand through the oxygen atoms of the deprotonated carboxyl and hydroxyl groups. This mode of coordination forms a stable six-membered chelate ring. In mixed-ligand complexes, 5-ClSA can act as a primary ligand, with other molecules such as amino acids or heterocyclic bases serving as secondary ligands to complete the coordination sphere of the metal ion. The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the ligands.
Applications in Drug Development
Coordination complexes of 5-ClSA are of significant interest in the field of drug development due to their potential biological activities.
-
Antimicrobial Activity: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is explained by chelation theory, which suggests that the coordination of the metal ion to the ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its diffusion across the lipid membranes of microorganisms. The complex can then interfere with essential cellular processes, leading to cell death. Mixed ligand complexes of 5-ClSA with transition metals have shown promising activity against a range of Gram-positive and Gram-negative bacteria.
-
Antioxidant Activity: Salicylates are known for their antioxidant properties, which include the scavenging of reactive oxygen species (ROS) and the chelation of transition metals that can catalyze oxidative reactions. By forming stable complexes with metal ions like Fe(III) and Cu(II), 5-ClSA can prevent them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals. The antioxidant potential of these complexes is a key area of investigation for their use in conditions associated with oxidative stress.
-
Anti-inflammatory Activity: The anti-inflammatory properties of salicylates are well-documented and are partly attributed to their ability to inhibit the NF-κB signaling pathway.[3][4][5][6] NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, 5-ClSA and its derivatives can potentially modulate inflammatory processes, making them attractive candidates for the development of new anti-inflammatory drugs.[2]
Data Presentation
The following tables summarize the quantitative data for mixed-ligand complexes of this compound (5-CSA) and L-Valine (L-Val).
Table 1: Physicochemical Properties of Mixed-Ligand 5-ClSA Complexes
| Complex Formula | Color | M.p. (°C) | Molar Conductance (Λm) Ω⁻¹cm²mol⁻¹ (in DMF) | Magnetic Moment μeff (B.M.) |
|---|---|---|---|---|
| [Cr(5-CSA)₂(L-Val)] | Green | >300 | 11.5 | 3.81 |
| [Fe(5-CSA)₂(L-Val)] | Brown | >300 | 10.7 | 5.89 |
| [Fe(5-CSA)(L-Val)] | Reddish Brown | >300 | 9.8 | 4.88 |
| [Ni(5-CSA)₂(L-Val)] | Pale Green | >300 | 12.4 | 3.21 |
| [Cu(5-CSA)₂(L-Val)] | Pale Blue | >300 | 13.1 | 1.82 |
Data sourced from "Preparation, Spectra and Biological Properties of Transition Metals ((III) and (II) Mixed -Ligand Complexes with this compound and L-Valine"
Table 2: Key FT-IR Spectral Data (cm⁻¹) of 5-ClSA Complexes
| Compound | ν(O-H) | ν(N-H) | νasym(COO⁻) | νsym(COO⁻) | ν(M-O) | ν(M-N) |
|---|---|---|---|---|---|---|
| 5-CSA | 3450 | - | 1680 | 1450 | - | - |
| L-Valine | 3124 | 3124 | 1620 | 1415 | - | - |
| [Cr(5-CSA)₂(L-Val)] | 3415 | 3145 | 1645 | 1430 | 560 | 480 |
| [Fe(5-CSA)₂(L-Val)] | 3420 | 3140 | 1650 | 1425 | 555 | 475 |
| [Fe(5-CSA)(L-Val)] | 3410 | 3135 | 1640 | 1420 | 550 | 470 |
| [Ni(5-CSA)₂(L-Val)] | 3425 | 3150 | 1655 | 1435 | 565 | 485 |
| [Cu(5-CSA)₂(L-Val)] | 3430 | 3155 | 1660 | 1440 | 570 | 490 |
Data sourced from "Preparation, Spectra and Biological Properties of Transition Metals ((III) and (II) Mixed -Ligand Complexes with this compound and L-Valine"
Table 3: Electronic Spectral Data (nm) of 5-ClSA Complexes in DMF
| Compound | λmax (nm) |
|---|---|
| 5-CSA | 301 |
| L-Valine | 286 |
| [Cr(5-CSA)₂(L-Val)] | 272, 305, 762, 834, 942 |
| [Fe(5-CSA)₂(L-Val)] | 275, 308, 444, 824 |
| [Fe(5-CSA)(L-Val)] | 270, 310, 535, 788 |
| [Ni(5-CSA)₂(L-Val)] | 278, 312, 421, 755, 892 |
| [Cu(5-CSA)₂(L-Val)] | 280, 315, 688 |
Data sourced from "Preparation, Spectra and Biological Properties of Transition Metals ((III) and (II) Mixed -Ligand Complexes with this compound and L-Valine"
Table 4: Antibacterial Activity of 5-ClSA Complexes (Inhibition Zone in mm)
| Compound | E. coli | Pseudomonas | Bacillus | Staphylococcus |
|---|---|---|---|---|
| 5-CSA | 10 | 9 | 12 | 11 |
| L-Valine | 11 | 10 | 13 | 12 |
| [Cr(5-CSA)₂(L-Val)] | 15 | 14 | 18 | 17 |
| [Fe(5-CSA)₂(L-Val)] | 16 | 15 | 19 | 18 |
| [Fe(5-CSA)(L-Val)] | 14 | 13 | 17 | 16 |
| [Ni(5-CSA)₂(L-Val)] | 17 | 16 | 20 | 19 |
| [Cu(5-CSA)₂(L-Val)] | 18 | 17 | 21 | 20 |
Data sourced from "Preparation, Spectra and Biological Properties of Transition Metals ((III) and (II) Mixed -Ligand Complexes with this compound and L-Valine"
Note on Quantitative Antioxidant and Thermal Analysis Data: While protocols for DPPH antioxidant assays and thermogravimetric analysis (TGA) are provided in the following sections, specific quantitative data such as IC₅₀ values and detailed thermal decomposition profiles for 5-ClSA metal complexes were not available in the reviewed literature. However, studies on similar complexes, such as those with para-aminosalicylic acid, have reported IC₅₀ values for DPPH radical scavenging, with metal complexes often showing enhanced activity compared to the free ligand.[7][8] TGA of coordination complexes typically shows multi-step decomposition, corresponding to the loss of lattice water, coordinated water, and finally the organic ligands.[9][10]
Experimental Protocols
Protocol 1: Synthesis of Mixed-Ligand Metal(II/III) Complexes of this compound and L-Valine
This protocol is adapted from the synthesis of Cr(III), Fe(III), Fe(II), Ni(II), and Cu(II) complexes.
Materials:
-
This compound (5-CSA)
-
L-Valine (L-Val)
-
Metal chlorides (e.g., CrCl₃·6H₂O, FeCl₃, FeCl₂, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Distilled water
Procedure:
-
Preparation of Ligand Solutions:
-
Sodium 5-Chlorosalicylate Solution: Dissolve 2 mmol of this compound and 2 mmol of NaOH in 10 mL of 50% ethanol.
-
Sodium Valinate Solution: Dissolve 1 mmol of L-Valine and 1 mmol of NaOH in 10 mL of 50% ethanol.
-
-
Synthesis of the Complex:
-
In a separate beaker, dissolve 1 mmol of the respective metal chloride in 10 mL of 50% ethanol, warming if necessary.
-
To the warm, stirred metal salt solution, add the sodium 5-chlorosalicylate and sodium valinate solutions.
-
A precipitate will form. Continue stirring the mixture for 1 hour at 70°C.
-
Cool the mixture to room temperature.
-
-
Isolation and Purification:
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol.
-
Recrystallize the product from an ethanolic solution.
-
Dry the purified complex in a desiccator over anhydrous CaCl₂.
-
Characterization: The synthesized complexes can be characterized by elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductance measurements as described in the literature.
Protocol 2: Antimicrobial Activity Screening by Agar (B569324) Diffusion Method
Materials:
-
Nutrient agar
-
Sterile Petri dishes
-
Bacterial cultures (e.g., E. coli, S. aureus)
-
Synthesized 5-ClSA complexes
-
Dimethylformamide (DMF)
-
Sterile cork borer (6 mm diameter)
Procedure:
-
Preparation of Agar Plates:
-
Prepare nutrient agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Pour the molten agar into sterile Petri dishes and allow to solidify.
-
-
Inoculation:
-
Prepare a fresh inoculum of the test bacteria in nutrient broth.
-
Using a sterile cotton swab, evenly streak the surface of the agar plates with the bacterial suspension.
-
-
Application of Test Compounds:
-
Prepare solutions of the synthesized complexes in DMF at a concentration of 1 mg/mL.
-
Using a sterile cork borer, create wells of 6 mm diameter in the inoculated agar plates.
-
Add 100 µL of each test solution into separate wells.
-
Use DMF as a negative control.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. The absence of bacterial growth around a well indicates antimicrobial activity.
-
Protocol 3: Antioxidant Activity by DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Synthesized 5-ClSA complexes
-
Ascorbic acid (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Test Solutions: Prepare stock solutions of the synthesized complexes and ascorbic acid in methanol (e.g., at 1 mg/mL). Prepare a series of dilutions from the stock solutions.
-
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the % RSA against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the synthesis of mixed-ligand 5-ClSA complexes.
Caption: Workflow for the agar diffusion antimicrobial susceptibility test.
Proposed Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by salicylate complexes.
References
- 1. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 321-14-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. Synthesis and Characterization of Transition Metal Complexes of Para-Aminosalicylic Acid with Evaluation of their Antioxidant Activities – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis, Molecular Spectroscopy, Computational, Thermal Analysis and Biological Activity of Some Orotic Acid Complexes [scirp.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Esterification Reactions of 5-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the esterification of 5-chlorosalicylic acid, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail the applications of this compound esters, present quantitative data from various esterification methods, and provide detailed experimental protocols.
Application Notes
This compound and its ester derivatives are valuable compounds with a range of biological activities. The introduction of an ester functional group can modulate the parent molecule's physicochemical properties, such as lipophilicity and cell permeability, which can in turn influence its biological efficacy and pharmacokinetic profile.
Pharmaceutical Applications: this compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and analgesics[1]. Its esters and other derivatives have been investigated for a variety of therapeutic applications:
-
Anti-inflammatory and Analgesic Activity: Derivatives of chlorosalicylic acids have demonstrated anti-inflammatory, analgesic, and antipyretic properties[2][3].
-
Antitumor Agents: Certain chlorinated cobalt alkyne complexes derived from acetylsalicylic acid esters have been synthesized and evaluated as specific antitumor agents[4].
-
Antibacterial and Antifungal Activity: Salicylic (B10762653) acid derivatives are known for their antibacterial properties[2]. Studies have also shown the in vitro activity of this compound and its conjugates against the mycelial growth of the fungus Bipolaris maydis[5].
-
Other Biological Activities: Research has explored the molluscicidal and other biological activities of this compound derivatives[2][3].
Agrochemical Applications: In the agrochemical sector, this compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved yields[1].
Quantitative Data for Esterification Reactions
The following table summarizes quantitative data from various esterification reactions involving this compound and related compounds. This allows for a comparative analysis of different synthetic approaches.
| Product | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Methyl 5-chlorosalicylate | This compound, Methanol | 18M Sulfuric Acid | Methanol | 20 h | Reflux | Not Specified | [6] |
| Ethyl Laureate | Lauric Acid, Ethanol | Acetyl Chloride | Ethanol | 1 h | ~120°C (Reflux) | Not Specified | [7] |
| 2-Acetoxy-3-chlorobenzoic acid prop-2-inyl ester | 3-Chloroacetylsalicylic acid, Propargyl alcohol | DCC, DMAP | Dichloromethane (B109758) | 2-3 h | Room Temperature | Not Specified | [4] |
| 2-Acetoxy-5-chlorobenzoic acid | This compound, Acetic anhydride | Triethylamine | THF | 22.5 h | Room Temperature | 76% | [4] |
| 2-Acetoxy-3,5-dichlorobenzoic acid | 3,5-Dichlorosalicylic acid, Acetic anhydride | Triethylamine | THF | 19 h | Room Temperature | 85% | [4] |
| Lauric acid 2-ethylhexyl ester | Lauric Acid, 2-Ethylhexanol | Amberlyst-16 | Not Specified | 5 h (stabilization) | 140°C | >98% | |
| Methyl Stearate | Stearic Acid, Methanol | Amorphous sulfated zirconia (A-SZr) | Not Specified | 7 h | 60°C | 88% | [8] |
Experimental Protocols
Detailed methodologies for key esterification reactions are provided below.
Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 5-chlorosalicylate
This protocol is based on a common method for esterifying salicylic acid derivatives[6][9][10].
Materials:
-
This compound
-
Methanol (absolute)
-
Concentrated Sulfuric Acid (18M)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound in an excess of absolute methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for approximately 20 hours to ensure the reaction goes to completion[6].
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add dichloromethane to extract the ester. Add water to the separatory funnel and shake gently, venting frequently. Allow the layers to separate and collect the organic layer.
-
Wash the organic layer with 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Check for the cessation of effervescence.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 5-chlorosalicylate.
-
The crude product can be further purified by recrystallization from a suitable solvent like isopropyl ether[6].
Protocol 2: Steglich Esterification for Acid-Sensitive Substrates
This protocol is adapted from the synthesis of propargyl esters of chloroacetylsalicylic acid and is suitable for substrates that are sensitive to strong acidic conditions[4][11][12].
Materials:
-
This compound
-
Desired Alcohol (e.g., Propargyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.
-
Add a catalytic amount of DMAP (e.g., 0.2 equivalents) and the desired alcohol (e.g., 1.1 equivalents) to the solution with stirring.
-
Cool the mixture in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled, stirring mixture.
-
After vigorous stirring for about 5 minutes, remove the ice bath and continue stirring at room temperature for 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Remove the DCU precipitate by filtration.
-
Wash the filtrate twice with 0.5M HCl solution in a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Further purification can be achieved by column chromatography if necessary.
Visualizations
Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
General Esterification Reaction Pathway
Caption: Generalized pathway for ester formation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 321-14-2 [thegoodscentscompany.com]
- 3. This compound | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. cerritos.edu [cerritos.edu]
- 8. researchgate.net [researchgate.net]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols for the Amidation of 5-Chlorosalicylic Acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amidation of 5-chlorosalicylic acid is a pivotal chemical transformation in the synthesis of a diverse array of biologically active molecules. The resulting N-substituted-5-chlorosalicylamides are key structural motifs found in numerous pharmaceuticals and agrochemicals. Notably, this scaffold is the backbone of the well-known anthelmintic drug niclosamide (B1684120) and its analogs, which have garnered significant interest for their potential applications in cancer therapy and as antiviral agents. The presence of the chlorine atom and the hydroxyl group on the salicylic (B10762653) acid ring, combined with the amide linkage, provides a versatile platform for modulating the physicochemical and pharmacological properties of the final compounds.
These application notes provide a comprehensive overview of the amidation of this compound with primary amines, including a summary of reaction conditions and yields, a detailed experimental protocol for a standard coupling reaction, and a visual representation of the experimental workflow.
Data Presentation: Amidation of this compound Derivatives
The following table summarizes the reaction conditions and yields for the amidation of this compound and its methoxy-protected analogue with primary amines. The use of coupling agents or the conversion to an acid chloride are common strategies to facilitate this transformation.
| Carboxylic Acid Starting Material | Primary Amine | Coupling Agent/Method | Solvent | Base | Time (h) | Temp. (°C) | Yield (%) |
| This compound | Benzylamine (B48309) | Not specified | Not specified | Not specified | Not specified | Not specified | <20[1] |
| 5-Chloro-2-methoxybenzoic acid | Benzylamine | Ethyl chloroformate | Dichloromethane (B109758) (DCM) | Triethylamine (B128534) (TEA) | Not specified | Not specified | 97[1] |
| 5-Chloro-2-methoxybenzoic acid | Various amines | Not specified | Dichloromethane (DCM) / Water | Sodium carbonate | Not specified | Not specified | 47-98[1] |
| This compound | Aromatic and heterocyclic primary amines | Phosphorus trichloride (B1173362) (PCl₃) | Inert organic solvent | Not specified | Not specified | Not specified | Not specified[2] |
Experimental Protocols
This section details a representative experimental protocol for the amidation of a protected this compound derivative with a primary amine. The protection of the hydroxyl group as a methyl ether is often employed to prevent side reactions and improve yields.[1]
Protocol: Synthesis of 5-Chloro-2-methoxy-N-benzylbenzamide
Materials:
-
5-Chloro-2-methoxybenzoic acid
-
Benzylamine
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1N HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methoxybenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (1.1 equivalents) to the solution.
-
Activation of Carboxylic Acid: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C and continue stirring for 30 minutes to form the mixed anhydride (B1165640).
-
Addition of Amine: To the reaction mixture, add benzylamine (1.0 equivalent) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude 5-chloro-2-methoxy-N-benzylbenzamide can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the pure product. A yield of 97% has been reported for this reaction.[1]
Deprotection to 5-Chloro-N-benzylsalicylamide:
The methoxy (B1213986) group can be cleaved to yield the final salicylamide (B354443) derivative by refluxing with sodium cyanide in anhydrous dimethyl sulfoxide.[1] This deprotection step typically results in excellent yields (72–98%).[1]
Visualizations
Diagram of the Experimental Workflow for Amidation
The following diagram illustrates the key steps in the synthesis of N-substituted-5-chlorosalicylamides.
Caption: Experimental workflow for the synthesis of N-substituted-5-chlorosalicylamides.
Diagram of the EDC/HOBt Coupling Mechanism
A common alternative to the mixed anhydride method is the use of carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).
Caption: Mechanism of EDC/HOBt mediated amidation.
References
Application Notes and Protocols for Polymerization Reactions Involving 5-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of polymers incorporating 5-Chlorosalicylic Acid, a crucial intermediate in pharmaceutical development.[1] The methodologies described are primarily based on the well-established synthesis of poly(anhydride-esters) from salicylic (B10762653) acid and its derivatives, adapted for this compound.[2][3][4] These polymers are designed for controlled drug delivery applications, leveraging the biodegradable nature of the polymer backbone to release the active this compound molecule over time.[4]
Overview of Polymerization Strategies
The primary method for synthesizing polymers from this compound is melt condensation polymerization . This technique involves the thermal dehydration of a diacid monomer to form anhydride (B1165640) linkages, resulting in a poly(anhydride-ester). While direct polymerization of this compound is not extensively documented, its structural similarity to salicylic acid allows for the adaptation of established protocols.
An alternative approach is solution polymerization , which can be carried out under milder conditions and may offer better control over polymer properties, though potentially with lower yields.[3]
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of salicylate-based poly(anhydride-esters).[3][4][5] Researchers should optimize these protocols for their specific experimental setup and desired polymer characteristics.
Synthesis of the Diacid Monomer Precursor
The first step involves the synthesis of a diacid monomer where two this compound molecules are linked by a flexible spacer. This example uses sebacoyl chloride as the linker.
Materials:
-
This compound
-
Sebacoyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 equivalents) in a mixture of anhydrous THF and pyridine (4.0 equivalents).
-
Cool the stirring solution in an ice bath to approximately 0 °C.
-
Slowly add sebacoyl chloride (1.0 equivalent) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for at least 2 hours.
-
Pour the reaction mixture into an ice-water slush.
-
Acidify the mixture to a pH of approximately 2 using concentrated HCl to precipitate the diacid product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with deionized water and air-dry to yield the diacid monomer.
Monomer Activation via Acetylation
The diacid is then activated by converting the carboxylic acid groups into mixed anhydrides with acetic anhydride.
Materials:
-
Diacid monomer from step 2.1
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
Add the diacid to an excess of acetic anhydride in a reaction vessel.
-
Stir the mixture at room temperature until the diacid is completely dissolved, which may take up to 2 hours.
-
Remove the excess acetic anhydride under vacuum to isolate the acetylated monomer.
-
Wash the resulting solid with diethyl ether and dry under vacuum.
Melt Condensation Polymerization
The activated monomer is polymerized under heat and vacuum.
Materials:
-
Acetylated monomer from step 2.2
-
Polymerization vessel equipped with a mechanical stirrer and vacuum connection
-
Silicone oil bath with temperature controller
Procedure:
-
Place the acetylated monomer into the polymerization vessel.
-
Heat the vessel to 180 °C in a silicone oil bath under high vacuum (<1 mmHg).
-
Stir the molten monomer at a constant rate (e.g., 100 rpm).
-
Continue the polymerization for 1-3 hours, or until the melt solidifies or a significant increase in viscosity is observed.
-
Allow the polymer to cool to room temperature under vacuum.
-
The resulting polymer can be purified by dissolving in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitating in a non-solvent (e.g., diethyl ether).
-
Collect the purified polymer by filtration and dry under vacuum.
Quantitative Data
The following table summarizes typical properties of poly(anhydride-esters) derived from salicylic acid and its substituted analogues. This data is provided for comparative purposes to guide the characterization of polymers synthesized from this compound.
| Monomer System | Polymerization Method | Molecular Weight (Mw, Da) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Reference |
| Salicylic acid - Sebacic acid | Melt Condensation | ~10,000 - 30,000 | - | 23.5 - 27.0 | [3] |
| Salicylic acid - Adipic acid | Melt Condensation | - | - | - | [3] |
| 5-Aminosalicylic acid derivative | Solution Polymerization | 19,000 - 57,000 | - | - | [6] |
| Halogenated salicylates | Melt Condensation | Not specified | Not specified | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of poly(anhydride-esters) from this compound via melt condensation polymerization.
Caption: General workflow for the synthesis of poly(anhydride-esters) from this compound.
Signaling Pathway for Controlled Drug Release and Action
This diagram illustrates the proposed mechanism of action for a biodegradable polymer designed for the controlled release of this compound. The polymer degrades via hydrolysis to release the active drug, which then exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[7]
Caption: Proposed mechanism of controlled release and anti-inflammatory action of this compound polymers.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Salicylic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 5-Chlorosalicylic Acid in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorosalicylic acid is a versatile building block in medicinal chemistry, particularly in the development of novel anti-inflammatory agents. Its derivatives have shown significant potential in modulating key inflammatory pathways, offering promising avenues for the treatment of various inflammatory diseases. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for synthesizing potent anti-inflammatory compounds. A key area of focus is the synthesis of N-substituted 5-chlorosalicylamides, which have demonstrated significant inhibitory activity against nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response.
Key Applications
Derivatives of this compound are instrumental in the synthesis of compounds targeting inflammatory pathways. A notable application is the development of NF-κB inhibitors. The substitution of a chlorine atom at the 5-position of salicylic (B10762653) acid, combined with amidation of the carboxylic group, has been shown to enhance its anti-inflammatory properties[1][2].
Quantitative Data Summary
The anti-inflammatory activity of several N-substituted 5-chlorosalicylamide (B1209129) derivatives has been quantified through their ability to inhibit NF-κB activity. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds.
| Compound | Abbreviation | IC₅₀ (μM) for NF-κB Inhibition[1][2] |
| N-(5-chlorosalicyloyl)phenethylamine | 5-CSPA | 15 |
| N-(5-chlorosalicyloyl)3-phenylpropylamine | 5-CSPPA | 17 |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine | 5-CSHPA | 91 |
Signaling Pathway: NF-κB Inhibition
The primary mechanism of action for the anti-inflammatory effects of this compound derivatives, such as 5-CSPA, is the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines[1][3][4]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound derivatives interfere with this process, preventing the activation of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct chlorination of salicylic acid to produce this compound.
Materials:
-
Salicylic acid
-
Chlorobenzene (B131634) (or other suitable halogenated aromatic solvent)
-
Chlorine gas
-
Reaction vessel with a stirrer, gas inlet, and reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve salicylic acid in chlorobenzene in the reaction vessel.
-
Heat the solution to a temperature between 100°C and 150°C[5].
-
Bubble chlorine gas through the heated solution while stirring. The rate of chlorine addition should be controlled.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.
-
Cool the reaction mixture to 30-50°C to allow the product to crystallize[6].
-
Collect the crystalline product by suction filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., chlorobenzene) to remove impurities.
-
Dry the product under vacuum.
Caption: Synthesis workflow for this compound.
Protocol 2: General Synthesis of N-Substituted 5-Chlorosalicylamides (e.g., 5-CSPA)
This protocol outlines the amide coupling reaction between this compound and an amine (e.g., phenethylamine) to form the corresponding N-substituted 5-chlorosalicylamide.
Step 1: Formation of 5-Chlorosalicyloyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Suspend this compound in an excess of thionyl chloride in the round-bottom flask[7].
-
Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and gas evolution ceases[7].
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 5-chlorosalicyloyl chloride. This product is typically used in the next step without further purification.
Step 2: Amide Coupling
Materials:
-
Crude 5-chlorosalicyloyl chloride from Step 1
-
Phenethylamine (or other desired amine)
-
Anhydrous aprotic solvent (e.g., toluene, DCM)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a separate flask, dissolve the amine (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent[7].
-
Cool the amine solution in an ice bath.
-
Dissolve the crude 5-chlorosalicyloyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours[7].
-
Quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over the anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted 5-chlorosalicylamide.
Caption: General workflow for the synthesis of N-substituted 5-chlorosalicylamides.
Conclusion
This compound is a valuable precursor for the synthesis of potent anti-inflammatory agents. The derivatization of this compound into N-substituted amides has yielded compounds with significant NF-κB inhibitory activity, highlighting a promising strategy for the development of new therapeutics for inflammatory disorders. The provided protocols offer a foundation for the synthesis and further investigation of these and other related anti-inflammatory compounds.
References
- 1. NF-κB signaling in inflammation [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 6. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 5-Chlorosalicylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 5-Chlorosalicylic Acid during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the direct chlorination of salicylic (B10762653) acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient chlorinating agent, reaction time, or temperature. 2. Sublimation of starting material: Salicylic acid can sublime at elevated temperatures. 3. Loss during workup/purification: Product loss during filtration or recrystallization. 4. Moisture in the reaction: Water can react with the chlorinating agent and interfere with the reaction. | 1. Optimize reaction conditions: Ensure the correct stoichiometry of chlorine is used (ideally 92-95% of the theoretical amount to avoid over-chlorination). Monitor the reaction progress using HPLC to ensure completion. Maintain the optimal reaction temperature (100-110°C). 2. Control temperature: Carefully control the initial heating and reaction temperature to minimize sublimation. 3. Careful handling: Ensure efficient transfer of materials and wash the filter cake with a small amount of cold solvent to minimize dissolution. 4. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly before use. A water content of less than 0.03% in the reaction mixture is recommended.[1] |
| Presence of Impurities (e.g., unreacted salicylic acid, 3-chloro-, and 3,5-dichlorosalicylic acid) | 1. Incomplete reaction: Unreacted salicylic acid will remain. 2. Over-chlorination: Excess chlorine or prolonged reaction time can lead to the formation of di- and tri-chlorinated byproducts.[1] 3. Suboptimal reaction temperature: Incorrect temperature can affect the selectivity of the chlorination. | 1. Monitor reaction: Use HPLC to monitor the disappearance of salicylic acid.[1] 2. Precise control of chlorination: Carefully measure and control the introduction of chlorine gas. Stop the chlorine addition once HPLC analysis shows the optimal formation of the desired product and minimal formation of dichlorinated byproducts.[1] 3. Maintain temperature: Keep the reaction temperature within the optimal range of 100-110°C.[1] |
| Product Discoloration (Pink or Brown Hue) | 1. Formation of colored impurities: Side reactions can produce colored byproducts. 2. Presence of phenolic impurities: Oxidation of phenolic compounds can lead to discoloration. | 1. Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water, toluene (B28343), or toluene/petroleum ether). The use of activated charcoal during recrystallization can help remove colored impurities, but should be used cautiously with phenolic compounds. 2. Inert atmosphere: While not always necessary for this specific reaction, conducting the final purification steps under an inert atmosphere can sometimes prevent oxidation. |
| Difficulty in Product Isolation/Filtration | 1. Very fine crystals: Rapid cooling during crystallization can lead to the formation of fine crystals that are difficult to filter. 2. Oily product: Presence of significant impurities can sometimes cause the product to oil out instead of crystallizing. | 1. Controlled cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of larger, more easily filterable crystals. 2. Improve purity before crystallization: If the product oils out, it may be necessary to perform a preliminary purification step, such as a solvent wash, before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most common method is the direct chlorination of salicylic acid.[2] This method is favored for its directness and relatively high yields when optimized.
Q2: Why is controlling the amount of chlorine crucial in the synthesis?
A2: Precise control of the chlorine input is critical to prevent over-chlorination, which leads to the formation of undesirable byproducts such as 3,5-dichlorosalicylic acid and other polychlorinated species. An improved method suggests using 92-95% of the theoretical amount of chlorine.[1]
Q3: How does water content affect the reaction?
A3: The presence of water can negatively impact the reaction, potentially by reacting with the chlorinating agent and promoting unwanted side reactions. It is recommended to maintain a water content of less than 0.03% in the reaction mixture for optimal results.[1]
Q4: What is the optimal temperature for the chlorination of salicylic acid?
A4: An optimal temperature range for the chlorination of salicylic acid in a solvent like chlorobenzene (B131634) is between 100°C and 110°C.[1]
Q5: How can I monitor the progress of the reaction to maximize the yield of this compound?
A5: The reaction can be effectively monitored by taking small samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of salicylic acid and the formation of this compound, as well as the emergence of any over-chlorinated byproducts.[1]
Q6: What are the best solvents for the recrystallization of this compound?
A6: Suitable solvents for recrystallization include toluene, a mixture of toluene and petroleum ether, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile of the crude product.
Data Presentation
The following table summarizes the key differences in reaction conditions and outcomes between a conventional and an improved synthesis method for this compound.
| Parameter | Conventional Method | Improved Method |
| Starting Material | Salicylic Acid | Salicylic Acid |
| Chlorinating Agent | Chlorine Gas | Chlorine Gas |
| Solvent | Chlorobenzene or other halogenated aromatic solvents | Chlorobenzene, o-dichlorobenzene, DMF, or toluene |
| Water Content | Not strictly controlled | < 0.03%[1] |
| Reaction Temperature | Generally elevated, around 110°C | Controlled at 100-110°C[1] |
| Chlorine Dosage | Typically a slight excess (1 to 1.05 equivalents) | 92-95% of theoretical amount[1] |
| Reaction Monitoring | Often based on reaction time | In-process HPLC analysis[1] |
| Typical Purity | ~96.5% | >99%[1] |
| Major Byproducts | 3,5-Dichlorosalicylic acid and other polychlorinated species | Minimal (<0.5%)[1] |
| Yield | Variable, often lower due to side reactions and purification losses | High, with reported product weights suggesting yields over 90% |
Experimental Protocols
Improved Synthesis of this compound via Direct Chlorination
This protocol is adapted from an improved synthesis method aimed at maximizing yield and purity.
Materials:
-
Salicylic Acid (dried)
-
Chlorobenzene (or other suitable solvent like o-dichlorobenzene, DMF, or toluene)
-
Chlorine gas
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Gas inlet tube
-
Condenser
-
Heating mantle
Procedure:
-
Drying of Starting Material: In a 1000 mL four-neck flask, add 800 mL of chlorobenzene and 140 g of dry salicylic acid. Heat the mixture to 130°C with stirring for 1 hour to ensure the water content is below 0.03%.[1]
-
Chlorination: Cool the reaction mixture to 100-110°C.[1] Slowly bubble chlorine gas into the solution. The total amount of chlorine to be added should be between 92% and 95% of the theoretical molar amount.[1]
-
Reaction Monitoring: During the chlorination, take small aliquots of the reaction mixture at regular intervals. Analyze these samples by HPLC to monitor the consumption of salicylic acid and the formation of this compound. Stop the addition of chlorine when the concentration of di- or poly-chlorinated byproducts begins to increase significantly.[1]
-
Isolation: Once the reaction is complete, cool the mixture to 30-50°C.[1] The product will precipitate out of the solution. Collect the solid product by suction filtration.
-
Purification: Wash the filter cake with a small amount of cold organic solvent (e.g., chlorobenzene or toluene). The product can be further purified by recrystallization from a suitable solvent system if necessary.
Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of cold ethanol/water mixture and then dry them in a vacuum oven.
Visualizations
Caption: Experimental workflow for the improved synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 5-Chlorosalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chlorosalicylic Acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via two primary routes: the direct chlorination of salicylic (B10762653) acid and the Kolbe-Schmitt reaction of 4-chlorophenol (B41353).
Route 1: Direct Chlorination of Salicylic Acid
Question 1: My final product is a mixture of isomers, not pure this compound. How can I improve the regioselectivity?
Answer: The chlorination of salicylic acid can yield a mixture of 3-chlorosalicylic acid, this compound, and 3,5-dichlorosalicylic acid.[1] The hydroxyl and carboxyl groups of salicylic acid direct the incoming chlorine to specific positions on the aromatic ring. While the 5-position is generally favored, reaction conditions play a crucial role in selectivity.
Troubleshooting Steps:
-
Temperature Control: Maintain a controlled reaction temperature. An improved method suggests a chlorination temperature of 100-110°C for better selectivity.[2]
-
Solvent Choice: The choice of solvent can influence the isomer distribution. Chlorobenzene, o-dichlorobenzene, DMF, and toluene (B28343) are suitable solvents.[2]
-
Rate of Chlorination: A slow, controlled addition of the chlorinating agent is crucial to prevent over-chlorination and the formation of di-substituted byproducts.
Question 2: I am observing a significant amount of 3,5-dichlorosalicylic acid in my product. What causes this and how can I minimize it?
Answer: The formation of 3,5-dichlorosalicylic acid is a common side reaction resulting from the over-chlorination of salicylic acid or the desired this compound.
Troubleshooting Steps:
-
Precise Chlorine Dosage: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess of chlorine can lead to dichlorination. An optimized process recommends using 90-95% of the theoretical amount of chlorine.[2]
-
Reaction Monitoring: Monitor the reaction progress using analytical techniques like HPLC. This allows you to stop the reaction once the starting material is consumed and before significant amounts of the dichlorinated byproduct are formed.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second chlorination reaction.
Question 3: The yield of my reaction is consistently low. What are the potential causes and solutions?
Answer: Low yields can stem from several factors, including incomplete reactions, product loss during workup, and side reactions.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to unwanted side reactions and decrease the efficiency of the chlorinating agent. A water content of less than 0.03% in the reaction mixture is recommended.[2][3]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material (salicylic acid) by TLC or HPLC.
-
Purification Method: Product can be lost during purification. Recrystallization is a common method for purifying this compound. Optimizing the recrystallization solvent and procedure can improve recovery.
Route 2: Kolbe-Schmitt Reaction of 4-Chlorophenol
Question 1: The carboxylation of 4-chlorophenol is giving me a low yield of this compound. What are the critical parameters to control?
Answer: The Kolbe-Schmitt reaction is highly sensitive to reaction conditions. Low yields in the carboxylation of 4-chlorophenol to this compound are often due to suboptimal reaction parameters or the presence of impurities.
Troubleshooting Steps:
-
Anhydrous Conditions: The presence of moisture is known to decrease the yield of the Kolbe-Schmitt reaction.[4] Ensure all reactants, solvents, and glassware are thoroughly dried.
-
Formation of Sodium 4-Chlorophenoxide: The reaction proceeds through the formation of the sodium salt of 4-chlorophenol. Ensure complete conversion to the phenoxide by using a stoichiometric amount of a strong base like sodium hydroxide (B78521).
-
Carbon Dioxide Pressure and Temperature: The carboxylation step requires high pressure and temperature. Typical conditions for the Kolbe-Schmitt reaction are 100 atm and 125°C.[5] These parameters may need to be optimized for the specific substrate.
-
Choice of Cation: The choice of the alkali metal hydroxide can influence the regioselectivity of the carboxylation. Sodium hydroxide generally favors ortho-carboxylation, which is desired for the synthesis of this compound (2-hydroxy-5-chlorobenzoic acid).[4]
Question 2: I am observing the formation of 4-hydroxybenzoic acid as a byproduct. How can this be avoided?
Answer: While ortho-carboxylation is generally favored with sodium phenoxides, para-carboxylation can occur as a side reaction, leading to the formation of 4-hydroxybenzoic acid derivatives. In the case of 4-chlorophenol, this would lead to 4-chloro-2-hydroxybenzoic acid (the desired product) and potentially 4-chloro-3-hydroxybenzoic acid or other isomers, though the primary concern is often the regioselectivity between the two positions ortho to the hydroxyl group. The formation of 4-hydroxybenzoic acid itself would imply a different starting material was present. Assuming the question implies the formation of the para-carboxylated isomer relative to the hydroxyl group, the following can be considered:
Troubleshooting Steps:
-
Cation Selection: As mentioned, sodium ions favor the formation of the ortho-isomer (salicylic acid derivatives). Using potassium hydroxide can lead to the formation of the para-isomer.[5]
-
Temperature Control: The regiochemistry of the Kolbe-Schmitt reaction can be temperature-sensitive.[5] Experimenting with different reaction temperatures might help to optimize the yield of the desired ortho-carboxylated product.
Data Presentation
Table 1: Comparison of Conventional and Improved Methods for the Chlorination of Salicylic Acid
| Parameter | Conventional Method | Improved Method | Advantage |
| Solvent | Benzene chloride | Benzene chloride, o-dichlorobenzene, DMF, toluene | Greater flexibility |
| Water Content | Variable | <0.03% | Prevents side reactions |
| Chlorination Temperature | ~110°C | 100-110°C (controlled) | Better selectivity |
| Chlorine Dosage | 1-1.05 equivalents | 0.92-0.95 equivalents | Reduced dichlorination |
| Purity | ~98% | >99% | Higher purity product |
Source: Adapted from patent CN106831396A[2]
Experimental Protocols
Protocol 1: Improved Synthesis of this compound via Direct Chlorination
This protocol is based on an optimized method described in patent CN106831396A.[3]
-
Drying: In a suitable reaction vessel, add the chosen organic solvent (e.g., chlorobenzene) and salicylic acid. Heat the mixture to 80-130°C to ensure the water content is below 0.03%.
-
Chlorination: Cool the reaction mixture to 100-110°C. Slowly bubble chlorine gas into the solution. The total amount of chlorine should be 90-95% of the theoretical molar amount.
-
Monitoring: Periodically take samples during the chlorination and analyze them by HPLC to monitor the consumption of salicylic acid and the formation of this compound and any dichlorinated byproducts. Stop the chlorine addition when the optimal conversion is reached, before significant formation of dichlorinated products.
-
Isolation: Cool the reaction mixture to 30-50°C to crystallize the product.
-
Purification: Filter the crude product and wash it with a small amount of cold organic solvent. The product can be further purified by recrystallization.
Protocol 2: General Procedure for the Kolbe-Schmitt Reaction
This is a general procedure that can be adapted for the synthesis of this compound from 4-chlorophenol.
-
Phenoxide Formation: In a dry reaction vessel, dissolve 4-chlorophenol in a suitable anhydrous solvent. Add a stoichiometric equivalent of sodium hydroxide to form sodium 4-chlorophenoxide. Remove any water formed during this step.
-
Carboxylation: Heat the sodium 4-chlorophenoxide under high pressure with carbon dioxide (e.g., 100 atm) at an elevated temperature (e.g., 125°C).[5]
-
Acidification: After the reaction is complete, cool the reaction mixture and treat it with a mineral acid, such as sulfuric acid, to protonate the carboxylate and precipitate the this compound.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Side reactions in the direct chlorination of salicylic acid.
Caption: Kolbe-Schmitt synthesis of this compound and potential side reaction.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]
- 3. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 5-Chlorosalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Chlorosalicylic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in crude this compound typically arise from the synthesis process, which commonly involves the chlorination of salicylic (B10762653) acid. These impurities include:
-
Unreacted Salicylic Acid: Incomplete chlorination can leave residual salicylic acid in the crude product.
-
Polychlorinated Salicylic Acids: Over-chlorination can lead to the formation of 3,5-dichlorosalicylic acid and other polychlorinated species.[1][2][3][4][5]
-
Other Isomers: Small amounts of other isomers of chlorosalicylic acid may also be present.
-
Residual Solvents: Solvents used in the synthesis, such as chlorobenzene (B131634) or toluene (B28343), may remain in the crude product.[1]
Q2: What are the recommended methods for purifying crude this compound?
The most common and effective methods for purifying crude this compound are:
-
Recrystallization: This is the most widely used technique for purifying this compound. It is effective at removing most impurities, particularly unreacted salicylic acid and polychlorinated byproducts.
-
Acid-Base Extraction: This method is useful for separating acidic compounds like this compound from neutral or basic impurities.[6]
-
Column Chromatography: While less common for large-scale purification, column chromatography can be employed for high-purity requirements or for separating isomers that are difficult to remove by recrystallization.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for quantifying the purity of this compound and identifying and quantifying impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (171-174 °C) is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[4][7][8][9]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and identify the presence of impurities.
-
Ferric Chloride Test: This is a simple colorimetric test to detect the presence of phenolic hydroxyl groups. A positive test (purple color) in the purified product can indicate the presence of unreacted salicylic acid.[10]
Troubleshooting Guides
Recrystallization
Issue 1: Low Yield of Purified this compound
| Possible Cause | Solution |
| Excess solvent used | Use the minimum amount of hot solvent required to dissolve the crude product. Evaporate some solvent if too much was added.[10] |
| Premature crystallization | Ensure all equipment is pre-heated. Filter the hot solution quickly. If crystals form on the filter paper, redissolve them with a small amount of hot solvent. |
| Incomplete crystallization | Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least 30 minutes to maximize crystal formation.[10] |
| Washing with warm solvent | Always wash the collected crystals with a small amount of ice-cold solvent.[10] |
Issue 2: Discolored Crystals
| Possible Cause | Solution |
| Presence of colored impurities | Add a small amount of activated charcoal to the hot solution before filtration. Do not add too much, as it can adsorb the desired product. |
| Co-crystallization of impurities | A second recrystallization may be necessary. Ensure the cooling process is slow and undisturbed to allow for selective crystal formation. |
Issue 3: Oiling Out Instead of Crystallization
| Possible Cause | Solution |
| Solution is supersaturated | Reheat the solution and add a small amount of additional hot solvent to reduce the saturation. |
| Cooling too rapidly | Allow the solution to cool slowly and without disturbance. |
| Inappropriate solvent | The boiling point of the solvent may be too high. Consider a different solvent or a mixed solvent system. |
Acid-Base Extraction
Issue 1: Poor Separation of Layers
| Possible Cause | Solution |
| Formation of an emulsion | Allow the separatory funnel to stand for a longer period. Gently swirl the funnel or add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Similar densities of aqueous and organic layers | Add more of the organic solvent or a small amount of a denser, immiscible organic solvent to improve the density difference. |
Issue 2: Low Recovery of this compound from the Aqueous Layer
| Possible Cause | Solution |
| Incomplete extraction into the aqueous phase | Perform multiple extractions with the basic solution to ensure all the this compound is converted to its salt and extracted. |
| Incomplete precipitation upon acidification | Ensure the aqueous layer is sufficiently acidified by checking the pH with litmus (B1172312) paper or a pH meter. Cool the solution in an ice bath to decrease the solubility of the product. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Single-Solvent Recrystallization | >99%[2] | Simple, cost-effective for large quantities. | May not be effective for removing impurities with similar solubility. |
| Mixed-Solvent Recrystallization | >99.5% | Can provide higher purity by fine-tuning solvent polarity. | More complex to optimize the solvent ratio. |
| Acid-Base Extraction | Variable, often used as a preliminary step. | Good for removing neutral and basic impurities. | May not remove acidic impurities like other chlorinated salicylic acids. |
| Column Chromatography | >99.8% | High resolution, can separate closely related impurities. | Time-consuming, requires more solvent, less suitable for large scale. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Toluene-Petroleum Ether
Objective: To purify crude this compound using a mixed-solvent recrystallization method.
Materials:
-
Crude this compound
-
Toluene
-
Petroleum ether (60-80 °C)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the toluene solution is still hot, slowly add petroleum ether dropwise with swirling until a slight turbidity persists.
-
Redissolution: Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Acid-Base Extraction of this compound
Objective: To separate this compound from neutral impurities.
Materials:
-
Crude this compound containing neutral impurities
-
Diethyl ether (or other suitable organic solvent)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolution: Dissolve the crude this compound in diethyl ether in a separatory funnel.
-
Extraction: Add the 5% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The top layer is the organic phase containing neutral impurities, and the bottom aqueous layer contains the sodium salt of this compound.
-
Collection of Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acid. Combine all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl with stirring until the solution is acidic (test with litmus paper). This compound will precipitate out.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold deionized water and dry them thoroughly.
Protocol 3: HPLC Analysis of this compound
Objective: To determine the purity of a this compound sample by HPLC.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid. A typical gradient could be starting with 30% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the this compound sample to be analyzed in the mobile phase at approximately the same concentration as the standard.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Analyze the resulting chromatograms. The purity of the sample can be calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: Recrystallization Workflow for this compound.
Caption: Acid-Base Extraction Workflow for Purification.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. irp.cdn-website.com [irp.cdn-website.com]
- 10. holcapek.upce.cz [holcapek.upce.cz]
Technical Support Center: Recrystallization of 5-Chlorosalicylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 5-Chlorosalicylic Acid. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
The choice of solvent is critical for successful recrystallization and depends on the desired outcome, such as yield, purity, and crystal morphology. Based on available data, several solvents can be employed, each with its own advantages. A summary of solvent effects on the crystallization of this compound is provided in the table below.[1] For derivatives of this compound, solvents like isopropyl ether and toluene (B28343) have also been used successfully.[2][3]
Q2: How can I determine the appropriate amount of solvent to use?
The goal is to use the minimum amount of hot solvent to completely dissolve the this compound. This creates a saturated solution that will yield a high recovery of crystals upon cooling. A good starting point is to add small portions of the heated solvent to the solid with continuous stirring or swirling until the solid is fully dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.
Q3: My this compound is not dissolving completely, even with excess hot solvent. What should I do?
If a portion of the solid does not dissolve even after adding a significant amount of hot solvent, it is likely that insoluble impurities are present. In this case, you should perform a hot filtration to remove these impurities before proceeding with the cooling and crystallization steps.
Q4: No crystals are forming after the solution has cooled. What is the problem?
This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is too dilute, the saturation point may not be reached upon cooling. Try to evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Cooling too rapidly: Very rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q5: The recrystallized product appears oily or forms a precipitate instead of crystals. How can I fix this?
"Oiling out" or precipitation can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is cooled too quickly. To resolve this, try the following:
-
Reheat the solution to dissolve the oil or precipitate.
-
Add a small amount of additional solvent to ensure the compound remains in solution at a slightly lower temperature.
-
Allow the solution to cool more slowly to encourage the formation of well-defined crystals.
Quantitative Data: Solvent Effects on this compound Crystallization
| Solvent | Temperature Range (°C) | Solubility | Crystal Morphology | Advantages |
| Methanol | 10-25 | High | Plate-like | Rapid crystallization |
| Acetone | 10-25 | Medium | Prismatic | Easy handling |
| Ethyl acetate | 10-25 | Medium-Low | Needle-like | High purity |
| Acetonitrile | 10-25 | Low | Block-like | Excellent purity |
| Chlorobenzene | 30-50 | Medium | Varies | Direct process integration |
Table based on data from Smolecule.[1]
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be guided by the data in the table above and the specific requirements of the experiment.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol, Acetone, Ethyl Acetate, Acetonitrile, or Chlorobenzene)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add a small amount of the hot solvent to the flask containing the solid and swirl. Continue adding small portions of the hot solvent until the this compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound, which as a halogenated phenol, may present unique challenges.
| Problem | Possible Cause | Solution |
| Discoloration of the solution or crystals (yellow/brown) | Oxidation of the phenolic group, a common issue with phenolic compounds. | * Consider using a solvent with a lower boiling point to minimize heat exposure. * Work under an inert atmosphere (e.g., nitrogen or argon) if possible. * A small amount of activated charcoal can be added to the hot solution to adsorb colored impurities, followed by hot filtration. However, be aware that charcoal can also adsorb some of the desired product. |
| Poor crystal quality (small or needle-like crystals) | Rapid cooling or high supersaturation. | * Allow the solution to cool more slowly. Insulating the flask can help. * Use a slightly larger volume of solvent to reduce the level of supersaturation. |
| Low recovery of purified product | * Using too much solvent. * Washing the crystals with solvent that is not ice-cold. * The compound has significant solubility in the cold solvent. | * Concentrate the filtrate by evaporating some of the solvent and cool again to obtain a second crop of crystals. * Ensure the wash solvent is thoroughly chilled. * Consider a different solvent in which the compound is less soluble at low temperatures. |
| Co-crystallization of impurities | The impurity has similar solubility properties to this compound. | * Try a different recrystallization solvent or a solvent mixture. * A second recrystallization may be necessary to achieve the desired purity. |
Visualizing the Recrystallization Workflow
The following diagram illustrates the logical steps involved in a typical recrystallization experiment for this compound.
Caption: A flowchart of the recrystallization process.
References
Technical Support Center: Purification of 5-Chlorosalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of isomeric impurities from 5-Chlorosalicylic Acid (5-CSA).
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in commercially available or synthesized this compound?
A1: The synthesis of this compound via chlorination of salicylic (B10762653) acid can lead to the formation of positional isomers. The most frequently encountered impurities are 3-Chlorosalicylic Acid and 3,5-Dichlorosalicylic Acid.[1] The orienting effects of the hydroxyl and carboxyl groups on the salicylic acid ring favor substitution at the 5-position, but side reactions leading to other isomers can occur.[1]
Q2: What are the primary methods for removing these isomeric impurities?
A2: The two primary methods for the purification of this compound from its isomeric impurities are recrystallization and preparative high-performance liquid chromatography (HPLC). Recrystallization is often the first choice due to its scalability and cost-effectiveness, while preparative HPLC is employed for achieving very high purity or when recrystallization is ineffective.
Troubleshooting Guide: Recrystallization
Q3: I am having trouble selecting a suitable solvent for the recrystallization of this compound. What should I do?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2][3] A systematic approach to solvent selection is recommended:
-
Consult Solubility Data: this compound is soluble in hot water, alcohol, acetone, and acetic acid.[1] Ethanol/water mixtures are often a good starting point for salicylic acid derivatives.[4][5][6][7]
-
Perform Small-Scale Solubility Tests: Test the solubility of your impure 5-CSA in a range of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water) at both room temperature and the solvent's boiling point.
-
Evaluate Crystal Formation: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly. The formation of well-defined crystals upon cooling indicates a promising solvent system.
Q4: My this compound "oils out" instead of crystallizing. How can I resolve this?
A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the high temperature of the dissolving step, often due to the presence of impurities that depress the melting point. Here are some troubleshooting steps:[8]
-
Increase Solvent Volume: Add more of the hot solvent to ensure the compound remains dissolved until the solution has cooled to a temperature below its melting point.
-
Use a Different Solvent System: The initial solvent may not be suitable. Experiment with a solvent in which the 5-CSA is less soluble.
-
Employ a Two-Solvent System: Dissolve the 5-CSA in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.
Q5: After recrystallization, I still detect the 3-Chlorosalicylic Acid isomer in my product. What are my next steps?
A5: If a single recrystallization is insufficient, you can try the following:
-
Perform a Second Recrystallization: A second recrystallization of the partially purified product can further reduce the impurity level.
-
Fractional Crystallization: This technique involves a series of crystallization steps. By carefully controlling the cooling rate and collecting crystals in fractions, it may be possible to isolate the less soluble component first.
-
Switch Solvents: The relative solubilities of the 5-CSA and the 3-chloro isomer may differ significantly in another solvent system. Experiment with different solvents or solvent mixtures.
-
Consider Preparative HPLC: If high purity is required and recrystallization proves ineffective, preparative HPLC is the recommended next step.
Experimental Protocol: Recrystallization of this compound from Water
This protocol is a representative example for the purification of this compound. The optimal solvent and volumes should be determined through small-scale trials.
-
Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue to add small portions of hot water until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Troubleshooting Guide: HPLC Analysis and Purification
Q6: I am unable to achieve baseline separation between this compound and its isomers on my HPLC system. What parameters can I adjust?
A6: Achieving good resolution between isomers can be challenging. A systematic approach to method development is key:
-
Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) and the aqueous phase composition can significantly impact selectivity.[9]
-
Mobile Phase pH: For ionizable compounds like chlorosalicylic acids, the pH of the mobile phase is a critical parameter. Adjusting the pH with additives like trifluoroacetic acid (TFA) or formic acid can alter the ionization state of the analytes and improve separation.[9]
-
Stationary Phase: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase chemistry. For aromatic isomers, phenyl-based columns can sometimes offer better selectivity than standard C18 columns.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction, which may improve resolution.
Q7: What is a good starting point for developing an HPLC method for separating chlorosalicylic acid isomers?
A7: For reversed-phase HPLC, a good starting point would be a C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Gradient: Start with a shallow gradient (e.g., 10-50% B over 20 minutes) to scout for the elution conditions of the isomers.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., around 230 nm or 270 nm) is suitable.[10][11]
Experimental Protocol: Preparative HPLC of this compound
This is a general workflow for scaling up an analytical HPLC method to a preparative scale for purification.
-
Analytical Method Development: Develop an analytical HPLC method that provides good separation between this compound and its isomeric impurities.
-
Determine Loading Capacity: On the analytical column, perform injections with increasing concentrations of the sample to determine the maximum loading capacity before resolution is lost.
-
Scale-Up Calculation: Use the analytical method parameters to calculate the appropriate flow rate and injection volume for the larger preparative column.
-
Sample Preparation: Dissolve the impure this compound in the mobile phase at a concentration determined from the loading study. Filter the solution through a 0.45 µm filter.
-
Purification: Perform the preparative HPLC run and collect the fractions corresponding to the this compound peak.
-
Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.
Data Presentation
Table 1: Purity of this compound after Synthesis and Refining
| Component | Content (wt%) |
| This compound | 96.5 |
| 2,5-Dichlorosalicylic Acid | 1.3 |
| 2,3,5-Trichlorosalicylic Acid | 0.7 |
| Salicylic Acid | 1.5 |
Data from a specific patent demonstrating a possible impurity profile after synthesis and an initial refining step.[12]
Table 2: Solubility of Salicylic Acid in Ethanol-Water Mixtures at 300.15 K
| Mass Fraction of Ethanol | Mole Fraction Solubility (x10³) |
| 0.00 | 0.12 |
| 0.10 | 0.45 |
| 0.20 | 1.35 |
| 0.30 | 3.31 |
| 0.40 | 6.89 |
| 0.50 | 12.60 |
| 0.60 | 21.61 |
| 0.70 | 34.67 |
| 0.80 | 51.52 |
| 0.90 | 69.18 |
| 1.00 | 81.28 |
This table shows the solubility of the parent compound, salicylic acid, in ethanol-water mixtures and can serve as a useful reference for developing recrystallization methods for this compound.[7]
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical workflow for HPLC method development and preparative purification of 5-CSA.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. labcompare.com [labcompare.com]
- 4. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Salicylic Acid in Some (Ethanol + Water) Mixtures at Different Temperatures: Determination, Correlation, … [ouci.dntb.gov.ua]
- 6. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
Optimizing reaction conditions for 5-Chlorosalicylic Acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Chlorosalicylic Acid. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method is the direct electrophilic chlorination of salicylic (B10762653) acid. This typically involves reacting salicylic acid with a chlorinating agent in a suitable organic solvent at elevated temperatures.[1]
Q2: What are the critical parameters to control for a successful synthesis?
A2: For a high-yield and high-purity synthesis of this compound, the following parameters are crucial:
-
Anhydrous Conditions: The presence of water can lead to undesirable side reactions and should be minimized (ideally <0.03%).[2][3]
-
Reaction Temperature: Temperature control is vital for selectivity. The optimal range is typically between 100-110°C for direct chlorination with chlorine gas.[1][2]
-
Stoichiometry of Chlorinating Agent: A precise amount of the chlorinating agent is necessary to prevent the formation of di- and tri-chlorinated byproducts. Using a slight deficiency (90-95% of the theoretical amount) of chlorine gas is often recommended.[2][3]
-
Choice of Solvent: Halogenated aromatic solvents like chlorobenzene (B131634) and o-dichlorobenzene are commonly used.[1][2]
Q3: What are the main impurities I should be aware of?
A3: The primary impurities are typically unreacted salicylic acid and over-chlorinated products, such as 3,5-dichlorosalicylic acid and 2,3,5-trichlorosalicylic acid.[1][2] The formation of these byproducts is highly dependent on the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the reaction's progress. It allows for the quantification of the starting material, the desired product, and any byproducts, helping to determine the optimal reaction endpoint and prevent over-chlorination.[3]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My final yield is significantly lower than expected. What could be the cause?
A: Low yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature within the recommended range.
-
Suboptimal Stoichiometry: An insufficient amount of the chlorinating agent will result in unreacted salicylic acid. Conversely, a large excess can lead to product degradation or the formation of soluble, hard-to-isolate byproducts.
-
Moisture Contamination: Water in the reaction mixture can react with some chlorinating agents and interfere with the synthesis. Ensure all glassware is oven-dried and solvents are anhydrous.[3]
-
Product Loss During Workup: Significant amounts of the product may be lost during filtration or washing if an excessive volume of solvent is used or if the washing solvent is not ice-cold.
Problem 2: High Levels of Impurities, Particularly Dichlorinated Byproducts
Q: My final product is contaminated with significant amounts of 3,5-dichlorosalicylic acid. How can I improve the selectivity?
A: The formation of dichlorinated byproducts is a common issue, usually resulting from over-chlorination. To enhance selectivity for the mono-chlorinated product:
-
Control the Amount of Chlorinating Agent: Use a slight deficiency of the chlorinating agent (e.g., 92-95% of the theoretical molar amount of chlorine gas).[3] This ensures there isn't enough to react with the desired product.
-
Optimize Reaction Temperature: Maintain a strict temperature range of 100-110°C.[1][3] Temperatures that are too high can increase the rate of the second chlorination.
-
Monitor the Reaction: Use HPLC to stop the reaction once the formation of the desired product is maximized and before significant amounts of dichlorinated byproducts appear.[3]
Problem 3: The Reaction is Stalled or Not Progressing
Q: I've set up the reaction, but I'm not observing any significant product formation. What should I check?
A: A stalled reaction can be due to:
-
Inactive Chlorinating Agent: The chlorinating agent may have degraded. For instance, solutions of chlorine gas can lose their potency over time.
-
Low Temperature: If the reaction temperature is too low, the activation energy for the chlorination may not be met. Ensure your heating apparatus is calibrated and maintaining the target temperature.
-
Presence of Inhibitors: While less common for this specific reaction, ensure your starting materials and solvent are free from contaminants that could inhibit the electrophilic aromatic substitution.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Conventional Method | Improved Method | Advantage of Improved Method |
| Solvent | Chlorobenzene | Chlorobenzene, o-dichlorobenzene, DMF, Toluene | Greater flexibility[2] |
| Water Content | Variable | <0.03% | Prevents side reactions[2][3] |
| Chlorination Temp. | ~110°C | 100-110°C (controlled) | Better selectivity[1][2] |
| Chlorine Dosage | 1.0-1.05 equivalents | 0.92-0.95 equivalents | Reduced dichlorination[2][3] |
| Monitoring | None | HPLC analysis | Prevents over-chlorination[3] |
| Purity | ~96.5% | >99% | Higher quality product[2] |
| Byproducts | 2,5-dichlorosalicylic acid (~1.3%), 2,3,5-trichlorosalicylic acid (~0.7%) | Minimal (<0.5%) | Cleaner product[2] |
| Wastewater | Substantial | None | Environmentally friendly[2] |
Experimental Protocols
Protocol 1: Improved Synthesis of this compound via Direct Chlorination
This protocol is based on an optimized method to achieve high purity and yield.[2][3]
-
Preparation: In a 1000 mL four-neck flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser, add 800 mL of chlorobenzene and 140g of dry salicylic acid.
-
Drying: Heat the mixture to 130°C and maintain for 1 hour with stirring to ensure the water content is below 0.03%.
-
Chlorination: Cool the reaction vessel to 100-110°C. Slowly bubble chlorine gas into the solution. The total amount of chlorine introduced should be between 92-95% of the theoretical molar amount.
-
Monitoring: Periodically take samples during the chlorination process and analyze them by HPLC to monitor the consumption of salicylic acid and the formation of this compound and any dichlorinated byproducts. Stop the chlorine addition when the concentration of dichlorinated products begins to rise significantly.
-
Isolation: Once the reaction is complete, cool the mixture to 30-50°C. The product will precipitate. Collect the solid by suction filtration.
-
Purification: Wash the filter cake with a small amount of cold organic solvent (e.g., chlorobenzene or toluene) to remove residual impurities. The resulting this compound should have a purity greater than 99%.
Protocol 2: Synthesis using N-Chloro-succinimide (NCS)
This protocol offers an alternative to using chlorine gas.[4]
-
Preparation: In a round-bottom flask, dissolve salicylic acid (1 equivalent) in acetonitrile.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the solution and stir for 5 minutes at room temperature (20°C).
-
Chlorination: Add N-chloro-succinimide (NCS) (1.05 equivalents) to the mixture in portions.
-
Reaction: Stir the reaction mixture at room temperature for approximately 2.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, evaporate the solvent under reduced pressure. Add a small amount of water to the residue and stir for 10 minutes.
-
Isolation: Filter the resulting solid, wash the filter cake with water, and dry to obtain the product. This method can yield a regioselective reaction with high efficiency.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for optimized this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 2. Buy this compound | 321-14-2 [smolecule.com]
- 3. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 4. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Chlorosalicylic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chlorosalicylic Acid (5-CSA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (5-CSA) is a chlorinated derivative of salicylic (B10762653) acid, appearing as a white to off-white crystalline powder.[1][2] Its chemical formula is C₇H₅ClO₃.[3] Due to its unique molecular structure, it serves as a crucial intermediate in various synthetic pathways.[2] It is widely used in the pharmaceutical industry for the synthesis of anti-inflammatory drugs and analgesics.[2][4] Additionally, it finds applications in the agrochemical sector for formulating herbicides and fungicides.[4]
Q2: What are the main safety precautions to take when handling this compound?
This compound is toxic if swallowed and can cause skin and serious eye irritation.[5][6] It is crucial to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid creating dust, and in case of insufficient ventilation, use a suitable respirator.[5] Store it in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[5]
Q3: What are the common impurities found in this compound, and how can they affect my reaction?
The most common impurities in 5-CSA arise from its synthesis, which is typically the chlorination of salicylic acid.[7] These impurities can include unreacted salicylic acid and over-chlorinated byproducts such as 3-chlorosalicylic acid and 3,5-dichlorosalicylic acid.[8][9] The presence of these impurities can lead to undesired side reactions, lower yields of the desired product, and complications in purification.[10] For instance, unreacted salicylic acid could compete in a subsequent acylation reaction, leading to a mixture of products.
Q4: How can I monitor the progress of a reaction involving this compound?
Several analytical techniques can be employed for reaction monitoring.[6] High-Performance Liquid Chromatography (HPLC) is a robust method to track the consumption of 5-CSA and the formation of products over time.[11] For a qualitative assessment of purity, especially to check for the presence of phenolic starting materials like salicylic acid, the ferric chloride test can be useful.[12] A purple color indicates the presence of a phenol (B47542) group, which would be absent in a successfully acylated product, for example.[12]
Troubleshooting Guides
Synthesis of this compound
Problem 1: Low yield of this compound during synthesis from salicylic acid.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature. The chlorination of salicylic acid is typically carried out at elevated temperatures (around 100-150°C).[13] Monitor the reaction using an appropriate analytical method like HPLC to confirm the disappearance of the starting material.[11]
-
-
Possible Cause 2: Sub-optimal reagent stoichiometry.
-
Solution: The molar ratio of the chlorinating agent to salicylic acid is critical. An insufficient amount will lead to incomplete conversion, while a large excess can promote the formation of dichlorinated byproducts.[3] A slight excess of the chlorinating agent is often recommended.
-
-
Possible Cause 3: Presence of moisture.
-
Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Water can interfere with many organic reactions. Some improved synthesis methods emphasize keeping the water content below 0.03%.[11]
-
Problem 2: Formation of significant amounts of dichlorinated byproducts.
-
Possible Cause 1: Excess of chlorinating agent.
-
Solution: Carefully control the stoichiometry of the chlorinating agent. Using 0.92-0.95 equivalents of chlorine has been shown to reduce dichlorination.[3]
-
-
Possible Cause 2: High reaction temperature.
Purification of this compound
Problem 3: Difficulty in purifying this compound, resulting in low purity.
-
Possible Cause 1: Inappropriate recrystallization solvent.
-
Solution: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the 5-CSA well at high temperatures but poorly at low temperatures.[14] Conduct small-scale solubility tests with various common organic solvents to identify the best option.
-
-
Possible Cause 2: Inefficient removal of soluble impurities.
Reactions with this compound (e.g., Acylation)
Problem 4: Low yield in the acylation of this compound.
-
Possible Cause 1: Presence of moisture.
-
Solution: Acylating agents like acetyl chloride are highly sensitive to moisture. Ensure all reagents, solvents, and glassware are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Incomplete reaction.
-
Possible Cause 3: Degradation of the product.
-
Solution: Excessive heat can sometimes lead to the degradation of the desired product. Maintain a controlled temperature throughout the reaction.
-
Data Presentation
Table 1: Properties of Common Organic Solvents for Reactions and Purification
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Solubility in Water ( g/100g ) |
| Acetone | 56.2 | -94.3 | 0.786 | Miscible |
| Acetonitrile | 81.6 | -46 | 0.786 | Miscible |
| Benzene | 80.1 | 5.5 | 0.879 | 0.18 |
| Chlorobenzene (B131634) | 131.7 | -45.6 | 1.1066 | 0.05 |
| Diethyl Ether | 34.6 | -116.3 | 0.713 | 7.5 |
| Dimethylformamide (DMF) | 153 | -61 | 0.944 | Miscible |
| Ethanol | 78.5 | -114.1 | 0.789 | Miscible |
| Ethyl Acetate | 77 | -83.6 | 0.895 | 8.7 |
| Hexane | 69 | -95 | 0.655 | 0.0014 |
| Methanol | 64.7 | -97.6 | 0.792 | Miscible |
| Toluene | 110.6 | -93 | 0.867 | 0.05 |
| Water | 100 | 0 | 1.000 | Miscible |
Data compiled from various sources.[16][17][18][19]
Table 2: Comparison of Synthesis Methods for this compound
| Parameter | Conventional Method | Improved Method | Advantage of Improved Method |
| Solvent | Chlorobenzene | Chlorobenzene, o-dichlorobenzene, DMF, toluene | Greater flexibility |
| Water Content | Variable | <0.03% | Prevents side reactions |
| Chlorination Temperature | ~110°C | 100-110°C (controlled) | Better selectivity |
| Chlorine Dosage | 1-1.05 equivalents | 0.92-0.95 equivalents | Reduced dichlorination |
Data based on an improved synthesis method.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound (Improved Method)
-
Add 800ml of chlorobenzene and 140g of dry salicylic acid to a 1000ml four-hole flask equipped with a stirrer.[11]
-
Heat the mixture to 130°C with stirring for 1 hour to ensure the water content is below 0.03%.[11]
-
Cool the reaction vessel to 100-110°C and maintain this temperature.[11]
-
Bubble chlorine gas through the reaction mixture until the intake of chlorine is between 92-95% of the theoretical molar amount.[11]
-
Monitor the reaction by taking small samples and analyzing them by HPLC to ensure no dichloro or polychlorinated products are forming.[11]
-
Once the reaction is complete, cool the mixture to 30-50°C.[11]
-
Collect the solid product by suction filtration.[11]
-
The resulting filter cake can be further purified by recrystallization.[11]
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which 5-CSA has high solubility when hot and low solubility when cold.[20]
-
Dissolution: In a flask, add the crude 5-CSA and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.[20][21]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.[21]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[20][21]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14][21]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]
-
Drying: Dry the purified crystals on a watch glass or in a drying oven at a moderate temperature.[14]
Protocol 3: Acylation of this compound (General Procedure)
-
In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a catalytic amount of a suitable catalyst (e.g., a few drops of concentrated sulfuric acid).[15]
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the stirred solution. An exothermic reaction may occur.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 15-30 minutes).[15]
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding ice-cold water to precipitate the product.[15]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
Visualizations
Caption: General troubleshooting workflow for 5-CSA reactions.
Caption: Workflow for the synthesis and purification of 5-CSA.
Caption: Key factors influencing successful 5-CSA reactions.
References
- 1. This compound [himedialabs.com]
- 2. nbinno.com [nbinno.com]
- 3. labsolu.ca [labsolu.ca]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Salicylic acid - Wikipedia [en.wikipedia.org]
- 8. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 11. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 14. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: 5-Chlorosalicylic Acid Production Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Chlorosalicylic Acid production.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: We are experiencing a significant drop in yield upon scaling up the chlorination of salicylic (B10762653) acid. What are the potential causes and solutions?
A: Low yield during scale-up is a common issue and can be attributed to several factors related to reaction kinetics, mass transfer, and temperature control.
Possible Causes & Troubleshooting Steps:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor dispersion of chlorine gas and localized areas of low reactant concentration.
-
Solution: Evaluate and optimize the agitator design and speed to ensure homogenous mixing throughout the reactor. Consider installing baffles to improve turbulence. For very large-scale operations, a gas sparging system can improve the gas-liquid mass transfer.
-
-
Poor Temperature Control: The chlorination of salicylic acid is an exothermic reaction. Insufficient heat removal in a larger vessel can lead to temperature spikes, promoting the formation of unwanted byproducts and decomposition.
-
Solution: Ensure the reactor's cooling system is adequate for the increased reaction volume. A reactor with a higher surface area-to-volume ratio, such as a loop reactor, might be beneficial. Employ a controlled, gradual addition of chlorine gas to manage the rate of heat generation.
-
-
Suboptimal Chlorine Stoichiometry: An incorrect chlorine-to-salicylic acid molar ratio can result in incomplete conversion or the formation of over-chlorinated products.
-
Solution: Carefully meter the chlorine gas addition. Implement in-process controls (e.g., HPLC analysis of reaction aliquots) to monitor the consumption of salicylic acid and the formation of this compound, allowing for precise determination of the reaction endpoint.
-
Issue 2: High Levels of Impurities
Q: Our scaled-up batches of this compound show high levels of unreacted salicylic acid and di-chlorinated impurities. How can we improve the purity of our product?
A: Impurity control is critical in the synthesis of active pharmaceutical ingredients and their intermediates. The presence of unreacted starting material and over-chlorinated byproducts points to issues with reaction control and selectivity.
Key Impurities and Mitigation Strategies:
-
Unreacted Salicylic Acid: This is often a result of incomplete chlorination.
-
Solution: As with low yield, ensure efficient mixing and chlorine dispersion. Monitor the reaction progress closely using analytical techniques like HPLC to continue the reaction until salicylic acid is consumed to the desired level.
-
-
3,5-Dichlorosalicylic Acid and other Polychlorinated Species: Formation of these impurities is favored by excess chlorine and elevated temperatures.
-
Solution: Precisely control the total amount of chlorine added. The theoretical molar equivalent of chlorine should be used as a starting point, with optimization based on in-process monitoring. Maintain a consistent and controlled reaction temperature, as higher temperatures can increase the rate of secondary chlorination.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the scale-up of this compound synthesis?
A1: Chlorobenzene (B131634) and o-dichlorobenzene are commonly used solvents for the industrial-scale production of this compound. They offer good solubility for salicylic acid and the product, have a suitable boiling point for the reaction temperature, and are relatively inert under the reaction conditions. The choice of solvent can also influence the crystallization and isolation steps.
Q2: How critical is the water content in the reaction mixture?
A2: A low water content is crucial for a successful and selective chlorination reaction. The presence of water can lead to the formation of unwanted byproducts and may affect the reactivity of the chlorinating agent. It is recommended to use anhydrous solvents and dry the salicylic acid before use. Some industrial processes specify a water content of less than 0.03%.
Q3: What are the key safety considerations when scaling up the chlorination of salicylic acid?
A3: The primary safety concerns are the handling of chlorine gas, a toxic and corrosive substance, and the management of the exothermic reaction. A thorough process safety assessment should be conducted before any scale-up. Key considerations include:
-
Chlorine Gas Handling: Use a well-ventilated area with appropriate gas detection and scrubbing systems.
-
Exothermic Reaction Management: Implement robust temperature monitoring and control systems. Ensure an emergency cooling plan is in place.
-
Pressure Management: The reaction can generate hydrogen chloride (HCl) gas as a byproduct, which can lead to a pressure buildup in a closed system. The reactor must be equipped with a proper venting and scrubbing system.
Q4: What are the common challenges during the crystallization and isolation of this compound at a large scale?
A4: Scaling up the crystallization process can present challenges in achieving consistent crystal size distribution, purity, and yield.
-
Cooling Rate: A slow and controlled cooling rate is essential for the formation of pure and easily filterable crystals. Rapid cooling on a large scale can lead to the formation of small, impure crystals that are difficult to handle in downstream processes.
-
Agitation: Proper agitation during crystallization is necessary to ensure uniform cooling and prevent the settling of crystals, which can lead to agglomeration and inconsistent product quality.
-
Solvent Selection: The choice of crystallization solvent is critical. It should provide good solubility at high temperatures and low solubility at low temperatures to ensure a high recovery of the product.
Data Presentation
Table 1: Comparison of Reaction Parameters and Purity at Different Scales
| Parameter | Lab Scale (Typical) | Pilot/Industrial Scale (Example) |
| Salicylic Acid Input | 10 - 100 g | 100 - 1000 kg |
| Solvent | Chlorobenzene | Chlorobenzene or o-Dichlorobenzene |
| Reaction Temperature | 100 - 130°C | 110 - 150°C |
| Chlorine Addition Time | 1 - 3 hours | 4 - 8 hours (controlled feed) |
| Typical Yield | 85 - 95% | 90 - 96% |
| Purity (pre-crystallization) | 95 - 98% | 96 - 98% |
| Key Impurities | Unreacted Salicylic Acid, 3,5-Dichlorosalicylic Acid | Unreacted Salicylic Acid, 3,5-Dichlorosalicylic Acid |
Note: Data is compiled from various literature and patent sources and should be used as a general guide. Actual results will vary based on specific process conditions.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Objective: To synthesize this compound via direct chlorination of salicylic acid in a laboratory setting.
Materials:
-
Salicylic Acid (dried)
-
Chlorobenzene (anhydrous)
-
Chlorine gas
-
Nitrogen gas
-
Three-neck round-bottom flask
-
Condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Gas scrubber (containing sodium hydroxide (B78521) solution)
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the round-bottom flask with salicylic acid and chlorobenzene.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 110°C) under a nitrogen atmosphere to dissolve the salicylic acid.
-
Once the salicylic acid is dissolved, switch the gas inlet from nitrogen to chlorine and start bubbling chlorine gas into the reaction mixture at a controlled rate.
-
Maintain the reaction temperature and continue the chlorine addition for the planned duration. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC.
-
Once the reaction is complete (indicated by the consumption of salicylic acid), stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine and HCl gas.
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Cool the reaction mixture to initiate crystallization. A controlled cooling profile is recommended.
-
Collect the solid product by filtration, wash with a small amount of cold chlorobenzene, and dry under vacuum.
Pilot/Industrial-Scale Production of this compound
Objective: To outline the key steps for the scaled-up production of this compound.
Equipment:
-
Glass-lined or other suitable corrosion-resistant reactor with a jacket for heating and cooling
-
Agitator
-
Chlorine gas cylinder with a mass flow controller
-
Temperature and pressure sensors
-
Vent line connected to a scrubber system
-
Crystallization vessel
-
Centrifuge or filter press for product isolation
-
Vacuum dryer
Procedure:
-
Charge the reactor with the specified amount of chlorobenzene and salicylic acid.
-
Heat the mixture to the target reaction temperature with agitation to dissolve the salicylic acid.
-
Introduce a controlled flow of chlorine gas into the reactor below the liquid surface. The addition rate should be carefully controlled to manage the exothermic reaction and maintain the desired temperature.
-
Monitor the reaction progress through in-process sampling and analysis.
-
Upon completion of the reaction, stop the chlorine feed and purge the reactor with nitrogen.
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Transfer the hot reaction mixture to a crystallization vessel.
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Cool the mixture according to a pre-defined cooling profile to induce crystallization. Maintain gentle agitation during this process.
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Isolate the crystalline product using a centrifuge or filter press.
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Wash the product cake with fresh, cold solvent to remove residual mother liquor and impurities.
-
Dry the final product in a vacuum dryer to a constant weight.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for common scale-up issues.
Technical Support Center: 5-Chlorosalicylic Acid Solution Stability
Welcome to the technical support center for 5-Chlorosalicylic Acid (5-CSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) - Solution Stability
Q1: What are the general stability characteristics of this compound?
A: this compound is a crystalline powder that is generally stable under normal laboratory temperatures and pressures.[1] However, its stability in solution is influenced by several factors, including pH, solvent, temperature, and light exposure. It is incompatible with strong oxidizing agents and strong bases, which can lead to degradation. Hazardous decomposition products can include hydrogen chloride, carbon monoxide, carbon dioxide, and chlorine.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the recommended solvents for preparing this compound solutions?
A: The choice of solvent is critical for both solubility and stability. This compound has limited solubility in water but is soluble in various organic solvents.[2] For biological experiments, co-solvents like DMSO or ethanol (B145695) are often used to first dissolve the compound before further dilution in aqueous media. When selecting a solvent, consider its compatibility with your experimental system and the potential for solvent-mediated degradation. For long-term storage, it is advisable to prepare stock solutions in a non-reactive organic solvent and store them at low temperatures.
Q4: What is the impact of temperature on the stability of this compound solutions?
A: As with most chemical compounds, elevated temperatures can accelerate the degradation of this compound in solution. For short-term use, solutions may be stable at room temperature, but for long-term storage, it is recommended to keep solutions at -20°C or -80°C.[3] Always allow solutions to equilibrate to room temperature before use to prevent condensation and changes in concentration.
Q5: Is this compound sensitive to light?
A: Yes, compounds with a phenolic structure can be susceptible to photodegradation. It is good laboratory practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting light-sensitive experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution after adding stock. | - The final concentration exceeds the solubility of 5-CSA in the aqueous buffer. - The pH of the final solution affects solubility. | - Decrease the final concentration of 5-CSA. - Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experiment allows. - Adjust the pH of the buffer; solubility may vary with pH. - Gently warm the solution (if temperature stability is not a concern for your application) and sonicate to aid dissolution. |
| Change in solution color (e.g., yellowing) over time. | - Oxidation of the phenolic group. - Degradation of the compound. | - Prepare fresh solutions before each experiment. - Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). - Protect the solution from light. - Add an antioxidant if compatible with your experimental setup. |
| Inconsistent experimental results. | - Degradation of 5-CSA in solution leading to lower effective concentration. - Use of degraded stock solutions. | - Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. - Regularly check the purity of your stock solution using an analytical technique like HPLC. - Prepare fresh dilutions from a reliable stock solution for each experiment. |
| Difficulty dissolving the solid compound. | - Low solubility in the chosen solvent. | - Use a more suitable organic solvent for the initial stock solution (e.g., DMSO, methanol, or ethanol). - Use sonication or gentle heating to aid dissolution. - Ensure the 5-CSA is of high purity. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (MW: 172.57 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Weigh out 1.726 mg of this compound on an analytical balance.
-
Transfer the solid to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a general framework for conducting a forced degradation study on a this compound solution. The goal is to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. A target degradation of 5-20% is generally considered appropriate.
1. Preparation of Test Solution:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the test solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution and neutralize it with an appropriate amount of 1 M NaOH.
-
Base Hydrolysis: Mix the test solution with an equal volume of 1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period. After incubation, cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix the test solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the test solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven, protected from light.
-
Photolytic Degradation: Expose the test solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light and stored under the same temperature and humidity conditions.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 3 for a suggested starting method).
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify any degradation products.
Protocol 3: Stability-Indicating HPLC Method (Adapted from Salicylic (B10762653) Acid Methods)
This method is a starting point for developing a validated stability-indicating HPLC method for this compound. Optimization will likely be required.
Chromatographic Conditions:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient elution may be necessary to separate all degradation products. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm or 303 nm (based on UV spectrum of 5-CSA) |
Method Validation Workflow:
The following diagram outlines the typical workflow for validating a stability-indicating HPLC method according to ICH guidelines.
Signaling Pathway Considerations
While this compound is used in various biological studies, its direct and specific role in modulating signaling pathways is not as well-characterized as that of its parent compound, salicylic acid. Salicylic acid is a key signaling molecule in plants, primarily involved in mediating defense responses against pathogens. Below is a simplified diagram of the salicylic acid signaling pathway in plants for reference. Researchers using 5-CSA in biological systems should consider the possibility of it acting as an analog or antagonist of salicylic acid, but this would need to be experimentally verified.
References
Technical Support Center: Efficient Synthesis of 5-Chlorosalicylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 5-Chlorosalicylic Acid. It includes frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
The most prevalent method for producing this compound is the direct chlorination of salicylic (B10762653) acid. This process operates via an electrophilic aromatic substitution mechanism, where a chlorinating agent reacts with salicylic acid in a suitable solvent.[1] The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid molecule direct the incoming chlorine atom primarily to the 5-position, facilitating regioselective chlorination.[1]
Q2: What are the typical catalysts used for the synthesis of this compound?
While Lewis acids are generally known to catalyze electrophilic aromatic halogenations, the direct chlorination of salicylic acid to achieve the 5-chloro isomer is often conducted without a catalyst.[2] The reaction's success heavily relies on the careful control of reaction conditions such as temperature and the rate of chlorination to ensure high regioselectivity and yield.[3][4] Some literature mentions the use of iodine as a catalyst, though this is often in the context of producing more highly chlorinated derivatives.[5]
Q3: What are the main by-products in the synthesis of this compound and how can they be minimized?
The primary by-products are other isomers of chlorosalicylic acid, mainly 3-chlorosalicylic acid and 3,5-dichlorosalicylic acid.[3][4] The formation of these by-products can be minimized by:
-
Controlling the reaction temperature: Elevated temperatures can lead to the formation of undesired isomers and more complex chlorinated products.[6]
-
Regulating the rate of chlorine addition: A slow and controlled introduction of the chlorinating agent helps to favor the formation of the mono-substituted 5-chloro isomer.[3]
-
Precise monitoring of chlorine intake: Using a slight deficiency or a carefully controlled molar equivalent of the chlorinating agent can prevent over-chlorination.[1][7]
Q4: Which solvents are recommended for the synthesis of this compound?
A variety of organic solvents can be used, with halogenated aromatic hydrocarbons being particularly effective. These include chlorobenzene (B131634), o-dichlorobenzene, and 1,2,4-trichlorobenzene.[1][6] Other solvents mentioned in the literature include glacial acetic acid and methanol; however, these may present challenges such as lower yields or safety concerns.[6] The choice of solvent can influence reaction rate, temperature control, and product solubility.
Experimental Protocols
Direct Chlorination of Salicylic Acid in Chlorobenzene
This protocol is adapted from a well-established method for the high-yield synthesis of this compound.[6]
Materials:
-
Salicylic Acid
-
Chlorobenzene
-
Chlorine gas
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Glass-lined reaction vessel with a stirrer, thermometer, gas inlet tube, and reflux condenser
-
Heating and cooling system
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation: In a suitable reaction vessel, add 552 parts by weight of salicylic acid to 2000 parts by weight of chlorobenzene.
-
Heating and Dissolution: Heat the mixture to 130°C to drive off any residual moisture. Then, cool the mixture to 110°C to obtain a clear solution.
-
Chlorination: Slowly bubble 310 parts by weight of chlorine gas into the solution over a period of 10 hours while maintaining the temperature at 110°C.
-
Cooling and Crystallization: After the chlorine addition is complete, cool the reaction mixture to 25-30°C with continuous stirring to allow the this compound to crystallize.
-
Filtration and Washing: Filter the precipitated product from the solvent. Wash the filter cake with three portions of fresh chlorobenzene (200 mls each).
-
Drying: Dry the final product in an oven.
Expected Yield: Approximately 92-94% of the theoretical yield.[6]
Data Presentation
Table 1: Effect of Solvent on Yield in Direct Chlorination of Salicylic Acid
| Solvent | Reaction Temperature (°C) | Duration of Chlorine Addition (hours) | Yield (%) | Reference |
| Chlorobenzene | 110 | 10 | 92.7 | [6] |
| Bromobenzene | Not specified | Not specified | 93.3 | [6] |
| m-Chlorotoluene | Not specified | Not specified | 94.0 | [6] |
| 1,2,4-Trichlorobenzene | Not specified | 7 | 93.3 | [6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | 1. Ensure the reaction goes to completion by maintaining the appropriate temperature and reaction time. |
| 2. Loss of product during workup. | 2. Minimize product loss by ensuring complete crystallization before filtration and using cold solvent for washing the product. | |
| 3. Sub-optimal reaction conditions. | 3. Optimize reaction parameters such as temperature and reactant ratios. | |
| Low Purity (presence of 3-chloro and 3,5-dichloro isomers) | 1. Reaction temperature is too high. | 1. Maintain strict temperature control during the chlorination step.[6] |
| 2. Rate of chlorine addition is too fast. | 2. Introduce the chlorine gas slowly and at a controlled rate over the specified duration.[3] | |
| 3. Excess chlorinating agent. | 3. Use a carefully measured amount of chlorine gas, not exceeding the stoichiometric requirement for mono-chlorination.[1] | |
| Dark-colored Product | 1. Presence of impurities in the starting materials. | 1. Use high-purity salicylic acid and solvent. |
| 2. Side reactions due to overheating. | 2. Ensure uniform heating and avoid localized hotspots in the reaction vessel. | |
| 3. Residual solvent or by-products. | 3. Purify the product by recrystallization from a suitable solvent if necessary. | |
| Poor Crystallization | 1. Supersaturation issues. | 1. Ensure a slow and controlled cooling rate to promote the formation of well-defined crystals. |
| 2. Impurities inhibiting crystal growth. | 2. If purity is an issue, consider a pre-purification step or recrystallization of the final product. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low purity in this compound synthesis.
References
- 1. Buy this compound | 321-14-2 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 7. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Chlorosalicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chlorosalicylic Acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the direct chlorination of salicylic (B10762653) acid.
| Issue ID | Question | Possible Causes | Recommended Solutions |
| CSA-T01 | Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Presence of moisture in the reaction mixture.[1] - Loss of product during workup and purification. | - Monitor Reaction Progress: Use techniques like HPLC to ensure the reaction has gone to completion.[2] - Optimize Temperature: Maintain the reaction temperature within the optimal range for the chosen solvent (e.g., 100-110°C for chlorobenzene).[1] - Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. A water content of less than 0.03% is recommended.[1] - Careful Workup: Minimize losses during filtration and washing steps. |
| CSA-T02 | High Levels of 3,5-Dichlorosalicylic Acid Impurity | - Over-chlorination of the starting material. - Reaction temperature is too high or reaction time is too long. - Poor control over the rate of chlorine gas addition. | - Control Stoichiometry: Carefully control the amount of chlorinating agent used. An intake of 90-95% of the theoretical amount of chlorine is suggested.[1] - Strict Temperature and Time Control: Adhere to the optimized reaction temperature and time for your specific solvent system.[3] - Slow and Controlled Addition: Add the chlorinating agent slowly and at a steady rate to the reaction mixture. |
| CSA-T03 | Presence of Unreacted Salicylic Acid in the Final Product | - Insufficient amount of chlorinating agent. - Reaction time is too short. - Poor mixing of reactants. | - Check Stoichiometry: Ensure the correct molar ratio of salicylic acid to the chlorinating agent. - Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring for the disappearance of the starting material. - Ensure Efficient Stirring: Use adequate agitation to ensure proper mixing of the reactants throughout the reaction. |
| CSA-T04 | Product Discoloration (Yellow or Brown) | - Formation of colored byproducts. - Degradation of the product at high temperatures. - Impurities in the starting materials or solvent. | - Purification: Recrystallize the crude product from a suitable solvent to remove colored impurities.[4] - Temperature Control: Avoid excessive temperatures during the reaction and purification steps. - Use High-Purity Reagents: Ensure the purity of salicylic acid and the solvent before starting the synthesis. |
| CSA-T05 | Difficulty in Product Isolation/Crystallization | - Inappropriate solvent for crystallization. - Product is too soluble in the reaction solvent at room temperature. | - Select a Suitable Recrystallization Solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[5] - Solvent Removal: If the product is soluble in the reaction solvent, concentrate the solution before cooling to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
The most common method is the direct chlorination of salicylic acid using chlorine gas in a suitable organic solvent.[1] This method is favored for its directness and scalability.
Q2: How does the choice of solvent impact the synthesis of this compound?
The solvent plays a crucial role in the reaction by dissolving the salicylic acid, influencing the reaction temperature, and affecting the solubility of the product and byproducts. The choice of solvent can impact the reaction rate, yield, and purity of the final product. Halogenated aromatic solvents like chlorobenzene (B131634) and o-dichlorobenzene are often used.[2][6]
Q3: What are the main byproducts in the synthesis of this compound and how can they be minimized?
The primary byproduct is 3,5-dichlorosalicylic acid, formed from over-chlorination.[7] Its formation can be minimized by carefully controlling the stoichiometry of the chlorinating agent, maintaining the optimal reaction temperature, and ensuring a controlled rate of addition of the chlorinating agent.[1][3] Unreacted salicylic acid can also be present if the reaction is incomplete.
Q4: How can I purify the crude this compound?
Recrystallization is a common and effective method for purifying crude this compound.[5] A suitable solvent should be chosen in which the this compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. Toluene or a toluene-petroleum ether mixture can be effective for recrystallization.[4]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
Several analytical methods can be used to determine the purity of this compound, including:
-
Melting Point Determination: A sharp melting point close to the literature value (171-172 °C) indicates high purity.[8]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the desired product and any impurities.[9]
-
Gas Chromatography (GC): Can be used to assess purity, often after derivatization.[10]
-
Neutralization Titration: To determine the acid content and calculate purity.[10]
Q6: What are the key safety precautions to consider during the synthesis of this compound?
-
Work in a well-ventilated fume hood, especially when handling chlorine gas and chlorinated solvents.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Chlorinating agents are corrosive and toxic; handle them with care.
-
Be aware of the potential for hazardous decomposition products like hydrogen chloride and chlorine gas.[11]
Data Presentation
Table 1: Comparison of Solvents for the Synthesis of this compound by Direct Chlorination of Salicylic Acid
| Solvent | Typical Reaction Temperature (°C) | Reported Yield (%) | Purity (%) | Key Considerations |
| Chlorobenzene | 100 - 110[1][6] | ~93[6] | High | Good solubility for salicylic acid at elevated temperatures. The product precipitates upon cooling.[6] |
| o-Dichlorobenzene | 100 - 150 | High | High | Similar properties to chlorobenzene, with a higher boiling point.[12] |
| Toluene | 100 - 110 | Good | Good | A common alternative to chlorinated solvents.[2][4] |
| Dimethylformamide (DMF) | 100 - 110 | Variable | Variable | A polar aprotic solvent that can also act as a catalyst in some reactions.[2][13][14] |
Note: The data presented is compiled from various sources, including patents and chemical supplier information. Actual yields and purities may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Chlorobenzene as a Solvent
This protocol is based on established industrial methods for the direct chlorination of salicylic acid.[6]
Materials:
-
Salicylic Acid
-
Chlorobenzene
-
Chlorine Gas
-
Nitrogen Gas
Equipment:
-
Jacketed glass reactor with a bottom outlet valve
-
Mechanical stirrer
-
Thermometer
-
Gas inlet tube
-
Condenser
-
Scrubber system for chlorine gas and HCl
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Drying the System: Assemble the reactor setup and ensure it is clean and dry. Purge the system with nitrogen gas.
-
Charging the Reactor: Charge the reactor with salicylic acid and chlorobenzene.
-
Azeotropic Distillation: Heat the mixture to distill off a small amount of chlorobenzene to ensure anhydrous conditions.
-
Reaction Setup: Cool the mixture to the reaction temperature of 110°C, at which point the salicylic acid should be fully dissolved.
-
Chlorination: Slowly bubble chlorine gas through the solution over a period of several hours while maintaining the temperature at 110°C. The reaction is exothermic, so cooling may be necessary.
-
Monitoring the Reaction: The progress of the reaction can be monitored by HPLC to check for the consumption of salicylic acid and the formation of this compound and the 3,5-dichloro byproduct.[2]
-
Crystallization: Once the reaction is complete, cool the reaction mixture slowly to 25-30°C with stirring to induce crystallization of the product.
-
Isolation: Filter the precipitated solid using a Buchner funnel.
-
Washing: Wash the filter cake with fresh, cold chlorobenzene to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Buy this compound | 321-14-2 [smolecule.com]
- 2. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. rsc.org [rsc.org]
- 5. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 6. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 7. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]
- 8. This compound 98 321-14-2 [sigmaaldrich.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. This compound | 321-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chembk.com [chembk.com]
- 13. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Chlorosalicylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Chlorosalicylic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially viable method for producing this compound is through the direct chlorination of salicylic (B10762653) acid.[1][2][3] This reaction is an electrophilic aromatic substitution where chlorine is introduced onto the salicylic acid ring.[1]
Q2: What are the typical by-products observed in this synthesis?
A2: Common by-products include unreacted salicylic acid, as well as over-chlorinated species like 3,5-dichlorosalicylic acid and other polychlorinated salicylic acids.[1][4][5] In some cases, the formation of chlorophenols has also been reported.[5]
Q3: Which analytical techniques are recommended for monitoring the reaction and identifying by-products?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the progress of the reaction and quantifying the purity of the final product.[4] For the identification and characterization of by-products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6]
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying this compound. This can be performed using a suitable organic solvent or a solvent/water mixture to remove unreacted starting materials and by-products.[3][4][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is run for a sufficient amount of time. Monitor the consumption of salicylic acid using HPLC. - Verify the quality and reactivity of the chlorinating agent. |
| Product loss during workup or purification. | - Optimize the recrystallization solvent system to minimize the solubility of this compound in the mother liquor. - Ensure complete precipitation of the product before filtration. | |
| High Levels of Dichlorinated By-products | Excess chlorinating agent. | - Carefully control the stoichiometry of the chlorinating agent. An optimized process suggests using 90-95% of the theoretical amount of chlorine.[1][4] |
| High reaction temperature. | - Maintain the reaction temperature within the optimal range (typically 100-110°C) to control the rate of the second chlorination.[1][3][4] | |
| Presence of Unreacted Salicylic Acid in the Final Product | Insufficient chlorinating agent or reaction time. | - Increase the reaction time and monitor for the disappearance of the starting material. - Ensure the chlorinating agent is added in the correct stoichiometric amount. |
| Poor mixing. | - Ensure efficient stirring throughout the reaction to maintain a homogenous mixture. | |
| Formation of Colored Impurities | Side reactions or degradation of starting materials/products. | - Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. - Use high-purity starting materials and solvents. |
| Reaction temperature is too high. | - Lower the reaction temperature and monitor for any changes in the color of the reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on optimized conditions described in the literature.[1][4]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser, add the chosen organic solvent (e.g., chlorobenzene, o-dichlorobenzene).[1][4][9]
-
Drying: Add salicylic acid to the solvent and heat the mixture to 100-130°C to remove any residual water (water content should be <0.03%).[1][4]
-
Chlorination: Cool the reaction mixture to the desired reaction temperature (e.g., 100-110°C).[1][4] Slowly bubble chlorine gas into the solution, carefully monitoring the total amount added (aim for 90-95% of the theoretical molar equivalent to salicylic acid).[1][4]
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze by HPLC to monitor the consumption of salicylic acid and the formation of this compound and dichlorinated by-products.[4]
-
Workup: Once the reaction is complete, cool the mixture to 30-50°C to allow the product to crystallize.[1][4]
-
Isolation: Filter the solid product and wash with a small amount of cold solvent.[3][4]
-
Purification: Recrystallize the crude product from a suitable solvent to achieve the desired purity.
Protocol 2: By-product Analysis by HPLC
-
Sample Preparation: Accurately weigh a small amount of the crude reaction mixture or final product and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm or 303 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and a standard of pure this compound. Identify the peaks corresponding to salicylic acid, this compound, and potential dichlorinated by-products based on their retention times. Quantify the relative amounts by peak area integration.
Visualizations
References
- 1. Buy this compound | 321-14-2 [smolecule.com]
- 2. Salicylic acid - Wikipedia [en.wikipedia.org]
- 3. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 4. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]
Technical Support Center: Regioselective Chlorination of Salicylic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in increasing the regioselectivity of salicylic (B10762653) acid chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of salicylic acid chlorination?
The direct chlorination of salicylic acid typically yields a mixture of two main monochlorinated isomers: 5-chlorosalicylic acid and 3-chlorosalicylic acid. Dichlorinated products, such as 3,5-dichlorosalicylic acid, can also be formed, particularly under harsher reaction conditions or with an excess of the chlorinating agent.[1][2] The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring direct the incoming electrophile (chlorine) to specific positions.
Q2: How do the substituent groups on salicylic acid influence regioselectivity?
The hydroxyl group (-OH) is a strongly activating ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[3] The carboxyl group (-COOH) is a meta-directing and deactivating group. In salicylic acid, the powerful ortho-, para-directing effect of the hydroxyl group dominates, directing the incoming electrophile primarily to the positions ortho and para to it (positions 3 and 5).
Q3: What factors can be manipulated to control the regioselectivity of the chlorination reaction?
Several factors can be adjusted to favor the formation of a specific isomer:
-
Choice of Chlorinating Agent: Different chlorinating agents (e.g., chlorine gas, sulfuryl chloride, N-chlorosuccinimide) can exhibit different reactivities and selectivities.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of reaction intermediates, thereby affecting the product ratio.
-
Catalyst: The use of Lewis acids or other catalysts can significantly alter the regioselectivity by coordinating with the substrate or the chlorinating agent.
-
Temperature: Reaction temperature can affect the relative rates of competing reaction pathways, thus influencing the product distribution.
-
Protecting Groups: Temporarily protecting one of the functional groups can alter the directing effects and lead to different isomers.
Troubleshooting Guides
This section addresses common issues encountered during the chlorination of salicylic acid.
Issue 1: Low Yield of Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Ensure the reaction is allowed to proceed for a sufficient amount of time.- Check the quality and stoichiometry of your reagents. |
| Decomposition of Reactants or Products | - Optimize the reaction temperature; excessive heat can lead to degradation.- Consider using a milder chlorinating agent. |
| Loss of Product During Workup and Purification | - Ensure proper pH adjustment during extraction to minimize the solubility of the product in the aqueous phase.- Use an appropriate solvent system for recrystallization to maximize recovery. |
| Catalyst Inactivity | - If using a Lewis acid catalyst, ensure anhydrous conditions as moisture can deactivate the catalyst.[4] |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Solvent Selection: Experiment with different solvents. For instance, halogenated aromatic solvents at high temperatures are reported to favor the formation of this compound.[5]- Temperature Control: The ortho/para ratio can be temperature-dependent. A systematic study of the reaction at different temperatures may be necessary. |
| Steric Hindrance | - The formation of the ortho-isomer (3-chlorosalicylic acid) can be sterically hindered by the adjacent carboxyl group. Using bulkier chlorinating agents might further disfavor the ortho position.[6] |
| Inappropriate Catalyst | - The choice of catalyst is crucial. For instance, certain thiourea-based catalysts have been shown to favor ortho-chlorination of phenols.[7] While not specific to salicylic acid, this suggests that catalyst screening could be beneficial. Palladium-catalyzed reactions can also offer high regioselectivity for specific di- and tri-chlorinated products.[8] |
Issue 3: Formation of Dichlorinated Byproducts
| Potential Cause | Troubleshooting Steps |
| Excess Chlorinating Agent | - Use a stoichiometric amount or a slight excess of the chlorinating agent. A large excess will promote further chlorination of the initially formed monochlorinated product. |
| Harsh Reaction Conditions | - Lower the reaction temperature to reduce the rate of the second chlorination.- Use a less reactive chlorinating agent. |
| Prolonged Reaction Time | - Monitor the reaction closely and stop it once the desired monochlorinated product is maximized, before significant dichlorination occurs. |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol is adapted from a patented method emphasizing the use of a halogenated aromatic solvent at elevated temperatures.[5]
Materials:
-
Salicylic Acid
-
Chlorobenzene (or another suitable halogenated aromatic solvent)
-
Chlorine gas
-
Round-bottom flask with a reflux condenser and gas inlet tube
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve salicylic acid in chlorobenzene.
-
Heat the solution to a temperature between 100°C and 150°C.
-
Slowly bubble chlorine gas through the hot, stirred solution.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to determine the optimal reaction time and minimize the formation of dichlorinated byproducts.
-
After the reaction is complete, cool the mixture to room temperature to allow the this compound to crystallize.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The product can be further purified by recrystallization.
Quantitative Data (Illustrative):
| Solvent | Temperature (°C) | Reaction Time (h) | Predominant Isomer | Reported Yield (%) |
| Chlorobenzene | 110 | 10 | 5-Chloro | ~93 |
| m-Chlorotoluene | 110 | 7 | 5-Chloro | ~94 |
| 1,2,4-Trichlorobenzene | 110 | 7 | 5-Chloro | ~93 |
Data adapted from patent literature; actual yields may vary.[5]
Protocol 2: Synthesis of 3-Chlorosalicylic Acid via an Indirect Route
Direct synthesis of 3-chlorosalicylic acid with high selectivity is challenging. An indirect method involves the use of a directing group to favor chlorination at the 3-position, followed by the removal of the directing group. One reported method involves the chlorination of 5-sulfosalicylic acid followed by desulfonation.[1][2]
Materials:
-
5-Sulfosalicylic acid
-
Chlorine gas or another chlorinating agent
-
Glacial acetic acid
-
Apparatus for passing superheated steam
Procedure:
-
Dissolve 5-sulfosalicylic acid in glacial acetic acid.
-
Pass chlorine gas through the solution at a controlled temperature (e.g., 0-5°C).
-
After the chlorination is complete, isolate the 3-chloro-5-sulfosalicylic acid intermediate.
-
Perform desulfonation by passing superheated steam through the intermediate at a high temperature (160-170°C).
-
The 3-chlorosalicylic acid will distill with the steam and can be collected and purified.
Visualizations
Signaling Pathway: Directing Effects in Salicylic Acid Chlorination
Caption: Directing effects of functional groups on salicylic acid.
Experimental Workflow: General Procedure for Regioselective Chlorination
Caption: A generalized experimental workflow for chlorination.
Logical Relationship: Troubleshooting Poor Regioselectivity
Caption: Decision-making process for troubleshooting regioselectivity.
References
- 1. ias.ac.in [ias.ac.in]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. WO2015075087A1 - Process for selective chlorination of salicylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of 5-Chlorosalicylic Acid in Reactions
For researchers, scientists, and drug development professionals, the poor solubility of 5-Chlorosalicylic Acid (5-CSA) can present a significant hurdle in various chemical reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an off-white to cream-colored crystalline powder.[1][2] It exhibits low solubility in water, approximately 1 g/L at 20°C.[1][3] Its solubility in organic solvents varies, with high solubility in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), and moderate to low solubility in other common lab solvents like acetone, ethyl acetate, and acetonitrile.[4]
Q2: How does pH affect the aqueous solubility of this compound?
As a carboxylic acid with a pKa of approximately 2.63, the aqueous solubility of 5-CSA is highly dependent on pH.[1] In acidic solutions (pH < 2.63), it exists predominantly in its less soluble, protonated form. As the pH increases above its pKa, 5-CSA deprotonates to form the much more soluble 5-chlorosalicylate anion. Therefore, increasing the pH of the aqueous reaction medium by adding a base can significantly enhance its solubility.
Q3: What are the most common strategies to overcome the poor solubility of this compound in a reaction?
The primary strategies to address the poor solubility of 5-CSA include:
-
Solvent Selection: Choosing a solvent in which 5-CSA is more soluble.
-
pH Adjustment: Increasing the pH of aqueous solutions to form the more soluble carboxylate salt.
-
Use of Co-solvents: Adding a good solvent for 5-CSA to a solvent in which it is poorly soluble.
-
Temperature Increase: Heating the reaction mixture can increase the solubility of 5-CSA.
-
Salt Formation: Converting 5-CSA to a more soluble salt form prior to the reaction.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen reaction solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor solubility.
Data on Solvent Selection
The following table provides a qualitative and semi-quantitative overview of 5-CSA solubility in various solvents to aid in solvent selection.
| Solvent | Qualitative Solubility | Quantitative Data |
| Water | Low | 1 g/L (20°C)[1][3] |
| Methanol | High[4] | Soluble[5] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble (a 10mM solution is readily prepared)[5] |
| Tetrahydrofuran (THF) | Soluble | 1.0 g of chlorosalicylic acid was dissolved in 20 ml of THF[6] |
| Acetone | Medium[4] | - |
| Benzene Chloride | Medium[4] | - |
| Ethyl Acetate | Medium-Low[4] | - |
| Acetonitrile | Low[4] | - |
Issue 2: Low yield in esterification or amidation reactions due to poor solubility of this compound.
When the solubility of 5-CSA is the limiting factor for a reaction, even if it eventually proceeds, the reaction rate can be slow, leading to incomplete conversion and low yields. In such cases, forming a more soluble intermediate or using a solubilizing agent can be effective.
Logical Approach to Improving Reaction Yield
Caption: Strategy for improving reaction yield.
Detailed Experimental Protocols
Protocol 1: Esterification of this compound via In Situ Salt Formation
This protocol describes the esterification of 5-CSA with ethyl iodide, where the solubility is enhanced by converting the carboxylic acid to its more soluble carboxylate salt in situ using a base.
Materials:
-
This compound (5-CSA)
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl Iodide (EtI)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes. The 5-CSA should dissolve upon forming its potassium salt.
-
Add ethyl iodide (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-chlorosalicylate.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Amide Coupling of this compound Using a Co-solvent System
This protocol details an amide coupling reaction where a co-solvent is used to ensure the solubility of 5-CSA.
Materials:
-
This compound (5-CSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1 equivalent) in DCM.
-
Add a minimal amount of DMF dropwise until the 5-CSA is fully dissolved.
-
To this solution, add benzylamine (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Dilute the reaction mixture with DCM and wash with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by recrystallization or silica gel column chromatography.
References
- 1. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]
- 2. This compound [himedialabs.com]
- 3. This compound 321-14-2, Information for this compound 321-14-2, Suppliers of China this compound 321-14-2 [chemnet.com]
- 4. Buy this compound | 321-14-2 [smolecule.com]
- 5. labsolu.ca [labsolu.ca]
- 6. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Chlorosalicylic Acid and Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5-Chlorosalicylic Acid and its parent compound, Salicylic (B10762653) Acid. By presenting quantitative data from experimental studies, detailing methodologies, and visualizing key pathways, this document aims to be a valuable resource for researchers in pharmacology, medicinal chemistry, and drug discovery.
Introduction
Salicylic acid, a well-known beta-hydroxy acid, has long been recognized for its diverse therapeutic effects, including anti-inflammatory, analgesic, antipyretic, and keratolytic properties. Its mechanisms of action are multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as NF-κB.
This compound is a halogenated derivative of salicylic acid. The introduction of a chlorine atom at the 5-position of the benzene (B151609) ring can significantly alter the physicochemical properties of the molecule, potentially influencing its biological activity. This guide explores the comparative efficacy of these two compounds in key therapeutic areas.
Comparative Biological Activity: Quantitative Data
The following tables summarize the available quantitative data comparing the biological activities of this compound and Salicylic Acid. It is important to note that direct comparative studies for all activities are limited, and some data is collated from different studies, which should be taken into consideration when interpreting the results.
Anti-inflammatory Activity
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| Salicylic Acid | COX-2 Expression Inhibition | Human Foreskin Fibroblasts | ~5 µM | [1] |
| Salicylic Acid | COX-2 Dependent PGE2 Synthesis | RAW 264.7 Macrophages | >100 µM | [2] |
| N-(5-chlorosalicyloyl) phenethylamine (B48288) (a 5-CSA derivative) | NF-κB Luciferase Reporter Assay | HCT116 cells | 15 µM | [3] |
Note: A direct IC50 value for Salicylic Acid in the same NF-κB luciferase reporter assay was not available in the cited study, making a direct quantitative comparison challenging. However, the study suggests that chlorination at the 5-position enhances NF-κB inhibitory activity.
Antimicrobial Activity
| Compound | Activity | Organism(s) | Result | Reference |
| Salicylic Acid | Antibacterial | Gram-positive & Gram-negative bacteria | Slightly more effective than this compound | |
| This compound | Antibacterial | Gram-positive & Gram-negative bacteria | Slightly less effective than salicylic acid |
Note: This is a qualitative comparison from a study that evaluated the antibacterial reactivity of salicylic acid and its derivatives on viscose fabric. Specific MIC values were not provided in the abstract.
Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Salicylic Acid | B16F10 (Melanoma) | Cell Viability Assay | ~5 mM | [4] |
Note: Direct comparative IC50 values for this compound against the same cancer cell lines were not found in the searched literature.
Key Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling
Salicylic acid and its derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression. Additionally, salicylic acid can suppress the expression of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.
Caption: Inhibition of NF-κB and COX-2 Pathways by Salicylates.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.
Materials:
-
HCT116 cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
Test compounds (this compound, Salicylic Acid)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture HCT116 cells in appropriate medium. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: After 24 hours of transfection, seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
COX-2 Inhibition Assay (Cell-based)
Objective: To determine the inhibitory effect of a compound on COX-2 activity in intact cells.
Materials:
-
Human Foreskin Fibroblasts (HFF) or RAW 264.7 macrophages
-
Cell culture medium
-
Test compounds
-
Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) to induce COX-2 expression
-
Arachidonic acid (substrate)
-
PGE2 ELISA kit
Procedure:
-
Cell Culture and Seeding: Culture the cells in appropriate medium and seed them into multi-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle control.
-
COX-2 Induction: Co-incubate the cells with a COX-2 inducer like PMA or LPS for a specified duration (e.g., 24 hours).
-
Substrate Addition: Add exogenous arachidonic acid to the cell culture medium.
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of Prostaglandin (B15479496) E2 (PGE2) in the supernatant using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of PGE2 synthesis inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Caption: Workflow for Cell-Based COX-2 Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare Compound Dilutions: Prepare a serial two-fold dilution of each test compound in MHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
MTT Assay for Anticancer Activity
Objective: To assess the cytotoxic effect of a compound on cancer cells and determine its IC50 value.
Materials:
-
Cancer cell line (e.g., B16F10 melanoma)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Discussion and Future Directions
The available data suggests that the introduction of a chlorine atom at the 5-position of salicylic acid can modulate its biological activity. The enhanced NF-κB inhibitory potential of a this compound derivative is a promising finding for the development of more potent anti-inflammatory agents. However, the slightly reduced antibacterial activity compared to salicylic acid indicates that the structural modification does not uniformly enhance all biological effects.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of this compound and Salicylic Acid across a range of biological assays, particularly for anticancer activity. Future research should focus on conducting such direct comparisons to provide a clearer understanding of the structure-activity relationship. Investigating the effects of these compounds on a wider panel of cancer cell lines and exploring their mechanisms of action in more detail will be crucial for evaluating their therapeutic potential. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of this compound.
References
- 1. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylsalicylic acid and salicylic acid present anticancer properties against melanoma by promoting nitric oxide-dependent endoplasmic reticulum stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-Chlorosalicylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various 5-Chlorosalicylic Acid derivatives across different therapeutic areas, including anti-inflammatory, anticancer, and antibacterial applications. The information presented is supported by experimental data to aid in research and development decisions.
Anti-inflammatory Activity: NF-κB Inhibition
A study focused on developing potent NF-κB inhibitors from salicylic (B10762653) acid identified several N-acyl derivatives of 5-chlorosalicylamide (B1209129) with significant activity. The inhibition of NF-κB, a key transcription factor in inflammation, was evaluated using a luciferase reporter assay in HCT116 cells.
Table 1: Inhibitory Concentration (IC50) of this compound Derivatives on NF-κB Activity
| Compound | Derivative Name | IC50 (µM) |
| 5-CSPA | N-(5-chlorosalicyloyl)phenethylamine | 15[1] |
| 5-CSPPA | N-(5-chlorosalicyloyl)3-phenylpropylamine | 17[1] |
| 5-CSHPA | N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine | 91[1] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
HCT116 cells are transfected with a luciferase gene under the control of an NF-κB response element. The cells are then treated with the this compound derivatives at various concentrations for a specified period. Subsequently, the cells are stimulated with a pro-inflammatory agent like TNF-α to activate the NF-κB pathway. The luciferase activity is then measured using a luminometer. The IC50 value, the concentration of the derivative that inhibits 50% of the luciferase activity, is calculated to determine the inhibitory potency of the compound.
NF-κB Signaling Pathway Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound derivatives.
References
A Comparative Guide to the Synthetic Methods of 5-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Chlorosalicylic acid is a crucial intermediate in the pharmaceutical and agrochemical industries, valued for its role in the synthesis of a wide range of products, including anti-inflammatory drugs and herbicides.[1] Its efficient and high-purity synthesis is therefore a subject of significant interest. This guide provides a detailed comparison of a traditional synthetic method for this compound with a novel, improved approach, supported by experimental data to inform researchers and professionals in their selection of the most suitable method.
Traditional Synthesis: Direct Chlorination of Salicylic (B10762653) Acid
The most established method for synthesizing this compound is the direct chlorination of salicylic acid.[2][3][4] This process typically involves dissolving salicylic acid in a chlorinated solvent and bubbling chlorine gas through the solution at an elevated temperature.
Experimental Protocol: Traditional Direct Chlorination
-
Dissolution: Salicylic acid is dissolved in a solvent such as chlorobenzene, dichlorobenzene, or trichlorobenzene.[2]
-
Heating: The solution is heated to a temperature ranging from 100°C to 150°C.[2]
-
Chlorination: Chlorine gas is introduced into the heated solution. The rate and duration of chlorine gas addition are critical parameters that can influence the product distribution and yield.[3][4]
-
Crystallization and Filtration: After the reaction is complete, the mixture is cooled to induce crystallization of the this compound. The solid product is then separated by filtration.
-
Purification: The crude product may be further purified by recrystallization from a suitable solvent to achieve the desired purity.
dot
Novel Synthetic Method: An Improved Chlorination Process
Recent advancements have led to an improved synthetic method that addresses some of the limitations of the traditional approach, such as the formation of impurities and environmental concerns related to solvent waste. This novel method focuses on optimizing reaction conditions and incorporating a more efficient purification and solvent recovery step.[5][6]
Experimental Protocol: Improved Chlorination Process
-
Dehydration: Salicylic acid and an organic solvent (e.g., chlorobenzene) are added to a reaction vessel and heated to 80-130°C to remove residual water, ensuring the water content is below 0.03%.[5]
-
Controlled Chlorination: The reaction mixture is cooled to 100-110°C, and chlorine gas is introduced. The amount of chlorine is carefully controlled to be at least 90% of the theoretical molar amount.[5]
-
Cooling and Filtration: The reaction mixture is then cooled to 30-50°C to allow for the crystallization of the product, which is subsequently collected by suction filtration.[5]
-
Solvent Refinement and Recovery: The filter cake is refined with an organic solvent.[5] The used solvent can be treated with a basic substance, such as sodium carbonate or bicarbonate, to neutralize acidic impurities, allowing for its direct reuse without distillation.[6]
dot
Performance Comparison
The following table summarizes the key performance indicators for both the traditional and the novel synthetic methods for this compound.
| Parameter | Traditional Method | Novel Method |
| Yield | Generally good, but can be variable depending on conditions. A patent from 1957 reports yields of 93-94%.[2] | Consistently high, with a focus on minimizing by-products. |
| Purity | Can be lower due to the formation of isomeric and polychlorinated by-products, often requiring extensive purification. | Higher purity is achieved due to controlled reaction conditions and reduced by-product formation. The product contains only a small amount of unreacted salicylic acid.[5] |
| Reaction Temperature | 100-150°C[2] | Dehydration at 80-130°C, followed by chlorination at 100-110°C.[5] |
| Key Reagents | Salicylic acid, chlorine gas, chlorinated solvents.[2] | Salicylic acid, chlorine gas, organic solvents (e.g., chlorobenzene, o-dichlorobenzene, DMF, toluene).[5] |
| Solvent Recovery | Typically requires distillation, which is energy-intensive. | Simple neutralization with a base allows for direct reuse of the solvent without distillation.[6] |
| Environmental Impact | Higher due to potential for solvent loss and energy consumption during purification. | Lower due to efficient solvent recycling and reduced waste generation. The process is designed to not produce wastewater.[5] |
Conclusion
The novel synthetic method for this compound offers significant advantages over the traditional approach. By carefully controlling reaction parameters such as water content and the stoichiometry of chlorine, this improved method leads to a product with higher purity and minimizes the formation of undesirable by-products. Furthermore, the innovative solvent recovery process not only makes the synthesis more environmentally friendly but also improves the overall cost-effectiveness by reducing energy consumption and solvent waste. For researchers and drug development professionals seeking a reliable, efficient, and sustainable method for the synthesis of this compound, the novel approach presents a compelling alternative to traditional methods.
References
- 1. nbinno.com [nbinno.com]
- 2. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. ias.ac.in [ias.ac.in]
- 5. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 6. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]
A Spectroscopic Showdown: Differentiating Isomers of 5-Chlorosalicylic Acid
In the realm of pharmaceutical development and chemical synthesis, the precise identification of molecular isomers is paramount. The positional variance of a single functional group can dramatically alter a compound's biological activity and chemical properties. This guide provides a comprehensive spectroscopic comparison of 5-Chlorosalicylic Acid and its isomers, offering a clear framework for their unambiguous identification using data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
The isomers under examination—3-Chlorosalicylic Acid, 4-Chlorosalicylic Acid, and this compound—all share the same molecular formula (C₇H₅ClO₃) and weight (172.57 g/mol ).[1][2][3] However, the substitution pattern of the chlorine atom on the salicylic (B10762653) acid backbone creates distinct electronic environments, resulting in unique spectral fingerprints for each molecule.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data gathered for each isomer, providing a quantitative basis for their differentiation.
¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts of the aromatic protons are particularly informative, as they are directly influenced by the shielding and deshielding effects of the adjacent chloro, hydroxyl, and carboxylic acid groups.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Solvent | H3 | H4 | H5 | H6 |
| 3-Chlorosalicylic Acid | CDCl₃ | - | ~7.37 (dd) | ~7.02 (dd) | ~6.96 (dd) |
| 4-Chlorosalicylic Acid | DMSO-d₆ | ~7.8 (d) | - | ~6.9 (dd) | ~7.7 (d) |
| This compound | DMSO-d₆ | ~7.8 (d) | ~7.4 (dd) | - | ~6.9 (d) |
Data is compiled from various sources and may be subject to slight variations based on experimental conditions.[4][5]
Infrared (IR) Spectroscopy Data
IR spectroscopy provides insights into the vibrational modes of the functional groups within the molecules. While all isomers will exhibit characteristic peaks for the O-H, C=O, and C-Cl bonds, the precise wavenumbers can shift based on the intramolecular environment.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 3-Chlorosalicylic Acid | 4-Chlorosalicylic Acid | This compound |
| O-H (Carboxylic Acid) | 3100-2300 (broad) | 3100-2400 (broad) | 3100-2400 (broad) |
| C=O (Carbonyl) | ~1630 | ~1684 | ~1680 |
| C=C (Aromatic) | ~1590, 1564 | ~1594 | ~1595 |
| C-O | ~1223, 1192 | ~1278, 1188 | ~1270, 1180 |
Data is indicative and sourced from publicly available spectral databases.[2][5][6][7]
Mass Spectrometry (MS) Data
Mass spectrometry reveals the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns. While all three isomers have the same molecular ion peak, the relative abundances of their fragment ions can differ, providing clues to their structure.
Table 3: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 3-Chlorosalicylic Acid | 172/174 | 154/156 ([M-H₂O]⁺), 126/128 ([M-CO₂H]⁺) |
| 4-Chlorosalicylic Acid | 172/174 | 154/156 ([M-H₂O]⁺), 126/128 ([M-CO₂H]⁺) |
| This compound | 172/174 | 154/156 ([M-H₂O]⁺), 126/128 ([M-CO₂H]⁺) |
The presence of chlorine results in characteristic isotopic patterns (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns can be influenced by the ionization method.[2][8][9][10]
UV-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy measures the electronic transitions within the molecule. The position of the chlorine atom affects the extent of conjugation and the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax).
Table 4: UV-Vis Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) |
| 3-Chlorosalicylic Acid | Ethanol | ~310 |
| 4-Chlorosalicylic Acid | Ethanol | ~300 |
| This compound | Methanol (B129727) | ~313 |
Data is compiled from various sources and may vary depending on the solvent and pH.[1][11]
Experimental Workflow and Methodologies
The following diagram and protocols outline the general workflow and detailed methodologies for the spectroscopic analysis of this compound isomers.
Caption: General workflow for the spectroscopic comparison and identification of chlorosalicylic acid isomers.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [12][13]
-
Sample Preparation: Dissolve approximately 5-10 mg of the chlorosalicylic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-14 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts (δ) relative to a reference standard (e.g., TMS).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy [12]
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained. Place the mixture into a pellet die and apply pressure to form a transparent pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Analyze the spectrum to identify the characteristic absorption bands corresponding to the various functional groups.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy [14]
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the prepared solution and another with the pure solvent (as a reference). Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
4. Mass Spectrometry (MS) [12][15]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Mass Analysis: Scan a range of mass-to-charge (m/z) values to detect the molecular ion and its fragment ions.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known patterns to aid in structural elucidation. The isotopic distribution for chlorine-containing fragments should be examined.
References
- 1. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorosalicylic acid | C7H5ClO3 | CID 74585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 4-Chlorosalicylic acid(5106-98-9) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 4-Chlorosalicylic acid(5106-98-9) IR Spectrum [m.chemicalbook.com]
- 7. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 8. 3-Chlorosalicylic acid [webbook.nist.gov]
- 9. mzCloud – 5 Chlorosalicylic acid [mzcloud.org]
- 10. 4-Chlorosalicylic acid | C7H5ClO3 | CID 78782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. UV/Vis+ Photochemistry Database [science-softcon.de]
- 12. benchchem.com [benchchem.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the Biological Activity of 5-Chlorosalicylic Acid and Other Halogenated Salicylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 5-Chlorosalicylic Acid and other halogenated salicylic (B10762653) acids, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. The information presented is based on available experimental data to facilitate further research and drug development.
Executive Summary
Halogenation of salicylic acid has been shown to modulate its biological activities. This guide synthesizes available data on this compound and compares it with other halogenated derivatives, including 5-Bromosalicylic Acid, 5-Iodosalicylic Acid, and 3,5-Dichlorosalicylic Acid. While direct comparative studies across all activities are limited, this document compiles existing quantitative and qualitative data to provide a comprehensive overview.
Data Presentation
Anti-inflammatory Activity
| Compound Derivative | Assay | Target | IC50 | Reference |
| N-(5-chlorosalicyloyl)phenethylamine | NF-κB Luciferase Reporter Assay | NF-κB | 15 µM | [1] |
Antimicrobial Activity
A study comparing the antibacterial reactivity of several salicylic acid derivatives provided a qualitative ranking. Quantitative Minimum Inhibitory Concentration (MIC) values for salicylic acid are available, offering a baseline for comparison.
Qualitative Comparison of Antibacterial Reactivity [2]
5-Bromosalicylic Acid > Salicylic Acid > this compound > 4-Chlorosalicylic Acid
Minimum Inhibitory Concentration (MIC) of Salicylic Acid
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 250-500 | [3] |
| Pseudomonas aeruginosa | 500 | [3] |
| Enterococcus faecalis | >1000 | [3] |
| Staphylococcus aureus | 500 | [3] |
Note: Lower MIC values indicate greater antimicrobial activity.
Anticancer Activity
Comprehensive comparative studies on the anticancer activity of these specific halogenated salicylic acids are limited. However, research on related halogenated compounds and derivatives of this compound demonstrates their potential as anticancer agents.
| Compound Derivative | Cell Line | Assay | EC50 | Reference |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon Carcinoma) | Cell Growth Inhibition | 7.1 ± 0.6 µM | [4] |
Experimental Protocols
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the inhibition of the NF-κB signaling pathway, a key target in inflammation.
-
Cell Culture and Transfection: Human cell lines (e.g., HEK293T or RAW 264.7) are cultured and transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Transfected cells are pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified duration (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the test compound compared to the stimulated control is used to determine the inhibitory activity and calculate the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of a substance that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the halogenated salicylic acids for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mandatory Visualization
Caption: NF-κB Signaling Pathway Inhibition by a this compound (5-CSA) Derivative.
Caption: Experimental Workflow for Apoptosis Detection using Annexin V/PI Staining.
Caption: General Workflow for Screening the Biological Activities of Halogenated Salicylic Acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Chlorosalicylic Acid and its Bromo-Analogue for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the nuanced differences between halogenated analogues of bioactive molecules can significantly impact their efficacy and application. This guide provides a detailed comparative study of 5-Chlorosalicylic Acid and its bromo-analogue, 5-Bromosalicylic Acid. By examining their physicochemical properties, synthesis methodologies, and performance in biological applications, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed for informed decision-making.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a chlorine atom with a bromine atom at the 5-position of the salicylic (B10762653) acid backbone brings about subtle yet important changes in the molecule's physical and chemical characteristics. These differences, summarized in the table below, can influence factors such as solubility, reactivity, and bioavailability.
| Property | This compound | 5-Bromosalicylic Acid |
| Molecular Formula | C₇H₅ClO₃[1] | C₇H₅BrO₃[2] |
| Molecular Weight | 172.57 g/mol [1] | 217.02 g/mol [2] |
| Appearance | Off-white to cream powder[3] | White to off-white crystalline solid |
| Melting Point | 172-174 °C | 165-168 °C |
| Solubility | Soluble in hot water, ethanol, and ether. | Soluble in polar solvents like water and alcohols.[4] |
| pKa | 2.73 | 2.69 |
Synthesis and Production: A Comparative Overview
Both this compound and 5-Bromosalicylic Acid are primarily synthesized through the electrophilic halogenation of salicylic acid. The choice of halogenating agent and reaction conditions can influence the yield and purity of the final product.
| Synthesis Method | Product | Reagents | Solvent | Reported Yield |
| Direct Chlorination | This compound | Chlorine gas | Chlorobenzene (B131634) | 93.5%[5] |
| Halogenation with N-Halosuccinimide | This compound | N-Chlorosuccinimide, Sulfuric acid | Acetonitrile | 92%[6] |
| Direct Bromination | 5-Bromosalicylic Acid | Tetrapropylammonium nonabromide | Dichloromethane | 95%[7] |
Experimental Protocol: Synthesis of this compound via Direct Chlorination
This protocol is adapted from a patented industrial synthesis method.[5][8]
Materials:
-
Salicylic Acid
-
Chlorobenzene (solvent)
-
Chlorine gas
-
Reaction vessel with a stirrer, gas inlet, and condenser
Procedure:
-
In a suitable reaction vessel, dissolve salicylic acid in chlorobenzene. The concentration will depend on the scale of the reaction.
-
Heat the solution to a temperature between 100°C and 150°C.
-
Slowly bubble chlorine gas through the heated solution while stirring continuously. The rate of chlorine addition should be controlled to maintain the desired reaction temperature and to ensure efficient reaction.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.
-
The this compound product will precipitate out of the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., chlorobenzene or a non-polar solvent like hexane) to remove any residual impurities.
-
Dry the purified this compound under vacuum.
Performance in Pharmaceutical Applications
Antibacterial Activity: Bromo-Analogue Shows Superiority
A direct comparative study on the antibacterial properties of this compound and 5-Bromosalicylic Acid against various bacterial strains has demonstrated a clear trend in their efficacy.
| Compound | Antibacterial Reactivity Ranking |
| 5-Bromosalicylic Acid | 1st (Most Active) |
| Salicylic Acid | 2nd |
| This compound | 3rd |
Data sourced from a study on antibacterial agents for viscose fabric.
The results indicate that 5-Bromosalicylic Acid exhibits the highest antibacterial activity, surpassing both the parent salicylic acid and its chloro-analogue. This suggests that the nature of the halogen atom significantly influences the compound's ability to inhibit bacterial growth.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound and 5-Bromosalicylic Acid
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and 5-Bromosalicylic Acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Anti-inflammatory Activity: A Look into Signaling Pathways
Derivatives of this compound have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway leads to a reduction in the production of inflammatory mediators.
Performance in Agrochemical Applications
Salicylic acid and its derivatives are known to play a role in plant defense mechanisms, acting as signaling molecules to induce systemic acquired resistance (SAR) against a broad spectrum of pathogens. Halogenated salicylic acids have been investigated for their potential as more potent and stable inducers of plant immunity and as fungicides.
While specific comparative data on the agrochemical performance of this compound versus 5-Bromosalicylic Acid is limited in publicly available literature, the general principles of their application are similar. They can be formulated as sprays or soil drenches to protect crops from fungal and bacterial diseases. Their efficacy will depend on factors such as the target pathogen, crop species, and environmental conditions. Given the superior antibacterial activity of the bromo-analogue in pharmaceutical contexts, it is a compelling candidate for further investigation in agrochemical applications.
Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol can be used to assess the direct fungicidal activity of the compounds against plant pathogenic fungi.
Materials:
-
This compound and 5-Bromosalicylic Acid
-
Fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Cork borer
Procedure:
-
Prepare PDA medium and amend it with different concentrations of this compound and 5-Bromosalicylic Acid. The compounds should be dissolved in a minimal amount of a suitable solvent before being added to the molten agar.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the test fungus, cut a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (both amended and control plates without the compounds).
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration of the compounds compared to the control.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and its bromo-analogue. While both compounds share a common structural backbone and similar synthetic routes, the substitution of chlorine with bromine leads to notable differences in their physicochemical properties and biological activities. The superior antibacterial performance of 5-Bromosalicylic Acid suggests its potential for further development in both pharmaceutical and agrochemical applications. However, a lack of direct comparative data in anti-inflammatory and agrochemical assays underscores the need for further research to fully elucidate the performance advantages of each analogue. The provided experimental protocols offer a starting point for researchers to conduct such comparative studies and unlock the full potential of these halogenated salicylic acids.
References
- 1. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [himedialabs.com]
- 4. 5-Bromosalicylic acid | 89-55-4 [chemicalbook.com]
- 5. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 6. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 9. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages | Semantic Scholar [semanticscholar.org]
In-Vitro Evaluation of 5-Chlorosalicylic Acid's Antimicrobial Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial properties of 5-Chlorosalicylic Acid (5-CSA). Due to a lack of publicly available data on the specific minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of 5-CSA against key microbial pathogens, this document focuses on providing a framework for evaluation, including detailed experimental protocols and a comparison with standard antimicrobial agents. The information presented is intended to guide researchers in their in-vitro assessment of this compound.
Introduction to this compound
This compound is a derivative of salicylic (B10762653) acid, a well-known compound with anti-inflammatory and keratolytic properties. While salicylic acid itself exhibits some antimicrobial activity, the addition of a chlorine atom to the benzene (B151609) ring can modulate its physicochemical and biological properties, including its antimicrobial potential. This guide explores the available information on the antimicrobial effects of 5-CSA and provides the necessary protocols for its systematic in-vitro evaluation.
Comparative Antimicrobial Activity
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| This compound | Data not available | Data not available |
| Ciprofloxacin (Control) | 0.004 - 0.015 | 0.12 - 1 |
| Vancomycin (Control) | Resistant | 0.5 - 2 |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans |
| This compound | Data not available |
| Fluconazole (Control) | 0.25 - 2 |
Experimental Protocols
To ensure reproducibility and standardization, the following detailed protocols for determining the antimicrobial activity of this compound are provided.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.
Materials:
-
This compound (5-CSA) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control (growth medium with inoculum)
-
Negative control (growth medium only)
-
Solvent control (growth medium with inoculum and the maximum concentration of the solvent used)
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the 5-CSA stock solution in the appropriate growth medium across the wells of a 96-well plate.
-
Inoculation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading: The MIC is determined as the lowest concentration of 5-CSA at which there is no visible turbidity.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Reading: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Potential Mechanism of Action
While the precise antimicrobial mechanism of this compound has not been fully elucidated, it is hypothesized to share similarities with salicylic acid. The proposed mechanism involves the disruption of the microbial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death.
Caption: Proposed mechanism of antimicrobial action for a salicylic acid derivative.
Conclusion
This compound presents an interesting candidate for antimicrobial research. However, a comprehensive in-vitro evaluation is necessary to determine its spectrum of activity and potency. The experimental protocols and comparative framework provided in this guide are intended to facilitate such investigations. Further studies are warranted to elucidate the specific molecular targets and mechanisms of action of 5-CSA, which will be crucial for its potential development as a novel antimicrobial agent. Researchers are encouraged to utilize the methodologies outlined herein to generate the much-needed quantitative data for this compound.
A Comparative Analysis of the Anti-inflammatory Activities of 5-Chlorosalicylic Acid and Aspirin
In the landscape of anti-inflammatory agents, aspirin (B1665792) (acetylsalicylic acid) has long been a benchmark compound. This guide provides a detailed comparison of the anti-inflammatory properties of 5-Chlorosalicylic Acid and aspirin, tailored for researchers, scientists, and drug development professionals. While extensive data is available for aspirin, directly comparative quantitative data for this compound is limited in the readily accessible scientific literature. This guide compiles the available experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview.
Executive Summary
Aspirin, a non-steroidal anti-inflammatory drug (NSAID), exerts its primary anti-inflammatory effect through the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[1][2] Available, though limited, research suggests that this compound, a derivative of salicylic (B10762653) acid, also possesses anti-inflammatory properties. A 1978 study by Sofia et al. directly compared the "antiphlogistic" (anti-inflammatory) activity of this compound and aspirin in various rat paw edema models and concluded that based on its activity profile, it most closely resembles acetylsalicylic acid. However, specific quantitative data from this head-to-head comparison is not widely available in current literature databases.
This guide presents the available quantitative data for both compounds, details the experimental methodologies for key anti-inflammatory assays, and provides diagrams of the pertinent signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Data Presentation
The following tables summarize the available quantitative data for the anti-inflammatory activity of aspirin. Corresponding data for this compound from direct comparative studies is largely unavailable in the searched resources and is indicated as such.
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | ED₅₀ | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Sofia et al., 1978 |
| Aspirin | 100 mg/kg | p.o. | 6 hours | ~47.2% | >555 µmol/kg (i.p., 180 min) | [3] |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Enzyme | IC₅₀ (µM) | Cell Type/System | Reference |
| This compound | COX-1 | Data not available | Data not available | |
| COX-2 | Data not available | Data not available | ||
| Aspirin | COX-1 | 3.57 | Human Articular Chondrocytes | [1] |
| COX-2 | 29.3 | Human Articular Chondrocytes | [1] | |
| COX-1 | 1.3 ± 0.5 | Washed Human Platelets | [4] |
Table 3: Effect on Pro-inflammatory Cytokine Release
| Compound | Cytokine | Cell Type/System | Effect | Reference |
| This compound | TNF-α | Data not available | Data not available | |
| IL-6 | Data not available | Data not available | ||
| Aspirin | TNF-α | Human Monocytes/Macrophages | Inhibition of LPS-induced release | [5] |
| IL-6 | Patients with Chronic Stable Angina | 37% reduction in plasma levels | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly assigned to control and treatment groups.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound (this compound or aspirin) or vehicle (for the control group) is administered, typically orally (p.o.) or intraperitoneally (i.p.), at desired doses.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using the plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume of the control group and V_t is the average increase in paw volume of the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Assay Principle: The assay measures the peroxidase activity of COX. In the presence of arachidonic acid, COX converts it to prostaglandin (B15479496) G₂ (PGG₂), which is then reduced to PGH₂. This peroxidase activity can be monitored colorimetrically by observing the oxidation of a chromogenic substrate.
-
Procedure: a. The test compound (this compound or aspirin) at various concentrations is pre-incubated with the COX enzyme in a reaction buffer. b. The reaction is initiated by the addition of arachidonic acid. c. The rate of the reaction is monitored by measuring the absorbance of the oxidized chromogenic substrate at a specific wavelength.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytokine Release Assay in Lipopolysaccharide (LPS)-Stimulated Human Monocytes
This in vitro assay evaluates the effect of a compound on the production of pro-inflammatory cytokines.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are further purified. The cells are cultured in a suitable medium.
-
Stimulation: The cultured monocytes are pre-treated with various concentrations of the test compound (this compound or aspirin) for a specific period.
-
Induction of Cytokine Release: The cells are then stimulated with lipopolysaccharide (LPS), a potent inducer of pro-inflammatory cytokine production.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of cytokine release by the test compound is calculated relative to the LPS-stimulated control group.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Simplified schematic of the Cyclooxygenase (COX) pathway and the inhibitory action of aspirin.
Caption: Overview of the NF-κB signaling pathway, a target for the anti-inflammatory effects of aspirin.
Caption: General experimental workflow for comparing anti-inflammatory agents.
Conclusion
Aspirin is a well-characterized anti-inflammatory agent with a clear mechanism of action primarily involving COX inhibition. The available evidence suggests that this compound also possesses anti-inflammatory properties, with a mode of action that may be similar to aspirin. However, a significant gap exists in the publicly available literature regarding direct, quantitative comparisons of the potency and efficacy of these two compounds across various anti-inflammatory assays. The data presented for aspirin in this guide serves as a valuable benchmark for future studies. To provide a definitive comparison, further head-to-head experimental investigations are required to generate robust, quantitative data for this compound's anti-inflammatory activity, including its effects on COX enzymes and cytokine production. Such studies would be invaluable for the rational design and development of new anti-inflammatory therapeutics.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
A Comparative Analysis of Platelet Aggregation Inhibition: 5-Chlorosalicylic Acid Versus Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of 5-Chlorosalicylic Acid (5-CSA) and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs)—aspirin (B1665792), ibuprofen (B1674241), and diclofenac (B195802)—in inhibiting platelet aggregation. The information presented is supported by experimental data from peer-reviewed scientific literature, intended to inform research and development in the fields of pharmacology and thrombosis.
Executive Summary
NSAIDs are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties, primarily exerted through the inhibition of cyclooxygenase (COX) enzymes. A key pharmacological effect of many NSAIDs is the inhibition of platelet aggregation, a critical process in hemostasis and thrombosis. This is mainly achieved by blocking the COX-1 enzyme in platelets, which is responsible for the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[1] This guide focuses on the comparative antiplatelet activity of this compound, a metabolite of the anti-inflammatory drug meseclazone, against established NSAIDs.
Quantitative Comparison of Anti-Platelet Aggregation Activity
The following table summarizes the available quantitative data on the inhibition of platelet aggregation by this compound and other selected NSAIDs. The data, primarily presented as IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%), are derived from in vitro studies using agonists like collagen and arachidonic acid to induce platelet aggregation.
| Drug | Agonist | IC50 Value | Species | Source |
| 5-Aminosalicylic Acid * | Thrombin | Significant inhibition at ≥1 µM | Human | [2] |
| Aspirin | Collagen | ~300 µM | Human | [1] |
| Ibuprofen | Arachidonic Acid | 0.5 ± 0.11 µM | Human | [3] |
| Diclofenac | Adrenaline | Inhibition observed (mildest vs. ketoprofen (B1673614)/ketorolac) | Human | [4] |
*Note: Data for 5-Aminosalicylic Acid is presented as a surrogate for this compound due to the limited availability of specific IC50 values for 5-CSA. While structurally related, their potencies may differ. Diclofenac showed the least potent inhibition of adrenaline-induced platelet aggregation when compared to ketoprofen and ketorolac (B1673617), though a specific IC50 value for collagen or ADP-induced aggregation was not available in the reviewed literature.[4]
Mechanism of Action: Signaling Pathways in Platelet Aggregation
The primary mechanism by which these NSAIDs inhibit platelet aggregation is through the blockade of the cyclooxygenase-1 (COX-1) enzyme within platelets. This enzymatic inhibition prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for thromboxane A2 (TXA2). TXA2 is a powerful signaling molecule that, upon binding to its receptor on the platelet surface, initiates a cascade of intracellular events leading to platelet activation, degranulation, and aggregation.
Experimental Protocols
The primary method for assessing platelet aggregation in the cited studies is Light Transmission Aggregometry (LTA) . This technique is considered the gold standard for in vitro platelet function testing.
Light Transmission Aggregometry (LTA) Protocol
1. Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through and reach a detector.
2. Sample Preparation:
-
Whole blood is collected from subjects who have abstained from NSAID consumption for at least 14 days.
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200g for 10 minutes) to pellet the red and white blood cells.
-
Platelet-poor plasma (PPP), used as a reference for 100% light transmission, is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000g for 15 minutes) to pellet the platelets.
3. Assay Procedure:
-
The PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established (0% aggregation). The PPP is used to set the 100% aggregation mark.
-
The NSAID being tested (e.g., 5-CSA, aspirin, ibuprofen, or diclofenac) is added to the PRP at various concentrations and incubated for a specified period.
-
A platelet agonist is then added to induce aggregation. Commonly used agonists and their typical final concentrations include:
-
The change in light transmission is recorded over time, typically for 5-10 minutes, to generate an aggregation curve.
4. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The IC50 value is calculated by plotting the percentage of inhibition of aggregation against the logarithm of the NSAID concentration and fitting the data to a dose-response curve.
Discussion and Conclusion
The differences in potency among these NSAIDs can be attributed to several factors, including their chemical structure, affinity for the COX-1 active site, and whether their inhibition is reversible or irreversible. For instance, aspirin irreversibly acetylates a serine residue in the active site of COX-1, leading to permanent enzyme inactivation for the lifespan of the platelet. In contrast, other NSAIDs like ibuprofen and diclofenac are reversible inhibitors.
This comparative guide highlights the varying degrees of platelet aggregation inhibition by this compound and other common NSAIDs. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals. Further head-to-head studies with standardized methodologies are warranted to more definitively establish the comparative potency of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibition of platelet activation by 5-aminosalicylic acid in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effect of intravenous ketoprofen, ketorolac and diclofenac on platelet function in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Head-to-head comparison of different 5-Chlorosalicylic Acid synthesis routes
In the landscape of pharmaceutical and chemical research, 5-Chlorosalicylic Acid (5-CSA) stands as a crucial intermediate, pivotal in the synthesis of a variety of therapeutic agents and other valuable chemical entities. The efficiency, scalability, and economic viability of its production are therefore of paramount concern to researchers, scientists, and professionals in drug development. This guide provides a head-to-head comparison of different synthesis routes for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
At a Glance: Comparison of Synthesis Routes
The selection of a synthetic route for this compound is a critical decision influenced by factors such as desired yield, purity requirements, available starting materials, and reaction conditions. The following table summarizes quantitative data for prominent synthesis methods, offering a clear comparison to inform this choice.
| Synthesis Route | Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/Melting Point (°C) | Reference |
| Direct Chlorination | Salicylic (B10762653) Acid | Chlorine Gas | Chlorobenzene (B131634) | 110 | 10 | 92.7 | 168.7 - 173.0 | [1] |
| Direct Chlorination | Salicylic Acid | Chlorine Gas | Benzene (B151609) Chloride | 100 - 110 | Not Specified | ~98.8 (calculated from example) | Not Specified | [2] |
| Direct Chlorination | Salicylic Acid | N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) | 20 | 2.5 | 92 | Not Specified | [3] |
| Kolbe-Schmitt Reaction | 4-Chlorophenol (B41353) | Carbon Dioxide | Not Applicable | 140 | 5-6 | "Relatively impure product" | Not Specified | [1] |
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes to this compound, highlighting the key starting materials and transformations.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published experimental procedures and offer a practical guide for laboratory-scale synthesis.
Route 1: Direct Chlorination of Salicylic Acid with Chlorine Gas
This method is a common industrial approach, valued for its high yield and directness.[1][2]
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, gas inlet tube, and condenser, dissolve salicylic acid in a halogenated aromatic solvent such as chlorobenzene or benzene chloride.[1][2]
-
Heat the mixture to the desired reaction temperature, typically between 100-150°C.[1] For instance, one procedure specifies heating to 110°C to achieve a clear solution.[1]
-
Slowly bubble chlorine gas into the solution over a period of several hours (e.g., 10 hours).[1] The progress of the reaction can be monitored by techniques such as HPLC to ensure the desired level of chlorination and minimize the formation of di- or polychlorinated byproducts.[2]
-
After the reaction is complete, cool the mixture to room temperature (e.g., 25-30°C) with stirring to precipitate the this compound.[1]
-
Collect the solid product by filtration and wash it with fresh solvent (e.g., three portions of chlorobenzene).[1]
-
Dry the resulting filter cake to obtain the final product.
Route 2: Direct Chlorination of Salicylic Acid with N-Chlorosuccinimide (NCS)
This route offers a regioselective synthesis under milder conditions compared to using chlorine gas, making it a valuable laboratory-scale method.[3]
Procedure:
-
Dissolve salicylic acid in acetonitrile in a reaction flask.[3]
-
Add a catalytic amount of sulfuric acid to the solution at room temperature and stir for a short period (e.g., 5 minutes).[3]
-
Add N-Chlorosuccinimide (NCS) to the mixture.[3]
-
Continue stirring at room temperature for a few hours (e.g., 2.5 hours), monitoring the reaction by Thin Layer Chromatography (TLC).[3]
-
Upon completion, evaporate the solvent.[3]
-
Add a small amount of acetonitrile to the residue, stir, and then filter the mixture.[3]
-
Wash the collected solid with water and dry to yield the this compound.[3]
Route 3: Kolbe-Schmitt Reaction of 4-Chlorophenol
This classic carboxylation reaction provides an alternative pathway starting from 4-chlorophenol.[4][5] While historically significant, this method for producing 5-CSA has been reported to yield a relatively impure product.[1]
Procedure:
-
Treat 4-chlorophenol with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.
-
Heat the sodium 4-chlorophenoxide with carbon dioxide under high pressure (e.g., 100 atm) and elevated temperature (e.g., 140°C) in a sealed vessel for several hours (e.g., 5-6 hours).[1]
-
After the reaction, acidify the resulting product mixture with a strong acid, such as sulfuric acid, to precipitate the this compound.
-
The crude product is then collected and would require further purification.
Concluding Remarks
The direct chlorination of salicylic acid emerges as a highly efficient and widely adopted strategy for the synthesis of this compound, with both industrial (chlorine gas) and laboratory (NCS) variations offering high yields. The choice between these methods will depend on the scale of the synthesis, available equipment, and safety considerations. While the Kolbe-Schmitt reaction of 4-chlorophenol presents a conceptually different approach, it appears to be less favorable due to issues with product purity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
- 1. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 2. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 3. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
Benchmarking 5-Chlorosalicylic Acid against Sinapinic Acid as a MALDI Matrix: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize their Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry analyses, the choice of matrix is a critical parameter influencing data quality. This guide provides a comparative overview of 5-Chlorosalicylic Acid (5-CSA) and the widely used sinapinic acid (SA), offering insights into their performance characteristics and providing detailed experimental protocols.
Sinapinic acid has long been a staple matrix for the analysis of a broad range of molecules, particularly proteins and peptides. However, the exploration of alternative matrices like this compound is crucial for advancing MALDI-MS applications, potentially offering advantages in specific analytical scenarios. This guide aims to equip researchers with the necessary information to make an informed decision on matrix selection based on their specific analytical needs.
Performance Comparison
While direct, extensive quantitative comparisons between this compound and sinapinic acid are limited in currently available literature, existing research provides sufficient data to draw meaningful comparisons in key performance areas. Sinapinic acid is well-documented for its robust performance with proteins and peptides, while 5-CSA has shown promise, particularly in the analysis of synthetic polymers.
| Performance Metric | This compound (5-CSA) | Sinapinic Acid (SA) | Key Considerations |
| Primary Analytes | Nonpolar synthetic polymers | Proteins, Peptides (>10,000 Da) | Analyte polarity is a significant factor in matrix selection. |
| Signal Intensity | Reported to provide good spectra for nonpolar polymers. | Generally provides strong signals for high molecular weight proteins. | Signal intensity can be highly dependent on the analyte and sample preparation. |
| Resolution | Data not widely available. | Capable of high resolution, though this can be influenced by crystal formation. | Homogeneous crystal formation is key to achieving high resolution. |
| Mass Range | Effective for synthetic polymers. | Well-established for a broad mass range, particularly for large biomolecules. | The choice of matrix should align with the expected mass range of the analyte. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving optimal results in MALDI-MS. Below are standardized protocols for the preparation and application of both this compound and sinapinic acid.
This compound (5-CSA) Matrix Preparation
-
Reagents and Materials:
-
This compound (5-CSA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Vortex mixer
-
Microcentrifuge tubes
-
-
Protocol:
-
Prepare a stock solution of 5-CSA at a concentration of 10 mg/mL in a solvent mixture of 50:50 (v/v) acetonitrile and water, with 0.1% TFA.
-
Vortex the solution thoroughly to ensure the matrix is fully dissolved.
-
For sample preparation, mix the analyte solution with the 5-CSA matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature before analysis.
-
Sinapinic Acid (SA) Matrix Preparation
-
Reagents and Materials:
-
Sinapinic Acid (SA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Vortex mixer
-
Microcentrifuge tubes
-
-
Protocol:
-
Prepare a saturated solution of sinapinic acid in a solvent mixture of 50:50 (v/v) acetonitrile and water, with 0.1% TFA. This is typically achieved by adding an excess of SA to the solvent and vortexing vigorously.
-
Centrifuge the solution to pellet any undissolved matrix.
-
For sample preparation, mix the analyte solution with the supernatant of the saturated SA matrix solution in a 1:1 ratio (v/v).
-
Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, allowing for co-crystallization of the matrix and analyte.
-
Experimental Workflow
The general workflow for a MALDI-TOF MS experiment involves several key stages, from sample and matrix preparation to data acquisition and analysis. Understanding this workflow is essential for troubleshooting and optimizing experimental outcomes.
Caption: A generalized workflow for MALDI-TOF mass spectrometry experiments.
Concluding Remarks
The selection between this compound and sinapinic acid as a MALDI matrix should be guided by the specific characteristics of the analyte and the goals of the analysis. Sinapinic acid remains the gold standard for a wide array of protein and peptide analyses due to its well-characterized performance and extensive documentation in the scientific literature.
Conversely, this compound presents a viable alternative, particularly for the analysis of nonpolar synthetic polymers where it has been reported to yield good quality spectra. Further research is warranted to fully elucidate the quantitative performance of 5-CSA across a broader range of analytes and to directly benchmark its performance against established matrices like sinapinic acid. Researchers are encouraged to perform initial screening experiments with both matrices to determine the optimal choice for their specific application.
Unveiling the Specificity of 5-Chlorosalicylic Acid: A Comparative Guide to Cross-Reactivity in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of 5-Chlorosalicylic Acid (5-CSA), a halogenated derivative of salicylic (B10762653) acid, in various biological assays. While comprehensive cross-reactivity data remains an area of active investigation, this document summarizes available findings and outlines the methodologies for robust cross-reactivity profiling.
This compound is a derivative of salicylic acid where a chlorine atom is substituted at the 5-position of the benzene (B151609) ring.[1] This structural modification can significantly influence its biological activity and potential for cross-reactivity with targets intended for other salicylates or structurally related compounds.
Comparative Biological Activity
Limited head-to-head comparisons of this compound with its parent compound, salicylic acid (SA), and other derivatives have been conducted. The available data primarily focuses on its effects in plant biology and its antimicrobial properties.
One study investigating the in vitro antifungal activity against Bipolaris maydis showed that this compound, at a concentration of 1 mM, resulted in a statistically significant inhibition of mycelial growth compared to the control.[2] This effect was comparable to that of salicylic acid and another derivative, 3,5-dichlorosalicylic acid.
In the context of plant defense, this compound has been shown to induce the expression of the pathogenesis-related protein 1 (PR1) gene in tobacco, a key marker of the systemic acquired resistance (SAR) pathway.[3] Notably, substitutions at the 3- or 5-position of salicylic acid appeared to enhance this activity, suggesting that 5-CSA may be a more potent inducer of this plant immune response than salicylic acid itself.[3]
| Compound | Assay | Organism/System | Concentration | Observed Effect | Reference |
| This compound | Antifungal Mycelial Growth | Bipolaris maydis | 1 mM | Significant inhibition of radial growth | [2] |
| Salicylic Acid | Antifungal Mycelial Growth | Bipolaris maydis | 1 mM | Significant inhibition of radial growth | [2] |
| 3,5-Dichlorosalicylic Acid | Antifungal Mycelial Growth | Bipolaris maydis | 1 mM | Significant inhibition of radial growth | [2] |
| This compound | PR1 Gene Expression | Tobacco | Not Specified | Induced PR1 gene expression | [3] |
| Salicylic Acid | PR1 Gene Expression | Tobacco | Not Specified | Induced PR1 gene expression | [3] |
| 4-Chlorosalicylic Acid | PR1 Gene Expression | Tobacco | Not Specified | Induced PR1 gene expression | [3] |
| 3,5-Dichlorosalicylic Acid | PR1 Gene Expression | Tobacco | Not Specified | Induced PR1 gene expression | [3] |
Immunoassay Cross-Reactivity
A critical consideration for any compound is its potential to interfere with diagnostic or research immunoassays. A study on a fluorescent polarization immunoassay (FPIA) for salicylates revealed that chemical substitution at the 5-position of the salicylic acid molecule significantly enhances cross-reactivity.[4][5] While this compound was not explicitly tested in the cited study, the findings for other 5-substituted salicylates, such as 5-methylsalicylic acid and 5-aminosalicylic acid, which showed 1200% and 122% cross-reactivity respectively, strongly suggest a high potential for 5-CSA to cross-react in such assays.[4]
This highlights the importance of validating immunoassay results in the presence of 5-CSA or its metabolites to avoid false-positive findings.[5]
| Cross-Reactant | Assay Type | Percent Cross-Reactivity | Reference |
| 5-Methylsalicylic Acid | Fluorescent Polarization Immunoassay (FPIA) for Salicylates | 1200% | [4] |
| Diflunisal | Fluorescent Polarization Immunoassay (FPIA) for Salicylates | 222% | [4] |
| Salazosulfapyridin | Fluorescent Polarization Immunoassay (FPIA) for Salicylates | 153% | [4] |
| 5-Aminosalicylic Acid | Fluorescent Polarization Immunoassay (FPIA) for Salicylates | 122% | [4] |
Experimental Protocols
To thoroughly assess the cross-reactivity of this compound, a tiered approach employing a variety of in vitro assays is recommended.
Kinase Inhibition Profiling
A broad panel of kinases should be screened to identify any off-target inhibitory activity. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and a range of concentrations of this compound.
-
Incubation: Incubate the reaction at the optimal temperature and for the optimal duration for the specific kinase to allow for the enzymatic reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus indicative of kinase activity. A decrease in signal in the presence of this compound indicates inhibition.
Receptor Binding Assays
To determine if this compound binds to any unintended receptors, competitive binding assays are employed.
Protocol: Radioligand Binding Assay
-
Preparation: Prepare cell membranes or purified receptors that express the target of interest.
-
Competition Reaction: Incubate the membranes/receptors with a known radiolabeled ligand that has high affinity for the target, in the presence of varying concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a filter mat.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Analysis: A decrease in the bound radioactivity with increasing concentrations of this compound indicates that it is competing with the radioligand for binding to the target receptor.
Immunoassay Specificity Testing
To confirm or rule out cross-reactivity in a specific immunoassay, direct testing is necessary.
Protocol: Competitive ELISA for Cross-Reactivity
-
Coating: Coat a microplate with an antibody specific to the target analyte of the immunoassay.
-
Competition: Prepare standards of the target analyte and a range of concentrations of this compound. Add these to the wells, followed by the addition of a fixed concentration of the enzyme-conjugated target analyte.
-
Incubation and Washing: Incubate to allow for competitive binding to the antibody. Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate that produces a measurable signal (e.g., colorimetric) when acted upon by the enzyme conjugate.
-
Signal Measurement: Measure the signal intensity. A reduction in signal in the wells containing this compound indicates cross-reactivity.
Visualizing Methodologies and Pathways
To further clarify the experimental approaches and the potential biological implications of this compound's activity, the following diagrams illustrate a general workflow for assessing cross-reactivity and a simplified representation of a signaling pathway that could be modulated by salicylates.
Figure 1: A generalized workflow for determining the cross-reactivity profile of a test compound.
Figure 2: Potential inhibition of the NF-κB signaling pathway by salicylate derivatives.
References
Verifying the Purity of Synthesized 5-Chlorosalicylic Acid: A Comparative Guide to Titrimetric Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the quality control process. This guide provides a detailed comparison of the traditional, yet reliable, titrimetric method for verifying the purity of 5-Chlorosalicylic Acid against modern chromatographic techniques. This comparison is supported by a comprehensive experimental protocol for purity determination via titration.
Performance Comparison: Titration vs. Alternative Methods
The purity of this compound can be determined by various analytical methods, each with its own set of advantages and limitations. While modern techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are known for their high precision and specificity, acid-base titration remains a widely used, cost-effective, and accurate method for the assay of acidic pharmaceutical compounds.
The choice of method often depends on the specific requirements of the analysis, including the desired level of accuracy, the number of samples, and available resources. While HPLC can provide detailed information about impurities, titration offers a straightforward and rapid determination of the overall acidic content, which is often a direct measure of the purity of the primary compound.
Below is a table summarizing the key performance characteristics of alkalimetric titration compared to HPLC and GC for the purity analysis of this compound.
| Feature | Alkalimetric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Neutralization reaction between the acidic analyte and a standard basic titrant. | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Partitioning of the volatilized analyte between a stationary phase and a carrier gas. |
| Primary Measurement | Volume of titrant required to reach the equivalence point. | Peak area or peak height of the analyte. | Peak area or peak height of the analyte or its derivative. |
| Specificity | Good for determining total acidity. Less specific if other acidic impurities are present. | High. Can separate and quantify the main compound from its impurities. | High. Can separate and quantify volatile impurities. Derivatization may be required. |
| Accuracy | High, typically with results within ±1% of the true value when properly validated. | Very high, often considered a reference method.[1] | Very high, particularly for volatile compounds. |
| Precision (%RSD) | Typically ≤ 1%. | Typically ≤ 0.5%. | Typically ≤ 1%. |
| Instrumentation Cost | Low. | High. | High. |
| Cost per Sample | Low. | High. | Moderate to High. |
| Analysis Time | Rapid (minutes per sample). | Moderate (can range from minutes to an hour per sample). | Moderate to long, depending on the temperature program. |
| Ease of Use | Simple and straightforward. | Requires skilled operators and method development. | Requires skilled operators and method development. |
Experimental Protocol: Purity Determination of this compound by Titration
This protocol details the procedure for determining the purity of a synthesized batch of this compound using an alkalimetric titration with standardized sodium hydroxide.
Materials and Reagents
-
This compound (synthesized sample)
-
Sodium Hydroxide (NaOH), 0.1 M standardized solution
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Ethanol, 95%
-
Deionized water, boiled and cooled to remove CO2
-
Phenolphthalein (B1677637) indicator solution (1% in 95% ethanol)
-
Analytical balance (readable to 0.1 mg)
-
50 mL Burette
-
250 mL Erlenmeyer flasks
-
Volumetric pipettes
-
Magnetic stirrer and stir bar
Standardization of 0.1 M Sodium Hydroxide Solution
-
Accurately weigh approximately 0.4 g of dried primary standard KHP into a 250 mL Erlenmeyer flask.
-
Dissolve the KHP in about 50 mL of boiled and cooled deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the prepared 0.1 M NaOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of NaOH consumed.
-
Repeat the titration at least two more times and calculate the average molarity of the NaOH solution.
Titration of this compound
-
Accurately weigh approximately 0.3 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of 95% ethanol. Gentle warming may be required to ensure complete dissolution.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the this compound solution with the standardized 0.1 M NaOH solution from the burette until the endpoint is reached, indicated by a permanent faint pink color.
-
Record the volume of NaOH solution used.
-
Perform the titration in triplicate to ensure precision.
Calculation of Purity
The purity of the this compound sample is calculated using the following formula:
% Purity = (V × M × E) / W × 100
Where:
-
V = Volume of NaOH solution used in the titration (in Liters)
-
M = Molarity of the standardized NaOH solution (in mol/L)
-
E = Equivalent weight of this compound (172.57 g/mol )
-
W = Weight of the this compound sample (in grams)
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the titration process and the relationship between the different analytical approaches.
Caption: Experimental workflow for the titrimetric purity determination of this compound.
Caption: Logical relationship between the analytical goal and the different purity determination methods.
References
Quantitative Analysis of 5-Chlorosalicylic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 5-Chlorosalicylic Acid (5-CSA) in various mixtures, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of common quantitative techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance characteristics and experimental protocols detailed herein are based on established methods for analogous compounds and align with typical validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.
Comparison of Quantitative Methods
The selection of an optimal analytical technique hinges on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the estimated performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantitative analysis of this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.005 µg/mL | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Selectivity | High | Very High | Low to Moderate |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are foundational and may require optimization based on the specific sample matrix and analytical instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a balance of selectivity, sensitivity, and efficiency for the routine quantification of 5-CSA.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at approximately 238 nm, which is a common absorption maximum for salicylic (B10762653) acid derivatives.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Accurately weigh a portion of the sample mixture and dissolve it in a known volume of the mobile phase to achieve a concentration within the linear range.
-
For solid samples, sonication may be required to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
3. Calibration:
-
Prepare a series of standard solutions of 5-CSA in the mobile phase at concentrations spanning the expected sample concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999.
A Comparative Guide to Isomeric Purity Assessment of 5-Chlorosalicylic Acid
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of quality control and regulatory compliance. 5-Chlorosalicylic Acid, a key intermediate in the synthesis of various pharmaceutical compounds, requires rigorous analytical assessment to ensure the desired therapeutic efficacy and to minimize potential off-target effects from isomeric impurities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the isomeric purity assessment of this compound, supported by detailed experimental protocols and performance data.
Common Isomeric and Process-Related Impurities
The primary route for the synthesis of this compound is the direct chlorination of salicylic (B10762653) acid. This process can lead to the formation of various isomeric and process-related impurities that must be identified and quantified.
| Impurity Name | Type |
| 3-Chlorosalicylic Acid | Isomeric |
| 4-Chlorosalicylic Acid | Isomeric |
| 3,5-Dichlorosalicylic Acid | Process-Related |
| Unreacted Salicylic Acid | Process-Related |
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate assessment of isomeric purity. HPLC, GC, and CE each offer distinct advantages and disadvantages for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of ions in an electric field. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds like salicylic acid derivatives. | Suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes like carboxylic acids to improve volatility and peak shape. | Excellent for charged species. Well-suited for the separation of isomers with different charge-to-size ratios. |
| Resolution | High resolution can be achieved by optimizing column chemistry, mobile phase, and gradient. | Very high resolution, especially with capillary columns. | Extremely high separation efficiency and resolution. |
| Analysis Time | Typically 10-30 minutes. | Can be faster than HPLC, especially for simple mixtures. | Very fast analysis times, often in the range of minutes. |
| Sensitivity | High, with various sensitive detectors available (UV, MS). | Very high, especially with detectors like FID and MS. | High, but sample loading capacity is lower than HPLC. |
| Sample Preparation | Generally simple, involving dissolution in the mobile phase. | May require derivatization (e.g., esterification), which adds a step and can introduce variability. | Simple, requiring dissolution in the background electrolyte. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Moderate. |
| Throughput | High, with modern autosamplers. | High, especially with fast GC methods. | High, particularly with capillary array systems. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is designed for the separation and quantification of this compound and its common isomers.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B5-20 min: 20% to 60% B20-25 min: 60% B25.1-30 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 500 µg/mL.
-
Further dilute the stock solution with the same diluent to a final concentration of 50 µg/mL for analysis.
Standard Preparation:
-
Prepare individual stock solutions of this compound, 3-Chlorosalicylic Acid, 4-Chlorosalicylic Acid, and 3,5-Dichlorosalicylic Acid at a concentration of 100 µg/mL in the diluent.
-
Prepare a mixed standard solution containing all components at a concentration of 10 µg/mL.
Gas Chromatography (GC) Protocol
This method is suitable for the analysis of chlorosalicylic acid isomers after derivatization to their methyl esters.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), a split/splitless injector, and an autosampler.
Derivatization Procedure (Esterification):
-
To 1 mg of the this compound sample in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the methyl esters with 1 mL of ethyl acetate (B1210297).
-
Use the ethyl acetate layer for GC analysis.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C (hold for 2 min)Ramp: 10 °C/min to 250 °C (hold for 5 min) |
| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
Capillary Electrophoresis (CE) Protocol
This method provides a high-efficiency separation of charged chlorosalicylic acid isomers.
Instrumentation:
-
Capillary electrophoresis system with a DAD or UV detector.
Electrophoretic Conditions:
| Parameter | Value |
|---|---|
| Capillary | Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector) |
| Background Electrolyte | 25 mM Sodium phosphate (B84403) buffer, pH 7.0 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection Wavelength | 214 nm |
Sample Preparation:
-
Dissolve the this compound sample in the background electrolyte to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for each technique.
Safety Operating Guide
Proper Disposal of 5-Chlorosalicylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 5-Chlorosalicylic Acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures to mitigate risks associated with this chemical.
This compound is a halogenated organic compound that is harmful if swallowed and can cause skin and eye irritation.[1][2] Proper disposal is not merely a matter of compliance, but a critical component of laboratory safety. This guide outlines the necessary steps for its appropriate management as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1][3] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2]
In the event of a spill, immediately clean it up by sweeping the solid material into a suitable container for disposal.[1] Avoid generating dust.[1] The contaminated area should then be cleaned by spreading water on the surface, and this cleaning material should also be disposed of as hazardous waste.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves its classification, segregation, and packaging as a halogenated organic hazardous waste.
-
Waste Classification: Chemical waste generators are responsible for determining if a substance is classified as hazardous.[1] According to the US EPA guidelines in 40 CFR Parts 261.3, this compound, due to its chemical properties and the presence of a halogen (chlorine), should be treated as a hazardous waste.[1][4]
-
Waste Segregation: It is crucial to segregate halogenated organic wastes from other waste streams to ensure proper treatment and disposal.[4]
-
Do not mix this compound waste with non-halogenated organic solvents, aqueous waste, or strong acids and bases.[4]
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels) in a designated, properly labeled waste container.
-
-
Container and Labeling:
-
Use a dedicated, leak-proof container made of a material compatible with this compound. The container must have a secure, tight-fitting lid.[2][5]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "Waste this compound".[5] Do not use abbreviations or chemical formulas.[5]
-
Keep a log sheet near the waste container to record the amount of waste added.[4]
-
-
Storage:
-
Disposal:
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the hazards of this compound.
| Parameter | Value | Reference |
| LD50 (Oral, Rat) | 250 mg/kg | [1] |
| Melting Point | 172-178 °C | [3][6] |
| Molecular Weight | 172.57 g/mol | [1][3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. This compound | 321-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chlorosalicylic Acid
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and logistical procedures for the handling and disposal of 5-Chlorosalicylic Acid. Adherence to these instructions is critical for ensuring personnel safety and maintaining a secure research environment. This document is intended for researchers, scientists, and drug development professionals.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Solid Form | Solution/Suspension | Specifications |
| Eye and Face | Safety glasses with side shields or chemical safety goggles.[1][4] | Chemical safety goggles and a face shield.[4][5] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7] | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[7][8] | Inspect gloves for tears or holes before and after use. |
| Body | Laboratory coat.[9] | Chemical-resistant apron or coveralls over a lab coat. | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory | Required if dust is generated. Use a NIOSH/MSHA-approved respirator.[1][9] | Required if aerosols are generated or if working outside a fume hood. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] |
| Footwear | Closed-toe shoes. | Chemical-resistant boots.[5] | --- |
II. Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is required to minimize the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1] Keep the container tightly closed.[2][4] The storage area should be clearly labeled.
Preparation and Weighing (Solid Form)
-
Location: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize dust generation and inhalation.[1][9]
-
PPE: Don all required PPE as specified in Table 1 for solid form.
-
Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the chemical. Handle the powder carefully to avoid creating dust clouds.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth or towel to remove any residual dust.
Dissolving and Handling (Solution Form)
-
Location: All procedures involving solutions of this compound should be performed in a chemical fume hood.
-
PPE: Wear the appropriate PPE for handling solutions as outlined in Table 1.
-
Dissolving: When dissolving, add the solid this compound to the solvent slowly to avoid splashing.
-
Transferring: Use appropriate tools, such as a pipette or a graduated cylinder, to transfer the solution.
III. Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Unused or Expired Chemical
-
Classification: this compound is considered hazardous waste.
-
Disposal: Do not dispose of it down the drain.[4] The chemical waste must be collected in a designated, labeled, and sealed container for disposal by a licensed professional waste disposal service.[4]
Contaminated Materials
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container immediately after use.
-
Labware: Contaminated glassware should be decontaminated by rinsing with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous waste.
-
Spill Debris: Any materials used to clean up spills of this compound (e.g., absorbent pads, paper towels) must be disposed of as hazardous waste.
Spill Response
-
Evacuation: Evacuate non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Cleanup: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable container for disposal.[1] For liquid spills, use an inert absorbent material.
IV. Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
Table 2: Toxicological and Physical Data
| Data Point | Value | Reference |
| Molecular Weight | 172.57 g/mol | [9] |
| Melting Point | 172°C (341.6°F) | [9] |
| Acute Toxicity, Oral (LD50, Rat) | 250 mg/kg | [10] |
| GHS Hazard Statements | H301, H315, H319, H335 | [2][3] |
V. Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. molekula.com [molekula.com]
- 4. himediadownloads.com [himediadownloads.com]
- 5. epa.gov [epa.gov]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. hsa.ie [hsa.ie]
- 8. leelinework.com [leelinework.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
